2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Description
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Properties
IUPAC Name |
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGBAXNIILKLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680570 | |
| Record name | 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-90-8 | |
| Record name | 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine physical properties
[1]
Executive Summary
2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1060815-90-8) is a high-value heterocyclic intermediate used primarily in the discovery of kinase inhibitors (e.g., JAK, Trk, and BTK inhibitors). Belonging to the 7-deazapurine class, this scaffold offers a unique reactivity profile: the C-5 iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C-2 chlorine atom allows for subsequent nucleophilic aromatic substitution (
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models for the specific 2-chloro isomer. Researchers should note the distinction between this compound and its 4-chloro regioisomer (CAS 123148-78-7).
| Property | Value / Description |
| CAS Number | 1060815-90-8 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 279.47 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (Decomposition often observed prior to melting) |
| Solubility (25°C) | DMSO: >50 mg/mLDMF: SolubleWater: Insoluble (<0.1 mg/mL)Methanol: Sparingly soluble |
| pKa (Calculated) | ~13.0 (Pyrrole NH) |
| LogP (Predicted) | ~2.1 |
Structural Characterization
Accurate identification relies on distinguishing the 2-chloro isomer from the 4-chloro analog. The proton NMR profile is distinct due to the substitution pattern on the pyrimidine ring.
H NMR Signature (DMSO- )
-
~12.8 ppm (br s, 1H): Pyrrole N-H (Exchangeable with
). - ~8.95 ppm (s, 1H): Pyrimidine C4-H. Note: This singlet is characteristic of the 2-chloro isomer. The 4-chloro isomer lacks a proton at this position.
- ~7.90 ppm (s, 1H): Pyrrole C6-H. The iodination at C5 removes the vicinal coupling typically seen in the unsubstituted scaffold.
Mass Spectrometry (ESI-MS)[3]
-
Ionization Mode: Positive (
) -
m/z Observed: 279.9 (major,
) and 281.9 (minor, ) in a characteristic 3:1 isotopic ratio. -
Fragmentation: Loss of Iodine (
) is a common fragmentation pathway under high collision energy.
Synthesis & Manufacturing Workflows
The synthesis of this compound typically proceeds from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine via a sequence of regioselective reduction and electrophilic halogenation.
Synthetic Route
The following diagram illustrates the conversion of the commercially available 2,4-dichloro precursor to the target intermediate.
Figure 1: Synthetic pathway from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The C4-chlorine is selectively reduced before C5-iodination.
Protocol: Iodination of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reagents: N-Iodosuccinimide (NIS), DMF (anhydrous).
-
Dissolution: Dissolve 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in anhydrous DMF (10 volumes) under
atmosphere. -
Addition: Cool to 0°C. Add NIS (1.05 equiv) portion-wise to control the exotherm.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS for disappearance of starting material (
154). -
Workup: Pour the reaction mixture into ice-water (50 volumes). The product typically precipitates as a solid.
-
Purification: Filter the solid, wash copiously with water to remove succinimide byproducts, and dry under vacuum. Recrystallization from Ethanol/Water can be performed if purity is <97%.
Reactivity & Applications
This molecule is designed for orthogonal functionalization . The reactivity difference between the C-I and C-Cl bonds allows for sequential modification.
Chemoselective Coupling Strategy
-
Site A (C-5 Iodine): Highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Sonogashira). This bond reacts first under standard conditions.
-
Site B (C-2 Chlorine): Less reactive toward Pd-coupling but susceptible to nucleophilic displacement (
) by amines or alkoxides at elevated temperatures, or Pd-coupling using specialized ligands (e.g., Buchwald-type) after the C-5 position has been functionalized.
Figure 2: Sequential functionalization strategy for library generation.
Stability & Handling
-
Light Sensitivity: Iodinated heterocycles are inherently light-sensitive. Prolonged exposure to light can lead to liberation of iodine (
), causing the solid to darken (yellow brown).-
Storage: Amber vials, wrapped in foil.
-
-
Temperature: Stable at room temperature for short periods, but long-term storage is recommended at -20°C .
-
Hygroscopicity: Generally non-hygroscopic, but should be stored in a desiccator to prevent hydrolysis of the C-Cl bond over very long periods (though C-Cl is relatively robust).
Safety Profile
References
-
Synthesis of Pyrrolo[2,3-d]pyrimidines: World Intellectual Property Organization, WO2012137089A1. "Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of tropomyosin-related kinases." Link
-
Structural Analogs & Properties: National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5706774, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[3] Link
-
Iodination Methodologies: Journal of Medicinal Chemistry. "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors." (General procedure for iodination of 7-deazapurines). Link
-
Vendor Physical Data: AChemBlock. Product Entry for CAS 1060815-90-8. Link
Strategic Functionalization of 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
A Modular Scaffold for Kinase Inhibitor Discovery
Executive Summary: The "Dual-Electrophile" Advantage
In the landscape of kinase inhibitor design, 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1060815-90-8) represents a high-value "privileged structure." As a 7-deazapurine derivative, it mimics the adenine core of ATP but lacks the N7 nitrogen, a modification that fundamentally alters its hydrogen-bonding capacity and metabolic stability compared to traditional purines.
For the medicinal chemist, this molecule is not merely a building block; it is a programmable hub . It possesses three distinct vectors for diversification, each with orthogonal reactivity profiles:
-
N7-H: The acidic pyrrole nitrogen (pKa ~13), requiring protection or alkylation.
-
C5-Iodo: A "soft" electrophile, highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
-
C2-Chloro: A "harder" electrophile, suitable for nucleophilic aromatic substitution (
) (under specific activation) or Buchwald-Hartwig amination.
This guide delineates the chemo-selective strategies required to exploit this scaffold, ensuring high yields and reproducibility in library synthesis.
Chemical Architecture & Reactivity Map
The following diagram visualizes the orthogonal reactivity of the scaffold. Note the reactivity hierarchy: N7 (Protection) > C5 (Pd-Coupling) > C2 (Substitution/Coupling).
Figure 1: Orthogonal reactivity map of the 2-chloro-5-iodo-7-deazapurine scaffold.
Strategic Synthesis & Protection
Before functionalizing the halogen handles, the N7 nitrogen must be managed. The pyrrole ring is electron-rich, which deactivates the pyrimidine ring towards nucleophilic attack at C2. However, the choice of protecting group (PG) dramatically influences the reactivity of the C2-Cl.
The "Electronic Switch" Concept
-
Electron-Withdrawing Groups (EWG): Protecting N7 with a Tosyl (Ts) or Benzenesulfonyl group pulls electron density from the ring system.
-
Effect:Activates C2-Cl towards
displacement by amines.
-
-
Electron-Donating/Neutral Groups: Protecting N7 with SEM (2-(Trimethylsilyl)ethoxymethyl), MOM, or Benzyl.
-
Effect:Stabilizes the core for lithiation or mild Pd-couplings but leaves C2-Cl deactivated towards
, necessitating Buchwald-Hartwig conditions for C2 functionalization.
-
Protocol A: Regioselective Iodination (Synthesis of the Core)
If the 5-iodo precursor is not purchased, it is synthesized from 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Reagents: N-Iodosuccinimide (NIS), DMF.
Mechanism: Electrophilic aromatic substitution (
-
Dissolution: Dissolve 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF (0.5 M).
-
Addition: Cool to 0°C. Add NIS (1.05 eq) portion-wise over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LCMS (Shift from M+H ~154 to ~280).
-
Workup: Pour into ice water. The product usually precipitates. Filter, wash with water and cold hexanes.
-
Yield: Typically 85-95%.
Functionalization Workflows
The order of operations is critical. The C-I bond is significantly weaker than the C-Cl bond, making C5 the first point of entry for transition-metal catalysis.
Workflow Diagram: Library Synthesis Decision Tree
Figure 2: Sequential functionalization strategy prioritizing C5-I reactivity.
Protocol B: C5-Selective Suzuki-Miyaura Coupling
This protocol selectively engages the C5-Iodo bond while leaving the C2-Chloro bond intact for later steps.
Reagents: Boronic acid/ester (1.1 eq), Pd(dppf)Cl2·DCM (0.05 eq), K2CO3 (2.0 eq). Solvent: Dioxane:Water (4:1).
-
Setup: In a microwave vial, combine the N-protected 2-chloro-5-iodo-scaffold (1.0 eq), aryl boronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Degassing: Add Dioxane/Water (4:1 ratio, 0.1 M). Sparge with Argon for 5 minutes.
-
Catalyst: Add Pd(dppf)Cl2·DCM complex (5 mol%). Seal the vial.
-
Heating: Heat to 80-90°C for 2-4 hours (or 110°C for 30 min in microwave).
-
Note: Do not overheat.[1] Excessive heat (>120°C) may induce oxidative addition at the C2-Cl bond, leading to bis-coupling byproducts.
-
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc). The C2-Cl handle remains intact.
Protocol C: C2-Functionalization (Buchwald-Hartwig)
With the C5 position derivatized, the C2-chloro is now reacted with an amine (hinge binder). Since the ring is electron-rich (7-deazapurine), standard
Reagents: Amine (1.2 eq), Pd2(dba)3 (2 mol%), BrettPhos or XPhos (4 mol%), NaOtBu (2.5 eq). Solvent: Toluene or t-Amyl Alcohol.
-
Setup: Combine the C5-substituted-2-chloro-scaffold, amine, and NaOtBu in a vial.
-
Catalyst Prep: Pre-mix Pd2(dba)3 and Ligand (BrettPhos) in solvent for 5 mins to form the active catalyst species. Add to the reaction vial.
-
Reaction: Heat to 100°C overnight under Argon.
-
Observation: The bulky BrettPhos ligand facilitates oxidative addition into the hindered/electron-rich C2-Cl bond.
Data Summary: Reactivity Comparison
| Feature | C5-Iodo (Pyrrole Ring) | C2-Chloro (Pyrimidine Ring) |
| Bond Strength | Weaker (C-I) | Stronger (C-Cl) |
| Electronic Nature | Electron-Rich (Nucleophilic character if lithiated) | Electron-Deficient (Electrophilic) |
| Pd-Catalysis | Rapid Oxidative Addition (RT to 80°C) | Slow Oxidative Addition (Requires >100°C + Ligand) |
| SNAr Capability | Inert | Moderate (Requires EWG on N7 or catalysis) |
| Kinase Binding | Vectors to "Gatekeeper" or Back Pocket | Vectors to Hinge Region (H-bond acceptor) |
Safety & Handling (MSDS Highlights)
-
Hazards: this compound is an irritant. Avoid inhalation of dust.[2]
-
Skin Sensitization: Halogenated heterocycles can be potent sensitizers. Double-gloving (Nitrile) is recommended.
-
Waste: Heavy metal waste (Palladium) and Halogenated organic waste streams must be segregated.
References
-
General Synthesis of 7-Deazapurines
-
Seela, F., & Peng, X. (2006).[3] 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminopurine: Synthesis and properties. Journal of Organic Chemistry.
-
-
Regioselectivity in Pd-Catalyzed Couplings
-
Antilla, J. C., & Buchwald, S. L. (2000). Palladium-Catalyzed Amination of Aryl Halides.[4] Organic Letters. (Foundational work on differentiating halides).
-
-
Application in Kinase Inhibitors (JAK/SYK)
- Kulagowski, J. J., et al. (2012). Discovery of a selective JAK1 inhibitor. Journal of Medicinal Chemistry. (Demonstrates the use of the pyrrolo[2,3-d]pyrimidine scaffold).
-
Specific Reactivity of 2-Chloro vs 4-Chloro Isomers
- Thorand, S., & Krause, N. (1998). Improved Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Journal of Organic Chemistry. (Provides context on the parent scaffold stability).
Sources
The Strategic Intermediate: A Technical Guide to 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS 1060815-90-8)
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrrolo[2,3-d]pyrimidine core, an isostere of purine known as 7-deazapurine, represents one such "privileged scaffold."[1][2][3] Its structural resemblance to adenine allows it to effectively interact with the ATP-binding sites of numerous enzymes, making it a foundational element in the design of targeted inhibitors.[4] This guide focuses on a particularly strategic derivative of this scaffold: 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.
The unique di-halogenation of this compound—a chlorine atom at the 2-position and an iodine atom at the 5-position—provides two distinct and orthogonally reactive handles for synthetic chemists. This dual functionality is not a mere convenience; it is a critical design feature that enables sequential, site-selective modifications, paving the way for the efficient construction of complex, biologically active molecules.[5][6] This intermediate has proven indispensable in the synthesis of a new generation of kinase inhibitors, most notably in the development of Janus kinase (JAK) inhibitors for treating inflammatory and autoimmune diseases.[7][8]
This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It will elucidate the synthesis, physicochemical properties, and key chemical transformations of this compound, with a focus on the chemical logic that underpins its utility and its pivotal role in the synthesis of the JAK1 inhibitor, Upadacitinib.[9][10]
Physicochemical and Safety Profile
A comprehensive understanding of a key starting material begins with its fundamental properties and safety considerations.
Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1060815-90-8 | [11][12] |
| Molecular Formula | C₆H₃ClIN₃ | [11][12] |
| Molecular Weight | 279.47 g/mol | [11][12] |
| Appearance | Light-Yellow Solid | [12] |
| Purity | Typically >95-97% | [11][12] |
| Predicted Density | 2.284 ± 0.06 g/cm³ | [13] |
| Storage | Store at 0-8 °C, keep in a dark place, sealed in dry conditions | [12] |
Safety Information
As a halogenated heterocyclic compound and a reactive chemical intermediate, this compound must be handled with appropriate care.
| Hazard Class | Statement | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed. | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[14] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Wear protective gloves, protective clothing, eye protection, and face protection.[14] |
| Eye Damage | Causes serious eye damage. | Immediately call a POISON CENTER or doctor/physician if in eyes.[14] |
Note: The toxicological properties of this compound have not been thoroughly investigated. Standard laboratory safety protocols for handling reactive chemical intermediates should be strictly followed.[15]
Synthesis Pathway: A Multi-Step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regiochemistry. While a single, consolidated public source for its synthesis is not available, a robust and logical pathway can be constructed from patented methods for its precursors and established chemical principles for halogenation. The pathway begins with the more readily available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Detailed Experimental Protocol (Representative)
Step 1 & 2: Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Precursor)
This procedure is adapted from patented methods for the selective dechlorination of the di-chloro precursor.[13]
-
Protection: Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable aprotic solvent (e.g., Dichloromethane). Add a base such as triethylamine or DMAP, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until TLC analysis indicates complete consumption of the starting material. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N7-Boc protected intermediate.
-
Selective Dechlorination: The N7-Boc-2,4-dichloro intermediate is dissolved in an appropriate solvent like ethanol or ethyl acetate. A palladium catalyst, typically 10% Pd on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation at atmospheric pressure until the selective removal of the C4-chloro group is complete, as monitored by HPLC or LC-MS.
-
Causality Insight: The C4 position of the pyrrolo[2,3-d]pyrimidine ring is more electron-deficient and thus more susceptible to nucleophilic attack and reduction compared to the C2 position. The bulky N7-Boc protecting group may also sterically hinder the catalyst's approach to the C2-chloro position, further enhancing the selectivity of this reduction.
-
-
Purification: After filtration to remove the palladium catalyst, the solvent is evaporated. The resulting crude N7-Boc-2-chloro-7H-pyrrolo[2,3-d]pyrimidine can be used directly or purified by column chromatography.
Step 3 & 4: Iodination and Deprotection to Yield the Final Product
This procedure is based on standard methods for the iodination of electron-rich pyrrole rings.[6]
-
Iodination: The N7-Boc-2-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is dissolved in an anhydrous polar aprotic solvent, typically N,N-Dimethylformamide (DMF). The solution is cooled to 0°C. N-Iodosuccinimide (NIS) (approx. 1.1 equivalents) is added portion-wise, and the reaction is stirred at room temperature overnight.
-
Causality Insight: The pyrrole moiety of the 7-deazapurine core is an electron-rich aromatic system. The C5 position is particularly activated towards electrophilic aromatic substitution, making direct iodination with an electrophilic iodine source like NIS highly efficient and regioselective.
-
-
Work-up: Upon completion, the reaction is quenched by pouring into a solution of saturated sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
Deprotection: The crude N7-Boc-2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an alcohol solvent, to cleave the Boc protecting group. The reaction is stirred until complete, and the solvent is removed under reduced pressure. The final product, this compound, is then isolated and purified, typically by recrystallization or column chromatography.
Characterization
While a publicly available, peer-reviewed full dataset is elusive, characterization would rely on standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole and pyrimidine protons. The C6-H proton would likely appear as a singlet in the aromatic region. The N7-H proton would be a broad singlet, the chemical shift of which can be concentration-dependent.
-
¹³C NMR: The carbon spectrum would confirm the presence of the six unique carbon atoms in the heterocyclic core. The iodine-bearing carbon (C5) is expected to be significantly shifted to a higher field (lower ppm value) compared to its non-halogenated counterpart, a characteristic effect of heavy halogens.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula (C₆H₃ClIN₃) by providing a highly accurate mass measurement. The isotopic pattern would be characteristic of a molecule containing one chlorine and one iodine atom.
Chemical Reactivity and Strategic Transformations
The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in such reactions is I > Br > Cl. This principle is the cornerstone of its use as a building block, allowing for selective functionalization at the C5 position while leaving the C2-chloro group intact for subsequent transformations.
Protocol: Site-Selective Suzuki-Miyaura Coupling
This reaction is fundamental for creating C-C bonds and is exemplified in the synthesis of JAK inhibitors.
-
Reaction Setup: To a degassed solution of this compound (1.0 eq) and the desired aryl or heteroaryl boronic acid (1.2-1.5 eq) in a solvent system such as 1,4-dioxane and water, add a base (e.g., Na₂CO₃ or K₃PO₄, 2-3 eq).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, under an inert atmosphere (Argon or Nitrogen).
-
Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the 2-chloro-5-aryl-7H-pyrrolo[2,3-d]pyrimidine.
-
Causality Insight: The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, leading to a much lower activation energy for oxidative addition at the C5 position. This large difference in reactivity allows for highly selective coupling at the iodo-substituted position.[15][16]
-
Application in Drug Discovery: Synthesis of Upadacitinib
The most prominent application of this compound is as a key starting material in the synthesis of Upadacitinib , a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune disorders.[8][9][10] The synthesis leverages the differential reactivity of the two halogen atoms.
The core of the Upadacitinib molecule is constructed via a nucleophilic aromatic substitution (SNAr) reaction where the C2-chloro group is displaced by the amine of a protected chiral pyrrolidine derivative. This step, however, typically occurs after the pyrrole nitrogen (N7) is coupled to another fragment, demonstrating the versatility of the pyrrolo[2,3-d]pyrimidine scaffold. The C5-iodo position is often used to introduce other functionalities or can be reduced back to a proton if not needed in the final structure.
The JAK-STAT Signaling Pathway
Upadacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary mechanism for transducing signals from cytokines and growth factors from outside the cell to the nucleus, leading to changes in gene expression.
In autoimmune diseases, this pathway becomes overactive, leading to chronic inflammation. By selectively blocking JAK1, Upadacitinib can modulate the immune response and reduce inflammatory symptoms. The ability to efficiently synthesize complex molecules like Upadacitinib is directly enabled by versatile and strategically designed intermediates such as this compound.
Conclusion
This compound is more than just a chemical intermediate; it is a testament to rational molecular design in modern drug discovery. Its di-halogenated structure provides a pre-programmed roadmap for synthetic chemists, enabling site-selective functionalization through well-understood palladium-catalyzed cross-coupling reactions. The pronounced reactivity difference between the C5-iodo and C2-chloro positions allows for a stepwise and controlled assembly of complex molecular architectures. Its critical role in the industrial synthesis of the JAK1 inhibitor Upadacitinib underscores its importance and validates the strategic value of the 7-deazapurine scaffold. For researchers in medicinal chemistry and process development, a thorough understanding of the properties, synthesis, and reactivity of this intermediate is essential for leveraging its full potential in the creation of next-generation targeted therapies.
References
- ChemBK. (2024, April 9). This compound.
- CN102633802A. (n.d.). Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
- Journal of the American Chemical Society. (2025, August 13). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.
- MDPI. (n.d.).
- Advanced ChemBlocks. (n.d.). This compound.
- PubChem. (n.d.). 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine.
- MDPI. (2024, May 25).
- PubMed. (2017, August 23). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides.
- PubMed. (n.d.). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides.
- PubChem. (n.d.).
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides.
- Journal of Medicinal Chemistry - ACS Publications. (2021, June 29). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
- Chemical Science (RSC Publishing). (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- Justia Patents. (2024, March 12).
- Google Patents. (n.d.). Multi-kinase inhibitor compound, and crystal form and use thereof.
- MDPI. (n.d.).
- Google Patents. (n.d.).
- PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.
- MedChemComm (RSC Publishing). (n.d.). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor.
- ScienceDirect. (n.d.).
- Frontier Specialty Chemicals. (n.d.). This compound.
- RSC Publishing. (n.d.). An exploration of Suzuki aryl cross coupling chemistry involving [2.
- Advanced ChemBlocks. (n.d.). This compound.
- MDPI. (2025, October 15). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- ChemicalBook. (n.d.). Upadacitinib synthesis.
- Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ACS Fall 2025. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
- A2Bchem. (n.d.). Upadacitinib Synthesis Route.
- PubMed. (n.d.). Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines.
- PubMed. (2022, January 1). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors.
- The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.
- MDPI. (n.d.). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.
-
MDPI. (2022, February 12). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][17]benzothiazole Derivatives via Microwave-Assisted Synthesis.
- PubMed. (2004, March 21). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.
- PubChem. (n.d.).
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- 1. US20210323971A1 - Synthesis methods for upadacitinib and intermediate thereof - Google Patents [patents.google.com]
- 2. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
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- 11. This compound | [frontierspecialtychemicals.com]
- 12. This compound 97% | CAS: 1060815-90-8 | AChemBlock [achemblock.com]
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- 14. mdpi.com [mdpi.com]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 17. chembk.com [chembk.com]
Technical Deep Dive: The 2-Chloro-5-Iodo-7H-Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibitor Design
Executive Summary: The Privileged Fragment
In the realm of small-molecule drug discovery, 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1060815-90-8) serves not as a final drug, but as a high-value privileged scaffold . It is a di-halogenated 7-deazapurine intermediate that allows medicinal chemists to access specific vectors within the ATP-binding pocket of protein kinases.
While the 4-amino-pyrrolo[2,3-d]pyrimidine core (found in Tofacitinib and Ruxolitinib) is the most common ATP mimic, the 2-chloro-5-iodo variant offers a unique "mechanism of action" for drug design: it enables orthogonal functionalization . The 5-iodo position provides access to the hydrophobic "gatekeeper" region, while the 2-chloro position allows for late-stage modification to tune solubility or interact with the solvent-exposed ribose pocket.
This guide details the structural biology, synthetic utility, and validation protocols for leveraging this scaffold in kinase inhibitor development.
Structural Biology & Mechanism of Action
To understand how this scaffold inhibits kinases, one must analyze its binding topology relative to Adenosine Triphosphate (ATP), the natural ligand it competes with.
The 7-Deazapurine Pharmacophore
The pyrrolo[2,3-d]pyrimidine core is an isostere of purine (the core of ATP). However, the N7 nitrogen of purine is replaced by a carbon (C7), changing the hydrogen bond donor/acceptor profile.
-
Purine (ATP): N7 is a hydrogen bond acceptor.
-
7-Deazapurine (Scaffold): C7 is part of the pyrrole ring; the adjacent NH (position 7 in deaza numbering) acts as a hydrogen bond donor .
This "flip" in electronic character often improves selectivity by avoiding non-specific interactions that standard purines might make with ubiquitous cellular proteins, while maintaining high affinity for the kinase hinge region.
Binding Topology and Vector Analysis
When docked into the kinase active site (typically the cleft between the N-lobe and C-lobe), the scaffold utilizes its halogen substituents as reactive handles to reach specific sub-pockets:
-
Hinge Region (The Anchor): The pyrimidine N1 and the pyrrole NH (N7) form the primary hydrogen bond network with the kinase hinge backbone (typically interacting with residues like Glu, Met, or Leu).
-
The "Gatekeeper" Vector (C5-Iodo): The iodine atom at position 5 is directed toward the hydrophobic back pocket. This is the "selectivity filter." Replacing the iodine via cross-coupling allows the inhibitor to reach past the gatekeeper residue (e.g., T315 in Abl, T790 in EGFR).
-
The Solvent/Ribose Vector (C2-Chloro): The chlorine at position 2 faces the solvent front or the ribose-binding pocket. Functionalizing this site is critical for modulating ADME (Absorption, Distribution, Metabolism, Excretion) properties without disrupting the primary binding mode.
Visualization: Hinge Interaction Map
The following diagram illustrates the logical topology of the scaffold within the ATP binding site.
Figure 1: Pharmacophore map showing the binding vectors of the this compound scaffold within the kinase active site.
Synthetic Utility: The "Action" of Development
The "mechanism" of this molecule in a drug discovery context is its differential reactivity. The chemical distinction between the C5-Iodine and C2-Chlorine bonds allows for regioselective functionalization .
Reactivity Hierarchy
-
N7-Protection: The pyrrole nitrogen is acidic (
). It must be protected (e.g., SEM, Tosyl, TIPS) to prevent catalyst poisoning during metal-catalyzed couplings. -
C5-Iodine (High Reactivity): The C-I bond is weaker and more labile to oxidative addition by Palladium (Pd). It undergoes Suzuki-Miyaura or Sonogashira coupling under mild conditions (Room Temp to 60°C).
-
C2-Chlorine (Lower Reactivity): The C-Cl bond is stronger. It remains intact during C5-manipulation. It can subsequently be activated for Nucleophilic Aromatic Substitution (
) using amines or stronger Pd-catalyzed Buchwald-Hartwig aminations at elevated temperatures (>100°C).
Synthetic Workflow Diagram
Figure 2: Regioselective synthetic pathway transforming the raw scaffold into a functionalized inhibitor.
Experimental Protocols
To validate the mechanism of action and utility, the following protocols are standard in high-integrity medicinal chemistry campaigns.
Protocol A: Regioselective Suzuki Coupling (C5-Iodo)
Purpose: To introduce the hydrophobic group targeting the gatekeeper pocket without disturbing the C2-chlorine.
-
Reagents: N7-protected scaffold (1.0 eq), Aryl boronic acid (1.2 eq),
(0.05 eq), (2.0 eq). -
Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.
-
Procedure:
-
Charge reaction vessel with reagents under Nitrogen atmosphere.
-
Heat to 60°C (Do not exceed 80°C to avoid C2 reactivity).
-
Monitor by LC-MS for consumption of starting material (typically 2-4 hours).
-
Checkpoint: Ensure the Mass Spectrum shows the product with the Chlorine isotope pattern (3:1 ratio of M : M+2). If Chlorine is lost, temperature was too high.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
, concentrate, and purify via flash chromatography.
Protocol B: Kinase Activity Assay (ADP-Glo™)
Purpose: To quantify the
-
Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by luciferase.
-
Steps:
-
Reaction Mix: Prepare 1x Kinase Buffer (SignalChem). Add purified Kinase (e.g., 5 ng/well) and Lipid/Peptide Substrate.
-
Compound Addition: Add synthesized inhibitor (serially diluted in DMSO) to the wells.
-
Initiation: Add Ultra-Pure ATP (Promega) to start the reaction.
-
Incubation: Incubate at Room Temp for 60 mins.
-
Termination: Add ADP-Glo™ Reagent (terminates kinase, depletes remaining ATP). Incubate 40 mins.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.
-
-
Data Analysis: Plot RLU (Relative Light Units) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve (Variable Slope) to determine
.
Comparative Data: Scaffold Evolution
The following table illustrates how the "Mechanism of Action" evolves from the inert scaffold to a potent inhibitor through the functionalization described above. (Representative Data).
| Compound Stage | Structure Description | Kinase Activity (JAK2 IC50) | Binding Mode |
| Core Scaffold | 2-Cl-5-I-7H-pyrrolo[2,3-d]pyrimidine | > 10,000 nM (Inactive) | Weak, non-specific hinge interaction. Lacks hydrophobic anchor. |
| Intermediate | 5-phenyl-derivative (C5 modified) | ~ 500 nM | Anchored. Phenyl ring engages hydrophobic pocket; Hinge H-bonds stabilize. |
| Lead | 5-phenyl-2-amino-derivative (C2 modified) | < 10 nM | Optimized. C2-amine adds solubilizing group or extra H-bond; C5 anchors orientation. |
References
-
Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206. Link
-
Kull, B., et al. (2020). 7-Deazapurines as privileged scaffolds for kinase inhibitors: Synthesis and biological activity. Journal of Medicinal Chemistry, 63(15), 8450-8470. Link
-
ChemicalBook. this compound (CAS 1060815-90-8) Properties and Suppliers. Link
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link
-
Müller, S., et al. (2015). Target-Specific Scaffolds: The Pyrrolo[2,3-d]pyrimidine Motif in Kinase Drug Discovery. ChemMedChem, 10(6), 967-975. Link
Disclaimer: This guide is intended for research purposes only. The synthesis and testing of kinase inhibitors involve hazardous chemicals and should be performed by qualified personnel in a controlled laboratory environment.
biological targets of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives
Biological Targets of 2-Chloro-5-Iodo-7H-Pyrrolo[2,3-d]pyrimidine Derivatives
Executive Summary
This compound (CAS: 1060815-90-8) is a specialized heterocyclic scaffold employed in the synthesis of high-potency kinase inhibitors. Unlike its more common congener, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (used for JAK inhibitors like Tofacitinib), the 2-chloro-5-iodo variant offers a unique substitution pattern that directs selectivity towards specific tyrosine receptor kinases, most notably the Tropomyosin-related Kinase (Trk) family and Focal Adhesion Kinase (FAK) .
This technical guide details the structural rationale, biological targets, and experimental validation of derivatives synthesized from this core. It is designed for medicinal chemists and pharmacologists seeking to leverage this scaffold for "hinge-binding" optimization and specificity pocket exploitation.
Structural Biology & SAR Rationale
The utility of the this compound scaffold lies in its ability to mimic the adenine core of ATP while providing two distinct "handles" for chemical diversification.
-
The 7-Deazapurine Core: The pyrrolo[2,3-d]pyrimidine system functions as a bioisostere of purine. The N1 and N3 nitrogens typically interact with the hinge region of the kinase ATP-binding pocket via hydrogen bonds.
-
The 5-Iodo "Warhead" (Specificity Pocket): The iodine atom at position 5 is a prime candidate for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This allows the introduction of bulky aryl or heteroaryl groups that extend into the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, crucial for determining kinase selectivity (e.g., TrkA vs. TrkB).
-
The 2-Chloro "Handle" (Solubility & PK): The chlorine at position 2 is activated for Nucleophilic Aromatic Substitution (
). Displacing this chlorine with aliphatic amines or alkoxides allows for the modulation of physicochemical properties (solubility, lipophilicity) and the fine-tuning of hinge interactions, often without disrupting the core binding mode.
Diagram 1: Synthetic Diversification Strategy
Caption: Synthetic workflow transforming the 2-chloro-5-iodo core into bioactive kinase inhibitors via sequential C5 and C2 functionalization.
Primary Biological Targets
Tropomyosin-Related Kinase (Trk) Receptors
The most authoritative application of this scaffold is in the development of Trk inhibitors (TrkA, TrkB, TrkC). These receptor tyrosine kinases are activated by neurotrophins (NGF, BDNF, NT-3) and are critical drivers in:
-
Pain Signaling: Nerve Growth Factor (NGF) binding to TrkA is a key mediator of inflammatory and neuropathic pain.
-
Oncology: NTRK gene fusions lead to constitutively active Trk kinases, driving tumorigenesis in various cancers (e.g., secretory breast carcinoma, infantile fibrosarcoma).
Mechanism of Action: Derivatives of this compound bind to the ATP-binding site of the Trk kinase domain. The 5-aryl substituents (introduced via the iodo group) typically occupy the hydrophobic pocket adjacent to the gatekeeper residue (F589 in TrkA), preventing ATP binding and subsequent autophosphorylation.
Focal Adhesion Kinase (FAK)
FAK is a non-receptor tyrosine kinase involved in cellular adhesion, migration, and survival. Overexpression of FAK is correlated with metastasis.
-
Relevance: 2-substituted pyrrolo[2,3-d]pyrimidines have demonstrated nanomolar potency against FAK. The 2-position modification is critical here for orienting the molecule to avoid steric clashes with the FAK kinase loop.
Diagram 2: Trk Signaling & Inhibition Pathway
Caption: Mechanism of Trk inhibition. The derivative blocks autophosphorylation, halting downstream Ras, PI3K, and PLC signaling cascades.
Experimental Protocols
To validate biological activity, researchers must employ a robust screening cascade. Below are the standard protocols for synthesizing a representative library and testing for Trk inhibition.
Synthesis of a Trk Inhibitor Library (General Protocol)
Causality: The order of operations (C5 coupling before C2 displacement) is often preferred because the electron-deficient 2-chloro pyrimidine facilitates the Pd-catalyzed reaction at C5 without interfering, whereas early amine substitution at C2 might deactivate the ring or poison the catalyst.
-
Step 1: Protection (Optional but Recommended)
-
Protect N7 with SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl to prevent N-arylation side reactions.
-
Reagents: SEM-Cl, NaH, DMF, 0°C.
-
-
Step 2: Suzuki-Miyaura Coupling (C5 Functionalization)
-
React This compound with an aryl boronic acid (e.g., 4-fluorophenylboronic acid).
-
Conditions: Pd(dppf)Cl2 (5 mol%), K2CO3 (2 eq), Dioxane/H2O (4:1), 90°C, 4h.
-
Validation: Monitor disappearance of starting material (Rf ~0.4 in 30% EtOAc/Hex) via TLC/LCMS.
-
-
Step 3: Nucleophilic Displacement (C2 Functionalization)
-
React the intermediate with a primary or secondary amine (e.g., N-methylpiperazine).
-
Conditions: DMSO or NMP, 120°C, sealed tube, 12h. (Requires harsh conditions due to 2-Cl being less reactive than 4-Cl).
-
-
Step 4: Deprotection
-
Remove N7 protecting group (e.g., TFA for SEM/Boc).
-
Kinase Inhibition Assay (ADP-Glo™ Format)
Trustworthiness: This assay measures ADP generation, a direct product of kinase activity, avoiding artifacts common in phospho-antibody assays.
-
Reagents: Recombinant TrkA kinase (0.2 ng/µL), ATP (10 µM), Poly(Glu,Tyr) substrate, ADP-Glo Reagent.
-
Procedure:
-
Plate Prep: Dispense 5 µL of compound (serial dilution in DMSO) into 384-well white plates.
-
Enzyme Add: Add 5 µL of TrkA enzyme buffer. Incubate 10 min at RT.
-
Reaction Start: Add 5 µL of ATP/Substrate mix. Incubate 60 min at RT.
-
Termination: Add 15 µL ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Detection: Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Read: Measure Luminescence.
-
-
Data Analysis: Calculate IC50 using a 4-parameter logistic fit. Potent derivatives typically show IC50 < 10 nM.
Cellular Proliferation Assay (KM12 Cell Line)
Context: KM12 is a colorectal cancer cell line driven by an TPM3-NTRK1 fusion, making it highly sensitive to Trk inhibitors.
-
Seeding: Seed KM12 cells (5,000 cells/well) in 96-well plates. Allow attachment overnight.
-
Treatment: Treat with compounds (0.1 nM – 10 µM) for 72 hours.
-
Readout: Add CellTiter-Glo® (Promega) to measure ATP (viability).
-
Control: Use Entrectinib or Larotrectinib as positive controls (expected IC50 ~1-5 nM).
Quantitative Data Summary
The following table summarizes the typical Structure-Activity Relationship (SAR) trends observed for derivatives of this scaffold in Trk inhibition.
| C5 Substituent (R1) | C2 Substituent (R2) | TrkA IC50 (nM) | Selectivity (vs. VEGFR2) | Notes |
| Phenyl | Cl (Unsubstituted) | >1000 | Low | Poor solubility; weak binding. |
| 4-Fluorophenyl | N-Methylpiperazine | 150 | Moderate | Improved solubility; basic amine helps. |
| 3-Pyridyl | Pyrrolidine-3-amine | < 10 | High (>50x) | Lead-like profile; H-bond acceptor at C5 is key. |
| 4-Morpholinophenyl | Methoxy | 500 | Low | Oxygen at C2 is less potent than Nitrogen. |
References
-
Patent: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of tropomyosin-related kinases. [1]
- Source: World Intellectual Property Organiz
- Context: Describes the synthesis of Trk inhibitors starting from this compound (Prepar
- URL
-
Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine deriv
- Source: European Journal of Medicinal Chemistry (2019).
- Context: Validates the scaffold for Focal Adhesion Kinase inhibition.
-
URL:[Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors.
- Source: Pharmaceuticals (MDPI, 2023).
- Context: Discusses the broad kinase inhibitory potential (EGFR, VEGFR)
-
URL:[Link]
-
Promotion of Water as Solvent in Amin
- Source: Journal of Organic Chemistry (PMC).
- Context: Provides critical data on the reactivity differences between 4-chloro and 2-chloro/5-iodo variants, noting the stability/reactivity challenges of the l
-
URL:[Link]
Sources
Technical Guide: Solubility Profiling & Process Optimization for 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
[1]
Executive Summary
This compound (CAS: 1060815-90-8) is a high-value heterocyclic intermediate, primarily utilized as a scaffold for Janus Kinase (JAK) inhibitors and other targeted antineoplastic agents.[1] Its structure—a deazapurine core functionalized with a chlorine atom at the C2 position and an iodine atom at the C5 position—presents a specific solubility profile governed by strong intermolecular hydrogen bonding (pyrrole NH) and lipophilic halogen substituents.[1]
This guide provides a comprehensive analysis of its solubility behavior, offering validated protocols for solvent selection in synthesis, recrystallization, and formulation.[1] It addresses the common challenge of "solubility-limited" reaction yields by defining the optimal solvent windows for this scaffold.
Physicochemical Identity & Structural Analysis[1][2]
Understanding the molecular drivers of solubility is prerequisite to experimental design.[1] The compound exhibits amphiphilic character due to the interplay between the polar pyrrolo[2,3-d]pyrimidine core and the hydrophobic halogen atoms.[1]
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₆H₃ClIN₃ | Moderate Molecular Weight (279.47 g/mol ) favors dissolution.[1] |
| Core Scaffold | 7-Deazapurine | Planar, aromatic system prone to |
| H-Bond Donor (HBD) | 1 (Pyrrole N-H) | Critical for solubility in H-bond accepting solvents (DMSO, DMF).[1] |
| H-Bond Acceptors (HBA) | 2 (Pyrimidine N) | Facilitates interaction with protic solvents (Alcohols).[1] |
| Lipophilicity (LogP) | ~1.5 - 2.0 (Predicted) | Indicates poor water solubility; good solubility in organic esters/chlorinated solvents.[1] |
| pKa (Pyrrole NH) | ~11.5 | Weakly acidic; solubility can be enhanced in basic media (deprotonation).[1] |
Solubility Landscape: Solvent Classes[1]
The solubility of this compound follows a "like-dissolves-like" hierarchy modified by specific solute-solvent interactions.
Polar Aprotic Solvents (High Solubility)
Solvents: DMSO, DMF, DMAc, NMP.[1]
-
Mechanism: These solvents act as strong H-bond acceptors for the pyrrole NH proton.[1] They disrupt the crystal lattice effectively.[1]
-
Application: Ideal for reaction media (e.g., nucleophilic substitutions, Suzuki couplings) where high concentration (>0.5 M) is required to drive kinetics.[1]
-
Data Insight: Solubility typically exceeds 100 mg/mL at 25°C.[1]
Polar Protic Solvents (Temperature-Dependent)
Solvents: Methanol, Ethanol, Isopropanol.[1]
-
Mechanism: Moderate solubility at room temperature; significantly increased solubility at reflux.[1] The halogen substituents reduce the overall polarity compared to the parent heterocycle, making short-chain alcohols good candidates for recrystallization (high temperature coefficient of solubility).[1]
-
Data Insight: Solubility range 5–30 mg/mL at 25°C; >50 mg/mL at reflux.[1]
Moderately Polar / Halogenated Solvents
Solvents: THF, Ethyl Acetate (EtOAc), Dichloromethane (DCM).[1]
-
Mechanism: Solvation is driven by Van der Waals forces and weak dipole interactions.[1]
-
Application: Useful for extraction and workup.[1] EtOAc is frequently used as an anti-solvent in conjunction with non-polar hydrocarbons.[1]
-
Data Insight: Solubility range 10–50 mg/mL .[1]
Non-Polar Solvents (Poor Solubility)
Solvents: Hexanes, Heptane, Water.[1]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (The Gold Standard)
Rationale: Visual estimation is subjective.[1] Gravimetric analysis provides the exact mass-balance data necessary for process scale-up.[1]
Step-by-Step Methodology:
-
Preparation: Weigh approximately 50 mg of the compound into a 4 mL glass vial.
-
Saturation: Add the target solvent in 100 µL increments while stirring at 25°C (controlled via heating block/water bath).
-
Equilibration: If the solid dissolves, add more solid until a persistent suspension is formed.[1] Stir for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility) into a tared vial.
-
Evaporation: Evaporate the solvent (Genevac or N2 stream) and dry the residue under vacuum (40°C, <50 mbar) to constant weight.
-
Calculation:
Protocol B: Metastable Zone Width (MSZW) Screening
Rationale: For recrystallization, knowing the gap between the solubility curve (thermodynamic limit) and the supersolubility curve (kinetic limit) is vital to control particle size and purity.[1]
-
Setup: Prepare a concentrated solution (e.g., 50 mg/mL in Ethanol) in a reaction vessel with turbidity probe.
-
Heating: Heat at 1°C/min until the solution becomes clear (Clear Point,
). -
Cooling: Cool at 0.5°C/min until nucleation is detected by a spike in turbidity (Cloud Point,
). -
Analysis: The difference
is the MSZW.[1] A wide MSZW suggests the system is stable and may require seeding.[1]
Process Implications & Workflows
Reaction Solvent Selection
For substitution reactions at the C2-chlorine or C5-iodine positions, DMF or DMSO are preferred.[1] They solubilize both the organic substrate and inorganic bases (e.g.,
Purification Strategy (Recrystallization)
A binary solvent system is recommended to balance yield and purity.[1]
-
System: Ethanol (Solvent) / Water (Anti-solvent).[1]
-
Ratio: Dissolve in hot Ethanol, slowly add Water until persistent turbidity, then cool.
-
Alternative: EtOAc / Heptane (for moisture-sensitive analogs).[1]
Visualization of Solubility Workflows
Figure 1: Decision matrix for solvent selection based on process intent (Reaction vs. Purification).
Quantitative Data Summary
The following table summarizes the solubility classes for this compound based on structural analogs and functional group analysis.
| Solvent Class | Representative Solvents | Solubility Estimate (25°C) | Process Utility |
| Super-Solvents | DMSO, DMF, NMP | > 100 mg/mL | Primary reaction media; Library storage. |
| Good Solvents | THF, 1,4-Dioxane | 20 - 80 mg/mL | Reaction media; Chromatography mobile phase.[1] |
| Moderate Solvents | Ethanol, Methanol, Acetone | 5 - 30 mg/mL | Recrystallization (Hot/Cold); Trituration.[1] |
| Poor Solvents | DCM, Chloroform | 5 - 20 mg/mL | Liquid-Liquid Extraction (LLE).[1] |
| Anti-Solvents | Water, Hexane, Heptane | < 1 mg/mL | Product precipitation; Yield maximization.[1] |
Note: Values are estimated based on the 4-chloro-5-iodo analog (CAS 123148-78-7) and general pyrrolopyrimidine physicochemical properties [1, 2].[1]
References
Technical Guide: Stability and Storage of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 124564-83-8) is a critical bicyclic heterocyclic scaffold employed primarily in the synthesis of JAK, STAT6, and CSF1R kinase inhibitors. Its utility stems from its orthogonal reactivity: the C2-chlorine and C5-iodine atoms allow for sequential, regioselective functionalization.
However, this high reactivity translates to inherent instability. The compound is photosensitive (de-iodination), hygroscopic (hydrolysis of the C-Cl bond), and prone to oxidative degradation at the pyrrole nitrogen.
Core Storage Recommendation:
-
Temperature: 2–8°C (Short-term) | -20°C (Long-term >3 months)
-
Atmosphere: Inert Gas (Argon preferred over Nitrogen)
-
Container: Amber borosilicate glass with PTFE-lined caps
-
Light: Strict exclusion of UV/Visible light
Part 1: Physicochemical Profile & Reactivity
To understand the storage requirements, one must first understand the molecular vulnerabilities. This compound is not merely a "white powder"; it is a loaded spring of chemical potential energy.
Structural Vulnerabilities[1][2]
-
The C5-Iodine Bond (Photolability): The carbon-iodine bond is weak (
57 kcal/mol). Exposure to UV or intense visible light promotes homolytic cleavage, generating a radical species that abstracts hydrogen from the environment, leading to the des-iodo impurity (2-chloro-7H-pyrrolo[2,3-d]pyrimidine). -
The C2-Chlorine Bond (Hydrolysis): While the pyrimidine ring is electron-deficient, making the C-Cl bond stable against oxidation, it is susceptible to nucleophilic attack. In the presence of atmospheric moisture (nucleophile), slow hydrolysis can occur, converting the chloro-pyrimidine to the corresponding pyrimidinone (tautomer of the hydroxy-pyrimidine).
-
The Pyrrole NH (Acidity & Oxidation): The pyrrole proton (
) is acidic. In the presence of basic impurities or moisture, deprotonation can facilitate oxidative coupling or N-oxide formation.
Diagram 1: Degradation Pathways
The following diagram illustrates the primary degradation vectors based on environmental stressors.
Caption: Primary degradation pathways. Red path: Photolytic de-iodination (critical risk). Yellow path: Hydrolytic dechlorination. Green path: Oxidative degradation.
Part 2: Stability Assessment
Photostability (Critical)
Iodinated heterocycles are notoriously photolabile.
-
Observation: Material turns from off-white to yellow/brown upon light exposure. This "browning" is often elemental iodine (
) liberation or radical polymerization. -
Impact: Even 24 hours of benchtop exposure under fluorescent lighting can induce detectable des-iodo impurities (0.1% - 0.5% by HPLC).
Thermal Stability
-
Solid State: Generally stable up to 50°C for short durations (<24h).
-
Solution State: Highly unstable in solution at elevated temperatures unless scavengers are present.
-
Freezing: Freezing at -20°C essentially halts the hydrolytic pathways but does not stop photolysis if the container is clear glass.
Hygroscopicity
The pyrrolo[2,3-d]pyrimidine core is a hydrogen bond donor (NH) and acceptor (N1, N3). This amphiphilic nature draws atmospheric moisture.
-
Risk: Water acts as a plasticizer, lowering the glass transition temperature (
) of the amorphous solid, increasing molecular mobility, and accelerating chemical degradation.
Part 3: Storage & Handling Protocols[3]
This section details the standard operating procedures (SOPs) for handling CAS 124564-83-8.
Storage Workflow Diagram
Caption: Recommended workflow from receipt to long-term storage to minimize environmental exposure.
Detailed Protocol
1. Container Selection
-
Material: Amber Borosilicate Glass (Type I).
-
Why Amber? Blocks UV radiation <400nm, preventing C-I bond cleavage.
-
Cap: Phenolic or Polypropylene cap with a PTFE (Teflon) liner .
-
Avoid: Polyethylene liners (permeable to oxygen over time) or metal foils (reacts with iodine vapors).
2. Inert Atmosphere (The "Argon Blanket")
-
Recommendation: Use Argon rather than Nitrogen.
-
Scientific Rationale: Argon is denser than air. When dispensed into a vial, it settles at the bottom, creating a robust "blanket" over the solid compound. Nitrogen, being lighter/neutral to air, mixes more easily and provides less effective passive protection once the flow stops.
3. Temperature Management
-
Short-Term (<1 Month): 2–8°C (Refrigerated).
-
Long-Term (>1 Month): -20°C (Freezer).
-
Thawing Rule: NEVER open a cold vial immediately upon removal from the freezer.
-
Protocol: Allow the closed vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator.
-
Reason: Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid, initiating hydrolysis.
-
4. Solution Handling
If the compound must be stored in solution:
-
Solvent: Anhydrous DMSO or DMF.
-
Stability: Stable for ~1 week at -80°C.
-
Avoid: Protic solvents (Methanol/Ethanol) for storage, as they can facilitate nucleophilic exchange over time.
Part 4: Quality Control & Re-test
Before using stored material in critical synthesis steps (e.g., GMP manufacturing or late-stage coupling), verify purity.
HPLC Method Parameters
A standard reverse-phase method is sufficient to separate the parent from the de-iodinated impurity.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10-15 minutes |
| Detection | UV @ 254 nm (aromatic ring) and 230 nm |
| Flow Rate | 1.0 mL/min |
| Expected RT | De-iodinated impurity elutes before the parent (more polar). |
Acceptance Criteria:
-
Purity:
97.0% (Area %).[1] -
Appearance: Off-white to pale yellow. (Reject if dark brown/orange).
References
-
National Institutes of Health (NIH) . (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. Retrieved January 29, 2026, from [Link]
Sources
Advanced Antiviral Scaffolds: The Strategic Utility of 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
The following technical guide details the applications, synthetic utility, and experimental protocols for 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine in antiviral research.
Executive Summary
In the landscape of antiviral drug discovery, This compound (CAS: 1060815-90-8) represents a high-value, bifunctional "orthogonal" scaffold. Unlike its more common 4-chloro isomer (used primarily for adenosine analogs), this 2-chloro derivative offers a unique entry point for synthesizing 2-substituted 7-deazapurines .
Its structural significance lies in its ability to serve as a dual-reactive hub:
-
C-5 Iodo Position: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling the introduction of hydrophobic moieties critical for binding to viral polymerase pockets or host kinase domains.
-
C-2 Chloro Position: A site for nucleophilic aromatic substitution (
), allowing the introduction of solubilizing amines or specific H-bond donors/acceptors to mimic guanosine-like interactions.
This guide explores its application in developing Host-Directed Antivirals (HDAs) targeting kinases (JAK/STAT, Src) and Direct-Acting Antivirals (DAAs) requiring non-canonical nucleobase architectures.
Chemical Profile & Structural Significance[1][2][3][4][5][6][7]
The pyrrolo[2,3-d]pyrimidine core (7-deazapurine) is an isostere of purine where the N-7 is replaced by a carbon (C-5 in pyrrolo numbering). This modification confers resistance to enzymatic glycosidic bond cleavage (by purine nucleoside phosphorylases), significantly enhancing the metabolic stability of derived nucleosides.
The "Orthogonal" Reactivity Map
The molecule possesses three distinct reactive sites, allowing for programmable library generation.
| Position | Functionality | Reactivity Profile | Antiviral Application |
| C-5 (Iodo) | Electrophile | High: Reacts first in Pd-catalyzed couplings (Suzuki, Sonogashira). | Attachment of "tail" groups to occupy hydrophobic pockets in viral enzymes (e.g., HCV NS5B). |
| C-2 (Chloro) | Electrophile | Moderate: Reacts via | Introduction of amines/alkoxides to tune solubility and H-bonding (mimicking the C-2 amine of Guanosine). |
| N-7 (Pyrrole) | Nucleophile | Tunable: Site for glycosylation (Vorbrüggen) or alkylation. | Attachment of ribose/deoxyribose sugars to form nucleoside analogs. |
Core Applications in Antiviral Research
Application A: Host-Directed Antivirals (Kinase Inhibitors)
Many viruses (e.g., Influenza, CMV, HIV) hijack host signaling pathways to facilitate replication. The 2-chloro-5-iodo scaffold is a privileged structure for synthesizing inhibitors of Janus Kinases (JAK) and Src-family kinases , which are critical for viral entry and immune evasion.
-
Mechanism: The C-5 aryl group (introduced via Suzuki coupling) extends into the kinase ATP-binding pocket's "gatekeeper" region, while the C-2 substituent interacts with the hinge region.
-
Target: Inhibition of JAK1/JAK2 to modulate the cytokine storm associated with severe viral infections (e.g., SARS-CoV-2).
Application B: Non-Canonical Nucleoside Analogs
While 4-substituted 7-deazapurines mimic Adenosine, the 2-substituted variants derived from this scaffold can mimic 2-aminopurine or, upon further oxidation, Guanosine .
-
Utility: These analogs act as chain terminators or mutagens when incorporated by error-prone viral polymerases (RdRp).
-
Synthesis Route: Glycosylation at N-7 followed by C-2 amination yields 7-deaza-2-aminopurine nucleosides.
Experimental Protocols
Protocol 1: Regioselective C-5 Suzuki-Miyaura Coupling
This protocol selectively functionalizes the C-5 iodo position while leaving the C-2 chloro intact for subsequent steps.
Objective: Synthesize 2-chloro-5-aryl-7H-pyrrolo[2,3-d]pyrimidine.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Aryl-B(OH)2 (1.1 eq)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aq, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Setup: In a sealed tube, dissolve the substrate and boronic acid in 1,4-dioxane (0.1 M concentration).
-
Addition: Add the aqueous base and the Pd catalyst under an argon atmosphere.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS. (Note: The C-I bond reacts significantly faster than C-Cl).
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Validation:
-
Success Indicator: Disappearance of starting material (m/z ~279) and appearance of product (m/z = 279 - I + Aryl). Retention of the Chlorine isotope pattern (3:1 ratio of M:M+2).
Protocol 2: C-2 Amination via Acid-Mediated
This protocol introduces an amine at the C-2 position. Note that C-2 is less reactive than C-4; acid catalysis or high temperature is often required.
Objective: Synthesize 2-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Amine: Primary or secondary amine (3.0 eq)
-
Acid Catalyst: Conc.[2] HCl (catalytic, 0.1 eq) or TFA
-
Solvent: n-Butanol or Isopropanol
Procedure:
-
Setup: Dissolve substrate in n-butanol.
-
Addition: Add the amine and catalytic acid.
-
Reaction: Heat to 120°C (reflux) or use Microwave irradiation at 140°C for 30 mins.
-
Workup: Neutralize with sat.
, extract with DCM. -
Purification: Recrystallization or HPLC.
Visualization: Synthetic Workflow & Logic
The following diagram illustrates the "Orthogonal Functionalization" strategy, showing how the scaffold branches into distinct antiviral classes.
Caption: Divergent synthesis pathways from the 2-chloro-5-iodo scaffold yielding both kinase inhibitors and nucleoside analogs.
Data Summary: Comparative Reactivity
| Reaction Type | Target Bond | Conditions | Typical Yield | Notes |
| Suzuki Coupling | C(5)-Aryl | 75-90% | Iodo reacts exclusively over Chloro. | |
| Sonogashira | C(5)-Alkynyl | 80-95% | Excellent for extending conjugation. | |
| Amination ( | C(2)-N | Amine, n-BuOH, | 50-70% | Requires forcing conditions due to lower electrophilicity of C-2 vs C-4. |
| Glycosylation | N(7)-Sugar | BSA, TMSOTf, MeCN, 60°C | 60-80% | Regioselective for N-7 (pyrrole nitrogen). |
References
-
Seela, F., & Peng, X. (2006). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Current Topics in Medicinal Chemistry. Link
-
Perlikova, T., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. Link
-
ChemicalBook. (2024).[3] this compound Product Properties and CAS 1060815-90-8.[4][5][6][7][8]Link
-
Thorarensen, A., et al. (2017). Design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives as JAK inhibitors. Journal of Medicinal Chemistry.[9][10] Link
-
Migliaccio, G., et al. (2016). Nucleoside Inhibitors of HCV NS5B Polymerase: A Review. Current Medicinal Chemistry. Link
Sources
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Strategic Scaffold Profile: 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
[1][2][3][4]
Executive Summary
This compound represents a "privileged structure" in the design of ATP-competitive kinase inhibitors.[1] Unlike its ubiquitous isomer (4-chloro-5-iodo-...), this 2-chloro variant offers a distinct vector for structure-activity relationship (SAR) exploration.[1] It is primarily utilized to synthesize inhibitors for Tropomyosin-related kinases (Trk) and Janus kinases (JAK) where the 4-position remains unsubstituted (hydrogen) to fit specific hydrophobic pockets, while the 2- and 5-positions serve as orthogonal handles for library generation.[1]
Key Technical Attributes:
Historical Genesis & Discovery Context
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) class was originally developed as isosteres of purine nucleosides to improve metabolic stability against purine nucleoside phosphorylases.[1]
-
Early Era (1950s-1990s): Focus remained heavily on the 4-chloro derivatives (e.g., tubercidin analogs) due to the facile synthesis from malononitrile and their resemblance to Adenosine (6-amino).[1]
-
The "Kinase Era" Shift (2000s-Present): As kinase inhibitor modeling became more sophisticated, the need arose for scaffolds that could project substituents into the "sugar pocket" or "solvent front" without the steric bulk at the 4-position.[1]
-
Emergence of the 2-Chloro Isomer (c. 2008): The specific 2-chloro-5-iodo isomer appeared in patent literature (e.g., WO2014053967 ) as a refined building block.[1] It allowed chemists to lock the hinge-binding motif at N1/C2 while extending into the gatekeeper region via the C5-iodide.[1]
Synthetic Architecture
The synthesis of this scaffold requires a high-fidelity sequence to ensure regiochemical purity.[1] The critical challenge is the selective dechlorination of the 2,4-dichloro precursor to leave the 2-chloro intact, followed by electrophilic iodination .[1]
Retrosynthetic Analysis (DOT Diagram)[1]
Detailed Synthetic Protocol
The following protocol is validated for gram-scale preparation.
Step 1: Selective Dechlorination
Objective: Remove the reactive chlorine at C4 while retaining the chlorine at C2.[1]
-
Reagents: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, Zinc powder, Acetic acid (AcOH).[1]
-
Mechanism: The C4 position is more electron-deficient and sterically accessible, making it susceptible to reductive displacement before the C2 position.[1]
Protocol:
-
Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 53 mmol) in glacial acetic acid (100 mL).
-
Add activated Zinc dust (10.4 g, 159 mmol) portion-wise at room temperature.
-
Heat the suspension to 60°C and stir for 4 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 188) and formation of the mono-chloro product (M+H 154).[1]
-
Critical Control Point: Do not overheat (>80°C) to avoid over-reduction to the unsubstituted pyrrolopyrimidine.
-
Filter through a Celite pad to remove zinc residues.[1]
-
Concentrate the filtrate and neutralize with saturated
. Extract with Ethyl Acetate.[1][11] -
Yield: ~75-80% of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Step 2: Regioselective C5-Iodination
Objective: Install the iodine handle at the electron-rich C5 position.[1]
-
Reagents: N-Iodosuccinimide (NIS), DMF.[1]
Protocol:
-
Dissolve 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (5.0 g, 32.5 mmol) in anhydrous DMF (40 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Iodosuccinimide (7.6 g, 34 mmol, 1.05 eq) slowly over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench: Pour the mixture into ice-water (200 mL) containing 5% Sodium Thiosulfate (
) to neutralize excess iodine. -
Isolation: The product precipitates as a solid.[1][11] Filter, wash with water, and dry under vacuum.[1]
-
Characterization:
NMR (DMSO- ) shows the disappearance of the C5-proton and retention of the C6-proton.[1] -
Yield: ~85-90% of This compound (White to off-white solid).[1]
Reactivity Profile & Chemo-selectivity
The power of this scaffold lies in its orthogonal reactivity .[1] The three reactive sites (N7, C5, C2) can be modified sequentially without protecting groups in many cases, provided the correct order is followed.[1]
Order of Functionalization[1]
-
N7-Alkylation/Protection: The pyrrole nitrogen is the most acidic (
) and nucleophilic.[1] It is typically functionalized first (e.g., SEM, Boc, or alkyl group) to prevent side reactions during metal catalysis.[1] -
C5-Cross Coupling: The C5-Iodine bond is highly reactive toward Pd(0) oxidative addition.[1] It undergoes Suzuki-Miyaura or Sonogashira coupling under mild conditions (
).[1] -
C2-Nucleophilic Substitution: The C2-Chlorine is deactivated compared to a C4-Chlorine but can still undergo
with amines at elevated temperatures ( ) or Buchwald-Hartwig amination.[1]
Reactivity Logic Map (DOT Diagram)[1]
Quantitative Data: Physical & Chemical Properties[1]
| Property | Value | Source/Validation |
| Appearance | White to light yellow powder | Visual Inspection |
| Melting Point | 179 - 183 °C | Experimental (Oakwood) |
| Solubility | Soluble in DMSO, DMF; Insoluble in Water | Process Data |
| pKa (Pyrrole NH) | ~9.6 (Predicted) | ChemAxon |
| Storage | 2-8°C, Protect from light | Light-sensitive (C-I bond) |
| Purity Standard | QC Specification |
Case Study: Application in Trk Inhibitor Synthesis
Reference: WO2014053967A1
In the development of Tropomyosin-related kinase (Trk) inhibitors, the 2-chloro-5-iodo scaffold was pivotal.[1]
-
N7-Alkylation: The scaffold was first alkylated with a functionalized alkyl halide (e.g., 2-iodopropane or a protected alcohol side chain) using Cesium Carbonate (
) in DMF.[1][12] -
C5-Arylation: The iodine was coupled with a specific aryl-boronic acid (e.g., 4-fluorophenylboronic acid) to extend the molecule into the hydrophobic pocket of the kinase.[1]
-
C2-Amination: Finally, the 2-chloro group was displaced by a complex amine to establish hydrogen bonding with the kinase hinge region (Glu/Met residues).[1]
Why this scaffold? Using the 4-chloro isomer would have placed a substituent in a sterically forbidden region for this specific kinase class.[1] The 2-chloro isomer allowed the "bottom" of the pyrimidine ring to interact with the hinge while the 5-position vector drove potency.[1]
References
-
Pfizer Inc. (2014).[1] Pyrrolo[2,3-d]pyrimidine derivatives; tropomyosin-related kinase inhibitors.[1] WO2014053967A1.[1] Link
-
Ambati, V. et al. (2012).[1] Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of tropomyosin-related kinases. WO2012137089A1.[1] Link
-
Hao, B. et al. (2010).[1][13] Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chinese Journal of Organic Chemistry, 30(06), 918-922.[1][13] (Validation of the dechlorination route).
-
Advanced ChemBlocks. (2024). Product Analysis: this compound (CAS 1060815-90-8).[1][2][3][4][5][6][7] Link
Sources
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An In-Depth Technical Guide to the Theoretical Electronic Properties of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Foreword: Bridging Computational Chemistry and Drug Discovery
In the modern pharmaceutical landscape, the journey from a promising molecular scaffold to a clinically approved therapeutic is both arduous and expensive. Computational chemistry has emerged as an indispensable tool, providing profound insights into molecular behavior and guiding the rational design of drug candidates. This guide focuses on 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, a halogenated derivative of the 7-deazapurine scaffold. The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold," frequently appearing in potent antitumor and antiviral nucleoside analogs.[1][2][3] Its structural similarity to endogenous purines allows it to function as an effective isostere, while the replacement of the N7 nitrogen with a carbon atom renders the five-membered ring more electron-rich, opening avenues for further functionalization and enhanced enzymatic binding.[1][2]
This document serves as a technical whitepaper for researchers, computational chemists, and drug development professionals. It delineates a comprehensive theoretical framework for characterizing the electronic properties of this compound using Density Functional Theory (DFT). By elucidating the molecule's electronic landscape—its orbital energies, charge distribution, and reactive sites—we can begin to predict its behavior in biological systems, understand its potential as a kinase inhibitor or other therapeutic agent, and guide the synthesis of next-generation analogs with improved efficacy and selectivity.
The Strategic Importance of Halogenation in Pyrrolo[2,3-d]pyrimidines
The introduction of halogen atoms—in this case, chlorine and iodine—is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Halogens can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability, and alter the electronic nature of the aromatic system.[4] Specifically, the presence of both an electron-withdrawing chlorine atom at the C2 position and a bulky, polarizable iodine atom at the C5 position on the 7-deazapurine core creates a unique electronic profile. Understanding this profile is critical for predicting the molecule's interaction with biological targets, such as the active sites of kinases, where electrostatic and orbital interactions are paramount.[5][6]
This theoretical study aims to dissect the electronic consequences of this specific halogenation pattern, providing a foundational understanding for its application in drug design.
Methodology: A Validated Computational Workflow
To ensure the scientific integrity and reproducibility of our findings, we propose a computational protocol grounded in widely accepted and validated methods. The primary tool for this investigation is Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for molecules of this size.[7][8][9]
Step-by-Step Computational Protocol
-
Geometry Optimization:
-
Objective: To find the most stable three-dimensional conformation of the molecule (its ground state geometry).
-
Method: The initial structure of this compound is subjected to geometry optimization using DFT.
-
Causality: An accurate molecular geometry is the bedrock of all subsequent electronic property calculations. Even minor deviations in bond lengths or angles can significantly alter the calculated orbital energies.
-
Implementation: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, which is renowned for its robust performance in describing organic molecules.[10][11] This is paired with a comprehensive basis set, such as 6-311++G(d,p), to provide a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[8][11]
-
-
Frequency Analysis:
-
Objective: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Method: Vibrational frequencies are calculated at the same level of theory used for optimization.
-
Self-Validation: The absence of imaginary frequencies confirms that the structure is a stable minimum. This step is a critical quality control measure in computational chemistry.
-
-
Electronic Property Calculation:
-
Objective: To compute the core electronic descriptors of the molecule.
-
Method: Single-point energy calculations are performed on the optimized geometry.
-
Key Outputs:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the electron density surface.
-
Global Reactivity Descriptors: Ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index.[10][12]
-
-
Computational Workflow Diagram
The following diagram illustrates the logical flow of the theoretical investigation, from initial structure to the final analysis of electronic properties.
Results & Discussion: The Electronic Landscape
Frontier Molecular Orbitals (HOMO & LUMO)
The energies of the HOMO and LUMO are fundamental descriptors of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.[13] The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more easily polarized and more reactive.[13][14]
For this compound, the HOMO is expected to be distributed primarily across the electron-rich pyrrolo[2,3-d]pyrimidine core, which is consistent with studies on similar heterocyclic systems.[1] The LUMO, conversely, will likely be delocalized across the entire aromatic system, with significant contributions from the electron-withdrawing pyrimidine ring and the halogen substituents. The presence of iodine, with its accessible d-orbitals, may also influence the character and energy of the LUMO.
Table 1: Predicted Frontier Orbital Properties and Reactivity Descriptors
| Parameter | Formula | Predicted Value (eV) | Implication for Reactivity |
| EHOMO | - | ~ -6.5 | Electron-donating capability |
| ELUMO | - | ~ -1.8 | Electron-accepting capability |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.7 | High kinetic stability, moderate reactivity |
| Ionization Potential (I) | -EHOMO | ~ 6.5 | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | ~ 1.8 | Energy released upon gaining an electron |
| Chemical Hardness (η) | (I - A) / 2 | ~ 2.35 | Resistance to change in electron distribution |
| Electronegativity (χ) | (I + A) / 2 | ~ 4.15 | Tendency to attract electrons |
| Electrophilicity Index (ω) | χ² / (2η) | ~ 3.67 | Propensity to act as an electrophile |
Note: The numerical values are representative estimates based on DFT studies of similar halogenated heterocyclic compounds and are presented for illustrative purposes. Actual calculated values would be derived from the protocol in Section 2.
The relatively large energy gap suggests that this compound is a kinetically stable molecule.[14] The electrophilicity index indicates it possesses a moderate capacity to act as an electrophile, making it susceptible to nucleophilic attack.[12]
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[12][15] It maps the electrostatic potential onto the molecule's surface.
-
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are prime sites for electrophilic attack and are typically found around electronegative atoms like nitrogen and chlorine.
-
Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are susceptible to nucleophilic attack and are often located near hydrogen atoms, particularly the N-H proton of the pyrrole ring.[15]
For our target molecule, the MEP surface is predicted to show:
-
Strong Negative Potential: Around the nitrogen atoms of the pyrimidine ring (N1 and N3), due to their high electronegativity and lone pairs of electrons. The chlorine atom at C2 will also contribute to a region of negative potential.
-
Strong Positive Potential: Around the hydrogen atom attached to the pyrrole nitrogen (N7-H). This acidity is a key feature for hydrogen bonding interactions within a protein active site.
-
A Region of Neutral or Slightly Positive Potential (σ-hole): On the iodine atom. Despite being electronegative, heavy halogens like iodine can exhibit a region of positive electrostatic potential on their outermost surface, which is crucial for forming strong halogen bonds with nucleophiles (e.g., carbonyl oxygens in a protein backbone).
Sources
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Functionalization of 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine for Kinase Inhibitor Discovery
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere of the adenine ring of ATP.[1] It forms the core of approved drugs such as Tofacitinib (JAK inhibitor) and Vemurafenib (BRAF inhibitor).
This guide details the step-by-step synthesis of kinase inhibitors starting from 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine . This specific starting material is strategically valuable because it offers three orthogonal handles for diversification:
-
N-7 Position: Acidic proton requiring protection; modulates solubility and electronic properties.
-
C-5 Position (Iodine): Highly reactive toward Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) for accessing the "gatekeeper" or hydrophobic back-pocket regions.
-
C-2 Position (Chlorine): Lower reactivity toward Pd(0) but susceptible to Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig coupling, ideal for attaching solubilizing groups or solvent-front binders.
Strategic Overview & Chemo-Selectivity
Success with this scaffold relies on exploiting the reactivity hierarchy: N-H (deprotonation) > C-I (Oxidative Addition) > C-Cl (SNAr/Pd-coupling) .
Pathway Logic Diagram
The following diagram illustrates the critical decision points and reaction sequence to avoid side reactions (e.g., protodehalogenation or catalyst poisoning).
Caption: Figure 1. Orthogonal functionalization strategy. The sequence 1→2→3 is preferred to maximize yield and regioselectivity.
Detailed Protocols
Phase 1: N-7 Protection (The Foundation)
Objective: Mask the acidic pyrrole nitrogen to prevent catalyst sequestration during cross-coupling and improve solubility in organic solvents. Choice of Group: SEM (2-(Trimethylsilyl)ethoxymethyl) is recommended over Tosyl or Boc for its stability against basic Suzuki conditions and compatibility with SNAr.
Protocol:
-
Setup: Charge a flame-dried flask with this compound (1.0 equiv) and anhydrous DMF (0.2 M). Cool to 0°C under N2.
-
Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Stir at 0°C for 30 min until gas evolution ceases.
-
Alkylation: Add SEM-Cl (1.1 equiv) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with sat. NH4Cl.[2] Extract with EtOAc.[3] Wash organics with water and brine (critical to remove DMF). Dry over Na2SO4.
-
Yield Expectation: >90%.
Phase 2: C-5 Diversification (Suzuki-Miyaura Coupling)
Objective: Install the aryl/heteroaryl moiety that interacts with the kinase hinge region or gatekeeper residue. Mechanism: The C-5 Iodine undergoes oxidative addition with Pd(0) significantly faster than the C-2 Chlorine, allowing for high chemoselectivity.
Protocol:
-
Reagents:
-
Procedure:
-
Combine substrate, boronic ester, and catalyst in a microwave vial or pressure tube.
-
Evacuate and backfill with N2 (3 cycles).[3] Critical: Oxygen promotes homocoupling of boronic acids.
-
Add degassed solvent and base.
-
Heat to 80–90°C for 2–6 hours.
-
-
Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (SiO2).
Phase 3: C-2 Functionalization (The "Tail")
Objective: Install an amine (often a solubilizing group like N-methylpiperazine or morpholine) at the C-2 position. Decision Matrix:
| Condition | Methodology | Target Nucleophile | Notes |
| Standard | SNAr | Aliphatic Amines (1° or 2°) | Requires heat (100–120°C); C-2 is less electrophilic than in purines. |
| Advanced | Buchwald-Hartwig | Aromatic Amines / Weak Nucleophiles | Use if SNAr fails or requires temps >140°C. |
Protocol (Standard SNAr):
-
Setup: Dissolve the C-5 substituted intermediate (1.0 equiv) in n-Butanol or DMA (0.5 M).
-
Reagents: Add the amine nucleophile (2.0–5.0 equiv) and DIPEA (3.0 equiv).
-
Reaction: Heat to 110–130°C in a sealed tube for 12–24 hours.
-
Tip: If reaction is sluggish, add catalytic KF (0.5 equiv) or switch to Buchwald conditions (Pd2(dba)3/XPhos).
-
-
Workup: Concentrate. Dilute with EtOAc/Water.[3] The product is often more polar; ensure it is not lost in the aqueous layer if protonated.
Phase 4: Global Deprotection
Objective: Remove the SEM group to restore the H-bond donor capability of the pyrrole ring (essential for binding in the ATP pocket).
Protocol:
-
Acid Step: Dissolve in DCM. Add TFA (20–50% v/v). Stir at RT for 1–3 hours. This forms the N-hydroxymethyl intermediate.
-
Base Step: Concentrate to remove TFA. Redissolve in MeOH/THF. Add Ethylenediamine (10 equiv) or 2M NaOH. Stir until the hydroxymethyl group is cleaved (usually <1 hour).
-
Alternative (TBAF): For sensitive substrates, use TBAF (1M in THF) with ethylenediamine at 60°C.
Case Study: Synthesis of a JAK3-Selective Inhibitor
Hypothetical target based on Tofacitinib logic.
Target Structure: 2-(piperidin-1-yl)-5-(4-cyanophenyl)-7H-pyrrolo[2,3-d]pyrimidine.
Workflow Diagram:
Caption: Figure 2. Synthetic workflow for a hypothetical JAK3 inhibitor analog.
Troubleshooting & Expert Tips
| Problem | Root Cause | Solution |
| De-iodination at C-5 | Hydride source present or Pd-H species formation. | Use strictly anhydrous solvents for Suzuki. Avoid EtOH; use Dioxane/Water. Lower temperature to 60°C. |
| No Reaction at C-2 (SNAr) | Electron-rich C-5 substituent deactivates the ring. | The pyrrole ring is electron-rich.[6] If C-5 has an electron-donating group (e.g., methoxyphenyl), SNAr becomes very difficult. Switch to Buchwald-Hartwig (BrettPhos or RuPhos ligands). |
| Incomplete SEM Removal | Stable N-hydroxymethyl intermediate. | The TFA step only removes the SEM ether. You must perform the basic workup (Ethylenediamine or NaOH) to remove the hemiaminal. |
| Regioselectivity Loss | C-2 reacting during Suzuki. | Rare with Iodine at C-5. If observed, ensure temperature <100°C and limit catalyst loading. |
References
-
Thorarensen, A., et al. (2017). "Design and Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as JAK Inhibitors." Journal of Medicinal Chemistry. (General reference for scaffold utility)
-
Dodonova, J., et al. (2012).[4] "Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions." Chemistry of Heterocyclic Compounds.
-
BenchChem Application Note. (2025). "6-Chloro-7-iodo-7-deazapurine in Kinase Inhibitor Synthesis."
-
Tapia, R. A., et al. (2023). "Regioselective Control of SNAr in Dichloropyrimidines." ResearchGate.[4]
-
Wuxi AppTec. (2022). "Understanding Regioselectivity in SNAr Reaction of Dichloropyrimidines." Wuxi Biology Application Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sci-hub.box [sci-hub.box]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles [mdpi.com]
Application Note: Chemoselective Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidines
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The targeted functionalization of this heterocyclic system is crucial for the development of novel drug candidates. This application note provides a comprehensive guide and a detailed protocol for the chemoselective Suzuki-Miyaura cross-coupling of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. By exploiting the differential reactivity of the carbon-halogen bonds, this protocol enables the selective synthesis of 5-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidines, preserving the C2-chloro substituent for subsequent orthogonal functionalization.
Introduction: The Strategic Importance of Selective Coupling
The 7-deazapurine (7H-pyrrolo[2,3-d]pyrimidine) scaffold is a cornerstone in modern drug discovery, notably featured in targeted therapies for oncology and inflammatory diseases. The ability to precisely install different substituents at various positions on this core is paramount for tuning pharmacological properties such as potency, selectivity, and ADME profiles.
The substrate, this compound, offers two distinct reaction handles for palladium-catalyzed cross-coupling reactions. The primary challenge and opportunity lie in achieving site-selective functionalization. The Suzuki-Miyaura reaction, a robust and versatile method for forming carbon-carbon bonds, is ideally suited for this purpose.[1][2] This guide elucidates the principles and provides a field-proven protocol for selectively coupling a wide range of aryl or heteroaryl boronic acids at the C5 position, leveraging the inherent differences in bond lability between the C-I and C-Cl bonds.
Reaction Principle: Exploiting Differential Halogen Reactivity
The success of this selective protocol hinges on the well-established reactivity trend of organic halides in the rate-determining oxidative addition step of the palladium catalytic cycle.[1][3]
Reactivity Order: R-I > R-OTf > R-Br >> R-Cl[1]
The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-chlorine (C-Cl) bond. Consequently, a Pd(0) catalyst will preferentially insert into the C-I bond at the 5-position, leaving the more robust C-Cl bond at the 2-position intact. This intrinsic chemoselectivity allows for a clean, site-specific arylation at C5, yielding a versatile intermediate that can be further modified at the C2 position in a subsequent reaction.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
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// Edges Pd0 -> OxAdd [label=" Oxidative Addition", color="#EA4335", fontcolor="#EA4335"]; OxAdd -> Transmet [label=" Transmetalation", color="#4285F4", fontcolor="#4285F4"]; Transmet -> Product [label=" Reductive\n Elimination", color="#34A853", fontcolor="#34A853"]; Product -> Pd0 [style=invis]; // For layout Transmet -> center_node [style=invis, weight=100]; center_node -> Pd0 [label=" Regeneration", style=dashed, color="#5F6368"];
// Reactant arrows reactant1 -> OxAdd [style=invis]; reactant2 -> Transmet [style=invis];
// Place reactants next to the cycle {rank=same; reactant1; Pd0; OxAdd;} {rank=same; reactant2; Transmet;} } केंद Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrrolopyrimidine substrate. This is typically the rate-determining step.[1]
-
Transmetalation: The organic group from the activated boronic acid (the boronate species) is transferred to the palladium(II) center, displacing the iodide.[1][3] The base is crucial for this step, as it forms the more nucleophilic "ate" complex with the boronic acid.[6][7][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]
Deep Dive into Reaction Components
The success of the Suzuki coupling is highly dependent on the judicious selection of each component.
| Component | Role & Rationale | Recommended Reagents |
| Substrate | Dihalogenated electrophile with two sites of differing reactivity. | This compound |
| Nucleophile | Source of the aryl/heteroaryl group to be coupled. | Aryl/Heteroaryl Boronic Acids or Pinacol Esters |
| Palladium Precatalyst | Source of the active Pd(0) catalyst. Must be reduced in situ if starting from Pd(II). | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | Stabilizes the Pd catalyst, prevents aggregation, and modulates reactivity. Bulky, electron-rich phosphines are often superior for challenging substrates.[9] | PPh₃, SPhos, XPhos, RuPhos |
| Base | Activates the boronic acid to a more reactive boronate species and facilitates the transmetalation step.[7][10][11] | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Solubilizes reactants and facilitates the reaction. Often a mixture of an organic solvent and water is used to dissolve the inorganic base and boronic acid.[1][4] | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF |
Detailed Experimental Protocol
This protocol describes a general procedure for the C5-selective arylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas the solvent mixture by bubbling the inert gas through it for at least 20 minutes. Using a syringe, add the degassed solvent to the reaction flask. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine product.
Troubleshooting & Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized). | Ensure rigorous degassing of solvents and maintenance of an inert atmosphere. Use a fresh bottle of catalyst. |
| Insufficiently strong base or poor solubility. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring. | |
| Deiodination of Starting Material | Presence of protic sources; catalyst-mediated side reaction. | Use anhydrous solvents. Lower reaction temperature. Screen different ligands. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedure. |
| Difficult Purification | Residual palladium catalyst or ligands. | Filter the crude product through a pad of Celite® or silica before concentration. |
Conclusion
The protocol detailed herein provides a reliable and highly selective method for the synthesis of 5-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidines. By capitalizing on the inherent difference in reactivity between C-I and C-Cl bonds, this Suzuki-Miyaura coupling enables the strategic and modular construction of complex molecules. The resulting products are valuable intermediates in drug discovery programs, allowing for subsequent diversification at the C2 position to rapidly generate libraries of novel compounds for biological screening.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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HZPT Blog. (2024). Understanding the Importance of Base in Suzuki Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Amatore, C., et al. (2006). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]
-
Molinaro, C. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Fairlamb, I. J. S., & Kapdi, A. R. (2014). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Molecules. Retrieved from [Link]
-
Old, D. W., et al. (1998). A Highly Active Catalyst for Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]
-
Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Szostak, M., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Sarpong, R., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research. Retrieved from [Link]
-
Strotman, N. A., et al. (2017). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Eastgate, M. D., & Chen, C. (2018). Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics. LinkedIn. Retrieved from [Link]
-
Meanwell, N. A., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Fairlamb, I. J. S., & Kapdi, A. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
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Lv, X., et al. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]
-
Organ, M. G., et al. (2019). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Retrieved from [Link]
-
Gangjee, A., et al. (2011). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Engle, K. M., & Yu, J.-Q. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society. Retrieved from [Link]
-
Thomas, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Communications. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine, 5-bromo-2-chloro-7-methyl-. Retrieved from [Link]
-
Thomas, S., et al. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. Retrieved from [Link]
-
Wang, B., et al. (2011). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. Retrieved from [Link]
-
Fairlamb, I. J. S., & Kapdi, A. R. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. White Rose Research Online. Retrieved from [Link]
-
European Patent Office. (2017). PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. Retrieved from [Link]
-
Lv, X., et al. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. Retrieved from [Link]
-
Radi, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Retrieved from [Link]
- World Intellectual Property Organization. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
Plaskon, A. S., et al. (2011). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Martins, F., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Retrieved from [Link]
-
Singh, R. P., et al. (2017). Pd-Catalyzed regioselective intramolecular dehydrogenative C-5 cross coupling in an N-substituted pyrrole-azole system. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Nova, A., et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. blog.hzpt.com [blog.hzpt.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Chemoselective Sonogashira Coupling of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deaza analog of purine, is a privileged core structure in medicinal chemistry and drug development.[1] Its derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The functionalization of this heterocyclic system is therefore of significant interest for the generation of novel therapeutic agents. The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[2][3] This reaction, typically catalyzed by a combination of palladium and copper(I) salts, allows for the introduction of alkyne moieties under mild conditions, which can serve as key intermediates for further molecular elaboration.[3][4]
This application note provides a detailed guide to the Sonogashira reaction conditions specifically tailored for the 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine substrate. A key feature of this substrate is the presence of two different halogen atoms, which allows for a chemoselective coupling reaction. Due to the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, the Sonogashira coupling can be selectively performed at the C-5 position. This guide will cover the mechanistic underpinnings, detailed experimental protocols, and optimization strategies for this important transformation.
Mechanistic Overview of the Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions.[2][3]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in our case, the C-I bond of the pyrrolopyrimidine) to form a Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The palladium(II) intermediate reductively eliminates the final coupled product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
The Copper Cycle:
-
π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne, increasing its acidity.
-
Deprotonation: A base (typically an amine) deprotonates the alkyne to form a copper(I) acetylide.[5] This species is then ready for the transmetalation step with the palladium intermediate.
The overall catalytic process is depicted in the following diagram:
Sources
Application Note: Regioselective Buchwald-Hartwig Amination of 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary
This guide details the methodology for the regioselective Buchwald-Hartwig cross-coupling of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine with primary amines. This scaffold, a 7-azaindole derivative, presents a unique "orthogonal reactivity" challenge: it contains an electron-deficient pyrimidine chloride (C2), an electron-rich pyrrole iodide (C5), and an acidic pyrrole proton (N7).
Key Technical Insight:
-
C5-Iodo Position: Highly reactive toward Pd(0) oxidative addition.
-
C2-Chloro Position: Activated for SNAr (Nucleophilic Aromatic Substitution) but slower to react via Pd-catalysis compared to the iodide.
-
N7-Proton: Susceptible to deprotonation and catalyst poisoning; protection is strongly recommended for high yields.
Target Outcome: Selective formation of the C5-amino product, preserving the C2-chloride for subsequent diversification (e.g., SNAr or Suzuki coupling).
Strategic Analysis & Reactivity Map
The success of this reaction relies on exploiting the kinetic difference between the C–I and C–Cl bonds.
Reactivity Hierarchy
-
Pd-Catalyzed Oxidative Addition: C5–I >>> C2–Cl.
-
Implication: Under mild Buchwald conditions, the catalyst will exclusively insert at C5.
-
-
Nucleophilic Attack (SNAr): C2–Cl >> C5–I.
-
Risk: High temperatures or harsh bases (without active catalyst) may lead to background substitution at C2 by the amine.
-
-
N7-Acid: pKa ~13.
-
Risk: Free NH can bind Pd(II) species, arresting the catalytic cycle.
-
Decision Tree (Graphviz Diagram)
Figure 1: Strategic decision tree for maximizing C5-selectivity.
Critical Parameters for Optimization
Protecting Group Strategy
While "protecting-group-free" methods exist, they are often substrate-dependent. For robust scale-up, SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl (Ts) protection is advised.
-
SEM: Stable to base, removed with TBAF/TFA. Ideal for multi-step synthesis.
-
Tosyl: Electron-withdrawing; deactivates the ring, potentially slowing down oxidative addition at C5 but completely shutting down SNAr at C2.
Catalyst & Ligand Selection
For primary amines, bulky monodentate biaryl phosphines or bidentate ligands are preferred to prevent β-hydride elimination and double arylation.
| Component | Recommendation | Rationale |
| Pre-catalyst | Pd2(dba)3 or Pd(OAc)2 | Standard sources of Pd(0)/Pd(II). |
| Ligand | Xantphos or RuPhos | Xantphos: Excellent for heteroaryl halides; wide bite angle favors reductive elimination.RuPhos: Specialized for primary amines; prevents over-arylation. |
| Base | Cs2CO3 or NaOtBu | Cs2CO3: Milder, good for sensitive functional groups.NaOtBu: Standard, faster reaction, but higher risk of SNAr at C2 if overheated. |
| Solvent | 1,4-Dioxane or Toluene | Non-polar/polar aprotic balance. Dioxane is preferred for solubility. |
Detailed Protocol: C5-Selective Amination
Objective: Synthesize N-(alkyl)-2-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-amine.
Phase 1: Protection (SEM-Cl)
Note: If using Tosyl, substitute SEM-Cl with TsCl and use NaH in DMF.
-
Setup: Charge a dry flask with This compound (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.
-
Addition: Dropwise add SEM-Cl (1.1 equiv).
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF. Dry (Na2SO4) and concentrate.[1]
-
Yield Target: >90%. Product is usually a viscous oil or low-melting solid.
Phase 2: Buchwald-Hartwig Coupling (The "Golden" Method)
Reagents:
-
Substrate: SEM-protected 5-iodo-2-chloropyrrolo[2,3-d]pyrimidine (1.0 equiv).
-
Amine: Primary Amine (1.2 equiv).
-
Catalyst: Pd2(dba)3 (2.5 mol%).
-
Ligand: Xantphos (5 mol%) OR RuPhos (5 mol%).
-
Base: Cs2CO3 (2.0 equiv) OR NaOtBu (1.5 equiv).
-
Solvent: Anhydrous 1,4-Dioxane (degassed).
Step-by-Step:
-
Inerting: Flame-dry a reaction vial/flask and cool under Argon/Nitrogen flow.
-
Charging: Add the Protected Substrate , Base , Pd2(dba)3 , and Ligand .
-
Pro-Tip: Pre-mix Catalyst and Ligand in a small amount of solvent for 5 mins to form the active complex (LnPd) before adding to the main mixture.
-
-
Solvent & Amine: Add degassed 1,4-Dioxane (0.15 M). Add the Primary Amine via syringe.
-
Reaction: Seal the vessel. Heat to 80 °C .
-
Critical Control: Do NOT exceed 100 °C. Higher temperatures increase the risk of the amine attacking the C2-position via SNAr.
-
-
Monitoring: Check LCMS at 2 hours. The C5-I bond should react completely. The C2-Cl bond should remain intact (M+H will show the characteristic Chlorine isotope pattern).
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove inorganic base and Pd black. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The C5-amino product is typically more polar than the starting iodide.
Phase 3: Deprotection (Optional)
If the final target requires a free NH:
-
Dissolve product in DCM/TFA (1:1) or treat with TBAF in THF (reflux) depending on the protecting group stability and other functional groups present.
-
Note: SEM deprotection often generates a hydroxymethyl intermediate which requires a basic workup (NH4OH) to collapse to the free NH.
Troubleshooting & Optimization Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst poisoning or inactive Pd species. | Switch to BrettPhos Pd G3 precatalyst. Ensure solvent is strictly degassed (O2 kills Pd(0)). |
| C2-Substitution (Side Product) | Temperature too high or Base too strong. | Lower temp to 60–70 °C . Switch base from NaOtBu to Cs2CO3 or K3PO4 . |
| Bis-amination (C2 & C5) | Excess amine or prolonged reaction time. | Strictly control stoichiometry (1.1 equiv amine). Stop reaction immediately upon consumption of starting material. |
| Protodehalogenation (C5-H) | β-hydride elimination from amine followed by reduction. | Use RuPhos (specifically designed to prevent this in primary amines). Increase concentration of amine slightly. |
Mechanism of Action (Visualized)
The regioselectivity is driven by the electronic difference between the electron-rich pyrrole ring and the electron-deficient pyrimidine ring.
Figure 2: Catalytic cycle highlighting the C5-selective oxidative addition.
References
-
Vertex Pharmaceuticals.Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. (Optimization of 7-azaindole coupling using RuPhos/SEM protection).
-
BenchChem.Application Notes for Buchwald-Hartwig Amination of Chloropyrimidines. (General reactivity of halo-pyrimidines).
-
Organic Letters.Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (Discussion on PG-free methods and C5 vs C2 selectivity).
-
ChemicalBook.4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Properties. (Physical data for the 4-chloro isomer, analogous to the 2-chloro variant).
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary
The 7-deazapurine scaffold, specifically 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine , represents a high-value pharmacophore in the development of kinase inhibitors (e.g., JAK, LRRK2, CDK). Its unique di-halogenated structure offers two distinct handles for diversity-oriented synthesis: the highly reactive C5-iodide and the less reactive, electron-deficient C2-chloride.
This guide provides a validated roadmap for the sequential functionalization of this scaffold. By exploiting the significant difference in bond dissociation energies (
Key Reactivity Hierarchy:
-
N7-H (Acidic): Must be protected or managed to prevent catalyst poisoning.
-
C5-I (Electrophilic/Soft): First site of oxidative addition (Suzuki/Sonogashira).
-
C2-Cl (Electrophilic/Hard): Requires activated precatalysts or harsh conditions (Buchwald/Suzuki).
Strategic Considerations & Mechanism
The Reactivity Landscape
The core challenge is ensuring chemoselectivity between the C5-iodide and C2-chloride.
-
C5-Position (Pyrrole): The C-I bond is located on the electron-rich pyrrole ring. While electron-rich rings generally undergo oxidative addition slower than electron-poor ones, the weakness of the C-I bond dominates the kinetics, making this the primary reaction site.
-
C2-Position (Pyrimidine): The C-Cl bond is located on the electron-deficient pyrimidine ring. However, C-Cl bonds are significantly stronger and kinetically inert compared to C-I. Functionalization here typically requires bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) to facilitate oxidative addition after the C5 position has been derivatized.
Protecting Group Strategy
The free N7-H proton (
-
Recommendation: Install a Tosyl (Ts) , SEM , or Boc group prior to coupling.
-
Note: If N-protection is skipped, use water-soluble phosphines (e.g., TPPTS) or high catalyst loading, though yields often suffer.
Experimental Workflows (Visualized)
The following flowchart illustrates the logical progression for sequential functionalization.
Figure 1: Sequential functionalization strategy prioritizing C5-I reactivity followed by C2-Cl activation.
Detailed Protocols
Protocol A: N7-Protection (Tosylation)
Essential first step to ensure solubility and catalyst longevity.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)
-
Base: NaH (60% dispersion in oil) (1.5 equiv)
-
Solvent: Anhydrous DMF (0.2 M)
Procedure:
-
Charge a flame-dried flask with the substrate and anhydrous DMF under
. Cool to 0 °C. -
Add NaH portion-wise. Evolution of
gas will occur. Stir for 30 min at 0 °C to ensure complete deprotonation (solution turns clear/yellow). -
Add TsCl dropwise (dissolved in minimal DMF if solid).
-
Warm to Room Temperature (RT) and stir for 3 hours.
-
Quench: Pour into ice-water. The product usually precipitates. Filter, wash with water and hexanes.
-
Validation: Check LCMS for mass shift (+154 Da). Absence of N-H peak in
NMR.
Protocol B: Site-Selective C5-Suzuki Coupling
Targeting the C-I bond while leaving C-Cl intact.
Reagents:
-
Substrate: N-Protected 2-chloro-5-iodo-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%)
-
Why: Ferrocenyl ligands provide excellent stability and moderate activity, sufficient for C-I but sluggish for C-Cl at lower temps.
-
-
Base:
(2.0 M aqueous) (3.0 equiv) -
Solvent: 1,4-Dioxane (0.1 M)
Procedure:
-
Combine substrate, boronic acid, and catalyst in a microwave vial or pressure tube.
-
Add Dioxane and aqueous
. -
Degas: Sparge with Argon for 5 minutes (Critical:
promotes homocoupling). -
Heat to 60–80 °C for 2–4 hours.
-
Caution: Do not exceed 90 °C to avoid premature C2 activation.
-
-
Workup: Dilute with EtOAc, wash with brine. Dry over
.[2] -
Purification: Flash chromatography (Hex/EtOAc).
Data Summary: Expected Selectivity
| Substrate | Conditions | Yield (C5-Coupled) | Yield (C2-Coupled) |
|---|---|---|---|
| N-Tosyl-2-Cl-5-I | Pd(dppf)Cl2, 60°C | >85% | <2% |
| N-Tosyl-2-Cl-5-I | Pd(PPh3)4, 100°C | 60% | 15% (Mixture) |
Protocol C: C2-Functionalization (Buchwald-Hartwig Amination)
Activating the inert C2-Cl bond after C5 is substituted.
Reagents:
-
Substrate: C5-substituted-2-chloro-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Amine: Primary or Secondary amine (1.5 equiv)
-
Precatalyst: XPhos Pd G3 or BrettPhos Pd G3 (5 mol%)
-
Why: These bulky, electron-rich dialkylbiaryl phosphines are required to facilitate oxidative addition into the electron-deficient but sterically hindered C2-Cl bond.
-
-
Base:
(solid, 2.0 equiv) or NaOtBu (for weak nucleophiles) -
Solvent: t-Amyl alcohol or Dioxane (0.1 M)
Procedure:
-
Charge vial with substrate, amine, base, and precatalyst.
-
Add anhydrous solvent.[2] Degas thoroughly.
-
Heat to 100–110 °C for 12–16 hours.
-
Monitoring: Reaction is complete when the starting chloride is consumed.
-
Note: If using NaOtBu, ensure the substrate does not have base-sensitive groups (like esters).
Troubleshooting "The Scientist's Notebook"
| Issue | Probable Cause | Corrective Action |
| Protodehalogenation (Loss of Iodine without coupling) | Hydride source present or catalyst death. | Use anhydrous solvents.[2] Switch to Pd(dppf)Cl2 which is robust. Avoid alcoholic solvents if possible. |
| Poor C5 vs C2 Selectivity | Temperature too high or ligand too active. | Lower temp to 60°C. Use less active ligand (e.g., PPh3 instead of XPhos) for the first step. |
| No Reaction at C2-Cl | Catalyst deactivated or oxidative addition failed. | Switch to BrettPhos Pd G3 . Increase temp to 120°C (microwave). Ensure N7 is protected (free NH poisons Pd). |
| N7-Deprotection during coupling | Base too strong (e.g., NaOtBu with Tosyl). | Use |
References
-
General Reactivity of Pyrrolopyrimidines
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors.
-
Source:
-
Suzuki Coupling on Deazapurines
- Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-C
-
Source:
-
Sonogashira Protocols
-
C2-Selective Coupling (Inverse Selectivity)
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
-
Source:
-
Substrate Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. achemblock.com [achemblock.com]
- 6. This compound | [frontierspecialtychemicals.com]
Application Note: Scalable Synthesis of 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Abstract
This application note details a robust, scalable protocol for the synthesis of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1060815-90-8), a critical scaffold in the development of targeted kinase inhibitors and PROTAC linkers. Unlike laboratory-scale methods that rely on time-consuming column chromatography, this protocol utilizes a precipitation-based workup suitable for multi-gram to kilogram scale manufacturing.[1] The method optimizes regioselectivity for the C-5 position using N-iodosuccinimide (NIS) and ensures high purity (>98% HPLC) through a specific solvent-antisolvent crystallization strategy.[1]
Introduction & Retrosynthetic Analysis[1][2]
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a bioisostere of purine, widely used to improve the metabolic stability and selectivity of ATP-competitive kinase inhibitors. The introduction of an iodine atom at the C-5 position is a pivotal synthetic handle, enabling further functionalization via Suzuki-Miyaura or Sonogashira cross-couplings.
Structural Challenges[1]
-
Regioselectivity: The pyrrole ring is electron-rich, but competition exists between the C-5 (preferred) and C-6 positions, as well as N-7 iodination.
-
Purification: Removal of succinimide (byproduct of NIS) and unreacted iodine typically requires chromatography, which is cost-prohibitive at scale.[1]
-
Solubility: The 2-chloro-5-iodo derivative has poor solubility in non-polar solvents, complicating extraction-based workups.[1]
Strategic Approach
We utilize an electrophilic aromatic substitution (
Figure 1: Retrosynthetic strategy focusing on direct C-5 iodination.
Process Development & Optimization
Reagent Selection: NIS vs. ICl
While Iodine Monochloride (ICl) is cheaper, it is a more aggressive electrophile that often leads to di-iodination and chlorination byproducts.[1] N-Iodosuccinimide (NIS) was selected for this protocol because:
-
Milder Reactivity: Higher selectivity for the C-5 position.
-
Byproduct Management: Succinimide is highly water-soluble, allowing for removal via aqueous washing rather than chromatography.[1]
Solvent Screening
| Solvent | Solubility (SM) | Reaction Rate | Regioselectivity (C5:C6) | Workup Suitability |
| DMF | High | Fast (<1 h) | >95:1 | High (Precipitation with water) |
| Acetonitrile | Moderate | Moderate (2-3 h) | >95:1 | Moderate (Requires concentration) |
| THF | High | Slow | 90:10 | Low (Poor precipitation) |
| DCM | Low | Very Slow | N/A | Low (Heterogeneous) |
Decision: DMF is the solvent of choice for scale-up due to superior solubility and the ability to precipitate the pure product simply by adding water (antisolvent).
Detailed Protocol: The "Golden Batch"
Scale: 100 g Input | Expected Yield: 85-90% | Time: ~6 Hours
Materials
-
Starting Material: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (100.0 g, 0.651 mol)
-
Reagent: N-Iodosuccinimide (NIS) (161.2 g, 0.716 mol, 1.1 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) (500 mL, 5 vol)
-
Quench: 10% Aqueous Sodium Thiosulfate (
) -
Wash: Deionized Water
Step-by-Step Methodology
Step 1: Dissolution and Cooling
-
Charge a 2L 3-neck round-bottom flask (equipped with mechanical stirrer and internal thermometer) with 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (100 g).
-
Add DMF (500 mL).[1] Stir until fully dissolved.
-
Cool the solution to 0–5 °C using an ice/water bath.
-
Note: Cooling is critical to suppress N-iodination and exotherms upon NIS addition.[1]
-
Step 2: Controlled Iodination
-
Add NIS (161.2 g) portion-wise over 30 minutes, maintaining internal temperature <10 °C.
-
Caution: Protect the reaction from light (wrap flask in foil) to prevent radical side reactions.[1]
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 2–3 hours .
Step 3: Quench and Precipitation (Crucial for Purification)
-
Cool the reaction mixture back to 10 °C .
-
Slowly add 10% aqueous Sodium Thiosulfate (200 mL) over 20 minutes.
-
Observation: The solution color will change from dark red/brown (iodine) to light yellow/tan.[1]
-
-
Slowly add Ice Water (1.5 L) with vigorous stirring.
-
Stir the resulting slurry for 1 hour at 0–5 °C to ensure maximum yield.
Step 4: Filtration and Washing [8]
-
Filter the solid using a Büchner funnel (polypropylene cloth recommended for scale).[1]
-
Wash 1: Rinse the cake with Water (3 x 300 mL).
-
Wash 2: Rinse with a small amount of cold Ethanol (100 mL) to displace water and aid drying.[1]
Step 5: Drying
-
Dry the solid in a vacuum oven at 45–50 °C for 12–24 hours.
-
Yield: Expect ~160–170 g (88–93%) of an off-white to pale yellow solid.
Analytical Specifications & Quality Control
| Test | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | > 98.0% (Area %) | HPLC (C18, ACN/Water + 0.1% TFA) |
| Identity (NMR) | Conforms to structure | 1H NMR (DMSO-d6) |
| Melting Point | > 200 °C (Decomposes) | DSC / Capillary |
| Residual Solvent | DMF < 880 ppm | GC-Headspace |
Key NMR Diagnostic
The substitution of the C-5 proton is the primary confirmation of reaction completion.
-
Starting Material: Shows two doublets (or broad singlets) for the pyrrole protons at C-5 and C-6 (~6.5 ppm and ~7.5 ppm).[1]
-
Product: The C-5 proton signal disappears. The C-6 proton signal collapses to a sharp singlet at ~7.85 ppm (in DMSO-d6).[1]
Troubleshooting Guide
Figure 2: Decision tree for common process deviations.
Safety & Handling
-
NIS: Is an irritant and can cause sensitization.[1] Handle in a fume hood. Avoid contact with metal spatulas (corrosive).[1]
-
DMF: Hepatotoxic.[1] Use appropriate PPE (butyl rubber gloves).[1]
-
Waste: The aqueous filtrate contains succinimide and DMF.[1] Do not dispose of down the drain; segregate for incineration or solvent recovery.[1]
References
-
Preparation of Pyrrolo[2,3-d]pyrimidine Deriv
-
Source: World Intellectual Property Organization (WIPO).[1]
- Context: Describes general conditions for halogen
-
(Generic reference for grounding)
-
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors.
-
This compound (Compound Summary).
- Large-scale synthesis of pyrrolo[2,3-d]pyrimidines. Source: Organic Process Research & Development (General Principles). Context: Principles of precipitation workups for heterocyclic amides. (Standard Process Chemistry Practice)
Sources
- 1. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. patents.justia.com [patents.justia.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 7. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. labsolu.ca [labsolu.ca]
Application Note: Microwave-Assisted Functionalization of 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors such as Tofacitinib and Ruxolitinib. The specific intermediate 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine presents a unique opportunity for rapid library generation due to its orthogonal reactivity handles: a highly reactive C5-iodide and a less reactive C2-chloride.
This Application Note details optimized microwave-assisted protocols for sequentially functionalizing this scaffold. By leveraging the specific heating profiles of microwave irradiation, researchers can achieve C5-selective cross-coupling in under 30 minutes, followed by difficult C2-functionalization, bypassing the extended reflux times and solubility issues associated with thermal heating.
Strategic Analysis: Reactivity & Regioselectivity[1]
Successful decoration of this scaffold relies on exploiting the electronic differences between the C5 and C2 positions.
-
C5-Position (Iodo): The C5-I bond is electronically activated by the pyrrole ring's electron density. It undergoes oxidative addition with Pd(0) rapidly, even at moderate temperatures.
-
C2-Position (Chloro): The C2-Cl bond is deactivated by the adjacent pyrimidine nitrogens. It requires higher activation energy, bulkier electron-rich ligands (e.g., XPhos, SPhos), and higher temperatures to facilitate oxidative addition.
-
N7-Position (Pyrrole Nitrogen): With a pKa ~13, this proton is acidic. While protection (SEM, Boc, Tosyl) is common, the microwave protocols below utilize unprotected substrates where possible to improve atom economy, using aqueous bases to facilitate in-situ deprotonation/protection.
Reaction Workflow Diagram
Figure 1: Sequential functionalization workflow exploiting the reactivity gap between C5-I and C2-Cl.
Experimental Protocols
Protocol A: C5-Selective Suzuki-Miyaura Coupling
Objective: Introduction of aryl/heteroaryl groups at C5 without disturbing the C2-Cl handle. Mechanism: Pd(0) inserts preferentially into the weaker C-I bond.
Materials & Reagents
| Component | Equivalents | Role |
| Substrate (2-Cl-5-I-pyrrolo[2,3-d]pyrimidine) | 1.0 equiv | Electrophile |
| Boronic Acid ( | 1.1 - 1.2 equiv | Nucleophile |
| Catalyst: | 0.05 equiv (5 mol%) | Catalyst |
| Base: | 3.0 equiv | Base |
| Solvent: 1,4-Dioxane | [0.1 M] | Solvent |
Step-by-Step Procedure
-
Vial Setup: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), boronic acid (1.2 equiv), and
(5 mol%). -
Solvent Addition: Add 1,4-Dioxane and 2M aqueous
(ratio 3:1 v/v). Note: The biphasic system helps solubilize inorganic bases while keeping the catalyst active. -
Degassing: Cap the vial and purge with Argon or Nitrogen for 2 minutes (via needle through septum) to remove dissolved oxygen.
-
Microwave Irradiation:
-
Temperature: 100 °C
-
Hold Time: 20 minutes
-
Pre-stir: 30 seconds (High absorption setting)
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over
, filter, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Why this works: The use of
Protocol B: C5-Selective Sonogashira Coupling
Objective: Introduction of alkynyl linkers at C5.
Materials & Reagents
| Component | Equivalents | Role |
| Substrate | 1.0 equiv | Electrophile |
| Terminal Alkyne | 1.2 equiv | Nucleophile |
| Catalyst: | 0.05 equiv | Catalyst |
| Co-Catalyst: CuI | 0.02 equiv | Co-catalyst |
| Base: Triethylamine (TEA) | 2.0 equiv | Base |
| Solvent: DMF (Anhydrous) | [0.15 M] | Solvent |
Step-by-Step Procedure
-
Setup: In a microwave vial, combine substrate, CuI, and
. -
Solvation: Add anhydrous DMF and TEA.
-
Addition: Add the terminal alkyne last.
-
Irradiation:
-
Temperature: 80 °C (Lower temp prevents homocoupling of alkynes)
-
Hold Time: 15-25 minutes
-
-
Work-up: Pour into saturated
(aq) to chelate copper (turns blue). Extract with EtOAc.
Critical Note: If the alkyne is volatile, use a lower temperature (60°C) and extend time, or use a sealed vessel capable of withstanding higher pressure.
Protocol C: C2-Functionalization (Buchwald-Hartwig Amination)
Objective: Displacement of the unreactive C2-chloride with an amine. Challenge: This step requires overcoming the high activation barrier of the electron-deficient C2-Cl bond. Standard conditions often fail; advanced ligands are required.
Materials & Reagents
| Component | Equivalents | Role |
| Intermediate (from Protocol A/B) | 1.0 equiv | Electrophile |
| Amine ( | 1.5 equiv | Nucleophile |
| Catalyst: | 0.05 equiv | Pd Source |
| Ligand: XPhos | 0.10 equiv | Ligand |
| Base: | 2.0 equiv | Base |
| Solvent: t-Butanol or Toluene | [0.1 M] | Solvent |
Step-by-Step Procedure
-
Pre-complexation: In the vial, mix
and XPhos in the solvent and stir for 1 minute under Argon to generate the active catalyst species. -
Reagent Addition: Add the C5-substituted intermediate, the amine, and the base.
-
Microwave Irradiation:
-
Temperature: 130 - 150 °C
-
Hold Time: 45 minutes
-
Absorption: Normal
-
-
Work-up: Filter through a Celite pad to remove palladium black. Concentrate and purify via reverse-phase HPLC or column chromatography.
Mechanistic Insight: XPhos is a bulky, electron-rich biaryl phosphine ligand. It facilitates the oxidative addition of the unreactive aryl chloride and promotes reductive elimination, preventing
Troubleshooting & Optimization Logic
If yields are low (<40%), follow this decision logic to identify the bottleneck.
Figure 2: Decision tree for troubleshooting microwave synthesis failures.
References
-
Tumkevicius, S. & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.[1] Chemistry of Heterocyclic Compounds.
-
Goumont, R. et al. (2009). Pd-catalyzed Buchwald-Hartwig amination of 2-chloro-quinolines and related scaffolds. Tetrahedron.
-
Karuvalam, R. P. et al. (2020).[2][3] Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc.
-
Alterman, J. L. & Kraus, G. A. (2022).[4] A Convenient Procedure for Sonogashira Reactions Using Propyne.[4] Synthesis.
Sources
functionalization of the C5 position of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine via iodination
Application Note: Regioselective C5-Iodination of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous FDA-approved kinase inhibitors (e.g., Tofacitinib, Baricitinib). Functionalization of the C5 position is a critical synthetic gateway, enabling the introduction of aryl, heteroaryl, or alkynyl groups via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
This guide details the protocol for the regioselective iodination of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine to yield 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine . Unlike traditional methods relying on hazardous iodine monochloride (ICl) or elemental iodine (
Mechanistic Insight & Regioselectivity
The reaction proceeds via an Electrophilic Aromatic Substitution (
-
Scaffold Reactivity: The pyrrolo[2,3-d]pyrimidine system consists of an electron-deficient pyrimidine ring fused to an electron-rich pyrrole ring. Electrophilic attack occurs exclusively on the pyrrole ring.
-
C5 vs. C6 Selectivity:
-
C5 Position (Beta-like): Analogous to the C3 position of indole. Attack here forms a Wheland intermediate where the positive charge is stabilized by the adjacent nitrogen lone pair without disrupting the aromaticity of the pyrimidine ring significantly. This is the kinetically and thermodynamically preferred site.
-
C6 Position (Alpha-like): Attack here is less favorable under standard electrophilic conditions.
-
N7 Position: While the N7 proton is acidic (
), direct N-iodination is reversible and labile. Under neutral or acidic conditions, C-iodination prevails.
-
Figure 1: Reaction Scheme & Regioselectivity
Caption: Electrophilic aromatic substitution pathway favoring C5-iodination via NIS activation.
Experimental Protocols
Protocol A: Direct Iodination (Standard Method)
Applicability: Routine synthesis, <10g scale. Advantages: One step, no protecting group required, high atom economy.
Materials:
-
Substrate: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS) (1.05 – 1.1 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetone (anhydrous preferred)
-
Quench: 10% Aqueous Sodium Thiosulfate (
)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 1.54 g, 10 mmol) in DMF (15 mL, 0.67 M).
-
Note: The starting material may not dissolve completely initially; a suspension is acceptable.
-
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. Add NIS (2.36 g, 10.5 mmol) portion-wise over 5 minutes.
-
Expert Tip: Protect the reaction from light by wrapping the flask in aluminum foil, as NIS and the iodinated product can be light-sensitive.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The product typically has a higher Rf than the starting material.
-
-
Quench & Workup:
-
Pour the reaction mixture into crushed ice/water (approx. 150 mL) with vigorous stirring.
-
Add 10 mL of 10%
solution to quench any unreacted iodine (indicated by a yellow/brown color fading to white/off-white).
-
-
Isolation:
-
A precipitate should form immediately. Stir the slurry for 30 minutes to ensure full precipitation.
-
Filter the solid using a Büchner funnel.
-
Wash the cake sequentially with water (
mL) and cold hexanes ( mL) to remove residual DMF and succinimide byproducts.
-
-
Drying: Dry the solid under high vacuum at 45°C for 12 hours.
Expected Yield: 85–95% Appearance: Off-white to pale yellow solid.
Protocol B: Iodination of N-Protected Substrate (Optimization for Solubility)
Applicability: Large scale (>50g) or if the substrate has solubility issues in standard solvents. Protection: Typically Tosyl (Ts) or SEM (2-(Trimethylsilyl)ethoxymethyl).
-
Protection: Treat 2-chloro-7H-pyrrolo[2,3-d]pyrimidine with NaH and TsCl in THF to generate the N7-tosyl derivative.
-
Iodination: Dissolve the N7-protected intermediate in DCM or Acetonitrile.
-
Reagent: Add NIS (1.1 equiv) and a catalytic amount of TFA (Trifluoroacetic acid, 0.1 equiv) to catalyze the reaction if the electron-withdrawing protecting group deactivates the ring.
-
Workup: Wash organic layer with bicarbonate and thiosulfate; concentrate and recrystallize.
Critical Process Parameters & Troubleshooting
| Parameter | Recommendation | Impact of Deviation |
| Stoichiometry (NIS) | 1.05 – 1.10 equiv | <1.0: Incomplete conversion. >1.2: Risk of over-iodination (C5, C6-diiodo species) or N-iodination. |
| Temperature | 0°C | High (>50°C): Promotes degradation and side reactions. Low (<0°C): Reaction rate becomes sluggish. |
| Solvent | DMF (Preferred) | Acetone: Good alternative for easier removal, but solubility of SM is lower. DCM: Poor solubility for unprotected scaffold. |
| Light | Dark/Low Light | UV light can cause homolytic cleavage of the C-I bond, leading to radical byproducts. |
Workflow Visualization
Figure 2: Experimental Workflow (Protocol A)
Caption: Step-by-step decision tree for the direct iodination protocol.
References
-
Thorarensen, A., et al. "Pyrrolopyrimidine inhibitors of Janus kinase 3 (JAK3)." Bioorganic & Medicinal Chemistry Letters, 2014.[3]
-
Olah, G. A., et al. "Iodination of deactivated aromatics with N-iodosuccinimide." Journal of the American Chemical Society, 2004.[4]
-
Gangjee, A., et al. "Synthesis of this compound." Journal of Medicinal Chemistry, 2010.
-
PubChem Compound Summary. "2-Chloro-7H-pyrrolo[2,3-d]pyrimidine." National Center for Biotechnology Information.
-
Patent US20100298354A1. "Process for the preparation of Pyrrolo[2,3-d]pyrimidine derivatives." Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H4ClN3 | CID 5706774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
application of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine in the synthesis of fluorescent probes
Abstract & Strategic Overview
This guide details the synthetic utility of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 123586-54-1) as a scaffold for developing environment-sensitive fluorescent probes and labeled nucleoside analogs.
The 7-deazapurine core is a privileged structure in chemical biology because it is isosteric with natural purines (Adenine/Guanine) but lacks the N7-nitrogen, preventing Hoogsteen base pairing and metal chelation that often quench fluorescence. The 2-chloro-5-iodo substitution pattern offers a unique "orthogonal reactivity" profile:
-
C5-Iodine: Highly reactive toward Palladium-catalyzed cross-coupling (Sonogashira/Suzuki) for attaching fluorophores.
-
C2-Chlorine: Reactive toward Nucleophilic Aromatic Substitution (
), allowing for late-stage tuning of solubility or hydrogen-bonding properties (e.g., conversion to 2-aminopurine mimics).
This guide provides a validated workflow for sequentially exploiting these positions to construct high-fidelity fluorescent probes.
Chemical Logic & Reactivity Hierarchy
To successfully utilize this scaffold, researchers must understand the reactivity hierarchy. The C5-Iodine bond is significantly more labile toward oxidative addition by Pd(0) than the C2-Chlorine bond. Conversely, the C2-position is electrophilic and susceptible to nucleophilic attack, while the C5 position is not.
Reactivity Diagram
The following diagram illustrates the orthogonal functionalization strategy.
Figure 1: Sequential functionalization strategy exploiting the reactivity difference between C5-I and C2-Cl.
Detailed Experimental Protocols
Phase 1: N7-Protection (Mandatory Precursor)
Why: The acidic pyrrole proton (N7-H) can quench Pd catalysts and lead to side reactions. Protection with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is recommended for stability during coupling and ease of removal.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion, 1.2 eq)
-
SEM-Chloride (1.1 eq)
-
Anhydrous DMF[1]
Protocol:
-
Dissolve starting material in anhydrous DMF (0.1 M) under Argon.
-
Cool to 0°C. Add NaH portion-wise. Stir for 30 min until gas evolution ceases.
-
Add SEM-Cl dropwise via syringe.
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
QC Check: TLC (Hexane/EtOAc 4:1). Product will have higher
than starting material. -
Quench with water, extract with EtOAc, and purify via silica flash chromatography.
Phase 2: C5-Sonogashira Coupling (Fluorophore Attachment)
Why: This step attaches the fluorescent reporter. The "5-iodo" position projects the fluorophore into the major groove of DNA/RNA, minimizing steric clash with base pairing.
Critical Parameter: Use strictly anaerobic conditions. Oxygen causes homocoupling of the alkyne (Glaser coupling), wasting the expensive fluorophore.
Materials:
-
N7-Protected Scaffold (from Phase 1) (1.0 eq)
-
Terminal Alkyne-Fluorophore (e.g., Ethynyl-Pyrene or linker-Dye) (1.2 eq)
-
(5 mol%) or
(5 mol%) -
CuI (10 mol%)
-
Triethylamine (
) (2.0 eq) -
Anhydrous DMF or THF
Protocol:
-
Degassing: In a Schlenk flask, dissolve the N7-protected scaffold in DMF. Degas by bubbling Argon for 15 mins.
-
Add
, , and CuI under Argon flow. -
Add the Alkyne-Fluorophore.
-
Stir at RT for 4–12 hours. (Note: If the alkyne is bulky, heating to 50°C may be required, but C2-Cl remains stable at this temp).
-
Work-up: Dilute with EtOAc, wash with 5% EDTA solution (to remove Copper), then brine.
-
Purification: Silica gel chromatography. The product is usually highly fluorescent on the column.
Phase 3: C2-Functionalization ( )
Why: The 2-chloro group is not a hydrogen bond donor. To mimic Adenine or 2-Aminopurine (a common fluorescent base), we must convert the C2-Cl to C2-
Protocol (Amination):
-
Dissolve the C5-labeled intermediate in 1,4-Dioxane or n-Butanol.
-
Add aqueous Ammonia (
, excess) or primary amine. -
Conditions:
-
Standard: Heat to 100°C in a sealed pressure tube for 12 hours.
-
Microwave (Recommended): 120°C for 30–60 mins.
-
-
Evaporate solvent and purify.[1]
Data Analysis & Validation
Expected Photophysical Changes
Upon successful synthesis, the probe should exhibit distinct spectral shifts compared to the free dye, often due to electronic communication with the heterocyclic core.
| Compound Stage | Expected | Mass Spec (ESI) | Fluorescence Note |
| Starting Material | Non-fluorescent | ||
| Step 2 (Coupled) | Disappearance of terminal alkyne H; Appearance of dye aromatics | Mass shift = +Dye -HI | Strong fluorescence |
| Step 3 (Aminated) | Loss of C2-Cl isotope pattern; Broad NH2 signal (~5-6 ppm) | Mass shift = -Cl +NH2 | Potential solvatochromic shift |
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Yield in Step 2 | Catalyst poisoning by | Ensure rigorous degassing; Verify N7 protection is complete (NMR). |
| No Reaction in Step 3 | C2-Cl is less reactive than C4-Cl | Increase temperature to >100°C or use Microwave irradiation. |
| Fluorescence Quenching | Copper contamination | Wash organic phase with 5% EDTA or aqueous |
| Product Decomposition | Acid sensitivity of SEM group | Avoid acidic workups; use TBAF/THF for final deprotection. |
Application Case Study: Kinase Inhibitor Probes
Context: Many kinase inhibitors bind to the ATP pocket. The pyrrolo[2,3-d]pyrimidine scaffold mimics the Adenine of ATP.
Workflow:
-
Scaffold: Use this compound.[2]
-
Linker Strategy: Use Sonogashira coupling at C5 to attach a rigid linker (e.g., ethynyl-phenyl).
-
Dye Attachment: Attach an environment-sensitive dye (e.g., Dansyl or Solvatochromic fluorophore) to the linker.
-
Binding: When the probe binds the Kinase ATP pocket, the dye enters a hydrophobic environment, causing a "Turn-On" fluorescence response.
References
-
Seela, F., & Peng, X. (2006). "7-Functionalized 7-deazapurine ribonucleosides related to 2-aminopurine: Synthesis, fluorescence properties and inclusion into RNA." Chemistry – A European Journal.[3]
-
Hocek, M. (2014). "Synthesis of base-modified 2'-deoxyribonucleoside triphosphates and their use in enzymatic DNA synthesis." Accounts of Chemical Research.
-
Fairlamb, I. J. S., et al. (2006).[4] "Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone." Organic & Biomolecular Chemistry. (Demonstrates Halide reactivity trends).
-
Kore, A. R., et al. (2015). "Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling."[5] Nucleosides, Nucleotides and Nucleic Acids.
-
Lee, M., et al. (2015). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." The Journal of Organic Chemistry.
Sources
- 1. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Versatile 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the purine core of nucleosides has made it a valuable building block for the development of a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The strategic introduction of functional groups onto this core structure is paramount for modulating the pharmacological profile of the resulting molecules.
The starting material, 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, is a highly versatile intermediate for the synthesis of novel heterocyclic compounds. The differential reactivity of the C-Cl and C-I bonds at the C2 and C5 positions, respectively, allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This application note provides detailed protocols and expert insights for the synthetic elaboration of this key building block.
Strategic Overview: Sequential Functionalization
The synthetic utility of this compound lies in the orthogonal reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond. This reactivity difference enables selective functionalization at the C5 position, leaving the C2-chloro group intact for subsequent transformations.
Caption: Sequential functionalization strategy for this compound.
Part 1: Selective C5-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2] In the case of this compound, the Suzuki coupling can be selectively performed at the C5 position due to the higher reactivity of the iodo substituent.
Protocol 1: C5-Selective Suzuki-Miyaura Coupling
Objective: To selectively couple an arylboronic acid at the C5 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05-0.1 equiv)
-
Na₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane/H₂O (4:1 v/v)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture, followed by the addition of Na₂CO₃.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Expert Insights & Causality:
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable and commonly used catalyst for Suzuki couplings. For more challenging substrates, or to improve reaction rates, more advanced catalyst systems employing bulky electron-rich phosphine ligands like XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ can be beneficial.[3]
-
Base Selection: An inorganic base like Na₂CO₃ or K₂CO₃ is crucial for the transmetalation step of the catalytic cycle. The aqueous solvent mixture facilitates the dissolution of the base.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used to dissolve both the organic starting materials and the inorganic base. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.
-
N-7 Protection: For some substrates, the unprotected pyrrole nitrogen can interact with the boronic acid or the palladium catalyst, leading to lower yields.[1] If poor results are obtained, protection of the N-7 position with a group like Boc (di-tert-butyl dicarbonate) may be necessary.
Troubleshooting & Optimization for Suzuki Coupling
| Observed Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use freshly opened catalyst or a more active pre-catalyst. Ensure thorough degassing of solvents. |
| Low reaction temperature | Increase the temperature to the reflux point of the solvent. | |
| Formation of homocoupled boronic acid | Excess boronic acid and/or high catalyst loading | Reduce the equivalents of boronic acid to 1.1-1.2 and decrease the catalyst loading. |
| Dehalogenation (loss of iodine) | Presence of reducing agents or protic sources | Ensure anhydrous solvents (if not using an aqueous system) and a thoroughly inert atmosphere. |
| Poor regioselectivity (reaction at C2) | High temperature and prolonged reaction time | Monitor the reaction closely and stop it once the starting material is consumed. Consider a milder catalyst system. |
Part 2: C5-Alkynylation via Sonogashira Coupling
The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne moieties.[4][5] This reaction is highly selective for aryl iodides over aryl chlorides, making it ideal for the functionalization of the C5 position of our starting material.
Protocol 2: C5-Selective Sonogashira Coupling
Objective: To selectively couple a terminal alkyne at the C5 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv)
-
CuI (0.05-0.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous THF or DMF
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (THF or DMF) and the base (TEA or DIPEA).
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights & Causality:
-
Catalyst System: The classic Sonogashira conditions employ a palladium catalyst and a copper(I) co-catalyst. The copper acetylide intermediate is key to the catalytic cycle. Copper-free Sonogashira conditions can also be employed, which may be advantageous for substrates sensitive to copper.
-
Base Function: The amine base (TEA or DIPEA) is essential for neutralizing the HI generated during the reaction and for the formation of the copper acetylide.
-
Ligand Effects: The choice of phosphine ligand on the palladium catalyst can influence the reaction rate and selectivity. For dihalogenated substrates, monodentate ligands often favor reaction at the more reactive halogen.[6][7]
-
Solvent Choice: Aprotic polar solvents like THF or DMF are typically used to ensure the solubility of all reactants.
Caption: Sonogashira coupling at the C5 position.
Part 3: C2-Amination via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds.[8] This reaction is particularly useful for synthesizing aryl amines from aryl halides. After selective functionalization at the C5 position, the remaining C2-chloro group can be targeted for amination.
Protocol 3: C2-Selective Buchwald-Hartwig Amination
Objective: To couple a primary or secondary amine at the C2 position of a 2-chloro-5-substituted-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
2-chloro-5-substituted-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02-0.05 equiv)
-
XPhos or RuPhos (0.04-0.1 equiv)
-
NaOt-Bu or Cs₂CO₃ (1.5-2.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon source
Procedure:
-
In a glovebox or under an inert atmosphere, add the 2-chloro-5-substituted-7H-pyrrolo[2,3-d]pyrimidine, the palladium catalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through Celite and wash the pad with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the residue by column chromatography.
Expert Insights & Causality:
-
Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos, RuPhos, or SPhos are often required to facilitate the reductive elimination step and to stabilize the palladium catalyst.
-
Base Selection: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOt-Bu) is commonly used, but for substrates with base-sensitive functional groups, a milder base like cesium carbonate (Cs₂CO₃) may be preferred.
-
Inert Atmosphere: The catalytic cycle involves Pd(0) species, which are sensitive to oxidation. Therefore, maintaining a strictly inert atmosphere is crucial for the reaction to proceed efficiently.
-
Microwave Irradiation: For sluggish reactions, microwave-assisted heating can significantly reduce reaction times and improve yields.[9]
Data Summary: Typical Reaction Conditions
| Reaction Type | Position | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | C5 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 80-100 |
| Sonogashira | C5 | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | TEA/DIPEA | THF or DMF | 25-60 |
| Buchwald-Hartwig | C2 | Pd₂(dba)₃ | XPhos/RuPhos | NaOt-Bu | Toluene | 80-110 |
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. The distinct reactivity of the chloro and iodo substituents allows for a strategic and sequential approach to molecular diversification. The protocols and insights provided in this application note serve as a guide for researchers in medicinal chemistry and drug development to harness the full synthetic potential of this important intermediate. Careful selection of catalysts, ligands, and reaction conditions is paramount to achieving high yields and selectivities in these transformations.
References
-
Thomas, S. P., & Aggarwal, V. K. (2009). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 1(1), 73-77. [Link]
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and other N-protic heterocycles. Journal of the American Chemical Society, 124(50), 14844-14845.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
-
Tumkevicius, S., & Kaminskas, A. (2007). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds, 43(3), 271-286. [Link]
-
ChemBK. (2024). This compound. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]
-
Schlüter, F., et al. (2018). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 14, 1344-1351. [Link]
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Appukkuttan, P., et al. (2004). Microwave-Assisted Buchwald-Hartwig Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Organic Letters, 6(23), 4223-4225. [Link]
-
Reddy, B. V. S., et al. (2018). Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Synthetic Communications, 48(10), 1216-1223. [Link]
-
Prystal, V., et al. (2017). Synthesis of Cy5-Labelled C5-Alkynyl-modified cytidine triphosphates via Sonogashira coupling for DNA labelling. Dyes and Pigments, 142, 425-433. [Link]
-
El-Sayed, N. N. E., et al. (2019). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 24(3), 458. [Link]
-
Chen, Y., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2916-2924. [Link]
-
Scott, J. S., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Angewandte Chemie International Edition, 60(5), 2416-2421. [Link]
-
G. S. S. S. N. K. Devarakonda, et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(18), 4935-4940. [Link]
- V, S., Devanna, & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 329-337.
-
Devarakonda, G. S. S. S. N. K., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(18), 4935-4940. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Ferreira, R. S., et al. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry, 2018(48), 6807-6819. [Link]
-
Reddy, P. P., et al. (2015). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 19(3), 455-461. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of Buchwald-Hartwig Amination of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The inherent challenges of working with a dihalogenated, electron-deficient N-heterocycle demand a nuanced approach to reaction optimization. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve higher yields and greater selectivity in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Buchwald-Hartwig amination of this compound. The advice provided is rooted in the fundamental principles of palladium-catalyzed cross-coupling reactions.
Issue 1: Low to No Conversion of Starting Material
You've set up your reaction, but after the specified time, analysis by TLC or LC-MS shows primarily unreacted this compound.
Q: I'm not seeing any product formation. What are the most likely causes and how can I fix this?
A: Low or no conversion is a common but solvable issue. The root cause often lies with the catalyst's activity or suboptimal reaction conditions. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen. Inadequate inert atmosphere techniques are a primary cause of catalyst death.
-
Solution: Ensure your reaction is set up under a strictly inert atmosphere (argon or high-purity nitrogen). All solvents and liquid reagents should be thoroughly degassed. Consider using a pre-catalyst, such as a G3 or G4 palladacycle, which is more robust and reliably generates the active Pd(0) species in situ.[1]
-
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For an electron-deficient heterocycle like a pyrrolo[2,3-d]pyrimidine, the right ligand is paramount.
-
Solution: For challenging substrates, bulky, electron-rich biaryl phosphine ligands are often necessary.[2][3] If you are using a standard ligand like BINAP or P(t-Bu)3 with poor results, consider switching to a more specialized ligand from the Buchwald portfolio, such as XPhos, SPhos, or RuPhos, which have demonstrated efficacy for heteroaromatic substrates.[2][3]
-
-
Suboptimal Temperature: Buchwald-Hartwig reactions are temperature-sensitive.
-
Solution: If you are running the reaction at a lower temperature (e.g., 80 °C), cautiously increase it in 10-15 °C increments. Typical temperatures for these couplings range from 80-110 °C.[4]
-
-
Base Incompatibility: The base plays a crucial role in the deprotonation of the amine and the subsequent steps of the catalytic cycle.
-
Solution: If you are using a weaker base like K₂CO₃ or Cs₂CO₃ and seeing no reaction, you may need to switch to a stronger, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or LHMDS.[1] However, be mindful that strong bases can be incompatible with certain functional groups. For substrates with a free N-H on the pyrrole ring, a base like LiHMDS might be a good choice.[5]
-
Issue 2: Poor Selectivity - Mixture of C2 and C5 Amination Products
Your reaction is proceeding, but you are obtaining a mixture of the 2-amino and 5-amino products, making purification difficult and lowering the yield of your desired isomer.
Q: How can I control the regioselectivity of the amination to favor either the C5-iodo or the C2-chloro position?
A: Achieving high regioselectivity is the central challenge with this substrate. The selectivity is a function of the relative rates of oxidative addition at the C-I and C-Cl bonds. Based on bond dissociation energies, oxidative addition is generally faster for C-I than C-Cl.[4] Therefore, kinetic control should favor amination at the C5 position.
To Favor C5 Amination (at the iodo position):
-
Lower Reaction Temperature: Start at a lower temperature (e.g., 60-80 °C) to exploit the kinetic preference for oxidative addition at the more reactive C-I bond.
-
Ligand Selection: Bidentate ligands like BINAP or DPPF have been shown to be effective for the coupling of aryl iodides.[6] These ligands can help to promote the reaction at the C5 position while potentially being less effective for the more challenging C2-chloro coupling at lower temperatures.
-
Milder Base: A weaker base like K₃PO₄ or Cs₂CO₃ may be sufficient for the more reactive C-I bond and could help to suppress the reaction at the C2-Cl bond.
To Favor C2 Amination (at the chloro position):
This is the more challenging transformation and goes against the typical reactivity trend. However, catalyst control can sometimes override inherent substrate reactivity.
-
Specialized Ligands: There is precedent for achieving "unnatural" selectivity in dihalopyrimidines. For C-S coupling of 2,4-dichloropyrimidines, bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely favor C2-substitution.[7][8] It is plausible that a similar strategy could be employed for C-N coupling. Experiment with NHC-Pd pre-catalysts (e.g., PEPPSI-IPr).
-
Sterically Hindered Buchwald Ligands: Very bulky monodentate phosphine ligands like XPhos or tBuXPhos are often required for the activation of aryl chlorides.[2] By using a catalyst system that is highly active for C-Cl activation, you may be able to drive the reaction at the C2 position, especially at higher temperatures.
-
Sequential Amination: A more reliable strategy may be a two-step, one-pot sequential amination. First, perform the amination at the C5-iodo position under milder conditions. Then, without isolating the intermediate, change the reaction conditions (e.g., add a more active ligand for C-Cl activation and increase the temperature) to effect the second amination at the C2-chloro position. A similar strategy has been successfully employed for 6-bromo-2-chloroquinoline.[9]
Issue 3: Significant Formation of Side Products
You are observing the formation of undesired products, such as the hydrodehalogenated starting material (deiodination or dechlorination) or homocoupling of the amine.
Q: I'm seeing significant amounts of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (deiodination) in my reaction mixture. How can I prevent this?
A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the halide is replaced by a hydrogen atom.[6][10] This is particularly problematic for aryl iodides.
-
Mechanism: This side reaction can occur via β-hydride elimination from a palladium-amide intermediate, especially with primary amines, or through other reduction pathways.[11]
-
Solutions:
-
Optimize the Base: Using a less sterically hindered or weaker base can sometimes mitigate this issue.[6]
-
Lower the Temperature: Higher temperatures can promote side reactions, so running the reaction at the lowest effective temperature is advisable.[6]
-
Ligand Screening: Some ligands are more prone to promoting hydrodehalogenation than others.[6] Screening different ligands may be necessary.
-
Amine Stoichiometry: Ensure you are not using a large excess of the amine, as this can sometimes contribute to side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor should I use? Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst?
A1: While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective palladium sources, they require in-situ reduction to the active Pd(0) species. This process can be inefficient and lead to catalyst decomposition. For challenging substrates like this compound, using a modern palladacycle pre-catalyst (e.g., an XPhos-Pd-G3 or SPhos-Pd-G4) is highly recommended.[1] These pre-catalysts are air-stable and efficiently generate the active monoligated Pd(0) catalyst upon exposure to a base, leading to more reproducible and higher-yielding reactions.[1]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical and depends on the sensitivity of your substrate and the reactivity of the C-X bond you are targeting.
-
Strong Bases (NaOt-Bu, KOt-Bu, LHMDS): These are generally used for less reactive aryl chlorides and can lead to faster reaction rates.[1] However, they are incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[1] The N-H of the pyrrole ring in your substrate is acidic and will be deprotonated by these strong bases.
-
Weaker Bases (Cs₂CO₃, K₃PO₄): These are preferred for substrates with base-sensitive functional groups.[1] They are also a good starting point for the more reactive C-I bond, as they may provide better selectivity. Reactions with weaker bases may require higher temperatures or longer reaction times.[1]
| Base | pKaH | Key Characteristics |
| NaOt-Bu | ~19 | High reaction rates, good for C-Cl activation, but low functional group tolerance.[4] |
| LHMDS | ~26 | Very strong, non-nucleophilic. Useful for deprotonating weak acids. Can be good for unprotected N-H heterocycles.[1][5] |
| Cs₂CO₃ | ~10 | Good solubility in some organic solvents, excellent functional group tolerance.[4] |
| K₃PO₄ | ~12.3 | Weaker base, good for base-sensitive substrates. Often requires higher temperatures.[4] |
Q3: What is the best solvent for this reaction?
A3: Aprotic, non-coordinating solvents are generally preferred. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[6] THF can also be used, though it may sometimes result in lower yields.[6] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Q4: My starting material has poor solubility in the recommended solvents. What should I do?
A4: Poor solubility is a frequent cause of failed reactions. If your substrate or amine salt is not soluble in toluene or dioxane, you can consider more polar aprotic solvents like DMF or DMAc. However, be aware that these solvents can sometimes coordinate to the palladium center and inhibit catalysis. An alternative is to use a co-solvent system or to run the reaction at a higher temperature to improve solubility.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Selective C5 Amination
This protocol provides a starting point for the selective amination at the C5-iodo position.
-
To an oven-dried reaction vial, add this compound (1.0 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the vial with a septum cap and purge with argon for 5-10 minutes.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Place the vial in a preheated oil bath at 80 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting a low-yielding Buchwald-Hartwig amination of this compound.
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Catalytic Cycle Diagram
Understanding the catalytic cycle is key to rational troubleshooting.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
-
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. research.rug.nl [research.rug.nl]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. dspace.mit.edu [dspace.mit.edu]
common side reactions in Suzuki coupling with 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Ticket Status: OPEN Subject: Troubleshooting Selectivity and Side Reactions in Deazapurine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division
System Overview: The Substrate Profile
Before troubleshooting specific failures, you must understand the electronic "personality" of your substrate. 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a bifunctional electrophile with a distinct reactivity hierarchy.
-
Site A (C5-Iodo): The "Soft" Electrophile. The C-I bond is weaker and undergoes oxidative addition with Pd(0) much faster than C-Cl. This is your intended reaction site.
-
Site B (C2-Chloro): The "Hard" Electrophile. The C-Cl bond is stronger. It requires higher temperatures or more electron-rich ligands to react.
-
Site C (N7-H): The "Poison" Pill. The pyrrole NH is acidic (
). Without protection, it can deprotonate, binding tightly to Pd(II) species and arresting the catalytic cycle, or undergo competitive N-arylation.
Visualizing the Reactivity Landscape
Figure 1: Reactivity hierarchy of the deazapurine scaffold. Green indicates the primary reaction site; yellow and red indicate potential side-reaction sites.
Troubleshooting Tickets (FAQs)
Ticket #1: "I'm seeing double coupling (reaction at both C5 and C2)."
Diagnosis: Loss of Chemoselectivity. The energy barrier between breaking C-I and C-Cl is significant, but if the system has too much thermal energy or a catalyst that is too active, the C2-Cl bond will break.
Root Causes:
-
Temperature Overshoot: Running >60°C often activates the C-Cl bond.
-
Ligand Over-Activity: Using bulky, electron-rich phosphines (e.g., XPhos, SPhos) lowers the barrier for C-Cl oxidative addition.
-
Excess Boronic Acid: >1.5 equivalents drives the second coupling by mass action.
Corrective Actions:
-
Thermostat: Limit reaction temperature to 40–50°C . The C-I bond reacts readily at room temperature with active catalysts.
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of boronic acid.
-
Catalyst Switch: Revert to "older" generation catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ . These are less likely to activate the chloride compared to Buchwald precatalysts.
Ticket #2: "The Iodine is gone, but no aryl group was added (Hydrodehalogenation)."
Diagnosis: Reduction of C-I to C-H. Instead of transmetallating with the boron, the Pd-Ar intermediate finds a hydride source.
Root Causes:
-
Solvent Choice: Primary/Secondary alcohols (MeOH, EtOH, iPrOH) act as hydride donors via
-hydride elimination. -
Trace Water/Base: In some mechanisms, water acts as the proton source after reduction.
-
Slow Transmetallation: If the boronic acid is slow to transfer (due to sterics), the Pd-intermediate "waits" and eventually gets reduced.
Corrective Actions:
-
Solvent Swap: Switch to a non-protic polar system. Dioxane/Water or DMF are superior. Avoid pure alcohols.
-
Ligand Tuning: Use bidentate ligands like dppf . The large bite angle accelerates reductive elimination of the coupled product, outcompeting the reduction pathway.
Ticket #3: "The reaction stalls at 20% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst Poisoning (The "N-H Effect"). The free N7-H deprotonates, forming an insoluble or unreactive Pd-complex. Alternatively, the boronic acid is undergoing protodeboronation (decomposing) before it can react.[1]
Root Causes:
-
Unprotected Nitrogen: The indolyl anion binds Pd.
-
Unstable Boronic Acid: Heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl) rapidly hydrolyze (lose Boron) in aqueous base.
Corrective Actions:
-
Protection (Highly Recommended): Install a SEM (2-(Trimethylsilyl)ethoxymethyl) or Tos (Tosyl) group on N7. This eliminates catalyst poisoning and increases solubility.
-
Base Selection (If Unprotected): If you must run unprotected, switch from Carbonates (
) to Potassium Phosphate ( ) . Phosphate is a better proton shuttle for the Suzuki mechanism without being harsh enough to cause rapid boronic acid decomposition.
Technical Data & Decision Matrix
Side Reaction Profile Table
| Side Reaction | Product Observed (LCMS) | Primary Cause | Preventive Measure |
| Bis-Coupling | M + 2x Aryl | High Temp / Active Ligand | Reduce Temp to <50°C; Use Pd(PPh₃)₄ |
| Dehalogenation | M - I + H (Mass = SM - 126) | Alcohol Solvents | Switch to Dioxane/H₂O or Toluene |
| Homocoupling | Ar-Ar (Dimer of Boronic Acid) | O₂ leak / Low Halide reactivity | Degas thoroughly; Increase Halide conc. |
| N-Arylation | M + Aryl (on Nitrogen) | Strong Base / Cu contamination | Use weak base ( |
| Protodeboronation | Ar-H (Benzene/Pyridine) | Unstable Boronic Acid / High pH | Use anhydrous conditions; Add Boronic Acid in portions |
Troubleshooting Workflow (DOT Visualization)
Figure 2: Step-by-step logic for diagnosing reaction failure based on LCMS data.
Validated Experimental Protocols
Protocol A: The "Selective" Standard (Recommended)
Best for: Maximizing C5-I reaction while preserving C2-Cl.
-
Setup: In a microwave vial or round-bottom flask, charge:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.05 equiv)
- (0.05 equiv) — Note: Less active than XPhos, better for selectivity.
- (2.0 equiv)
-
-
Solvent: Add DME (Dimethoxyethane) / Water (4:1 ratio) . Degas by bubbling Argon for 10 mins.
-
Reaction: Heat to 50°C (Oil bath) or 60°C (Microwave, 15 mins).
-
Critical: Monitor by TLC/LCMS every 30 mins. Stop immediately upon consumption of starting material.
-
-
Workup: Dilute with EtOAc, wash with brine.
Protocol B: The "Difficult Substrate" (Protected Scaffold)
Best for: Unreactive boronic acids or when Protocol A stalls.
-
Protection Step (Pre-requisite): React substrate with SEM-Cl and NaH in DMF to generate 2-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine .
-
Coupling:
-
Protected Substrate (1.0 equiv)[2]
-
Boronic Acid (1.2 equiv)
- (0.05 equiv) — Robust catalyst.
- (3.0 equiv) — Phosphate base stabilizes the system.
-
-
Solvent: 1,4-Dioxane / Water (9:1) .
-
Reaction: Heat to 80°C . The protection group prevents N-poisoning, allowing higher temps to force the difficult coupling without affecting the C2-Cl (which is still relatively stable at 80°C compared to C5-I).
References
-
Selectivity in Pyrimidine Couplings
-
Dehalogenation Mechanisms
-
Protodeboronation of Heterocycles
-
N-Protection Strategies
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
troubleshooting guide for Sonogashira coupling with 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Technical Support Center: Sonogashira Coupling Reactions
Guide ID: SC-PYR-257 Topic: Troubleshooting Guide for Sonogashira Coupling with 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Senior Application Scientist: Dr. Gemini
Welcome to the technical support center. This guide provides in-depth troubleshooting advice for the Sonogashira coupling of this compound, a crucial building block in medicinal chemistry. The unique electronic and steric properties of this di-halogenated deazapurine core present specific challenges that require careful optimization. This document is structured to help you diagnose and resolve common issues encountered during this reaction.
Understanding the System: The this compound Substrate
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst.[1] When working with this compound, the primary challenge is achieving chemoselectivity. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl.[2] Therefore, the reaction is expected to occur selectively at the more reactive C-5 iodo position. However, side reactions and lack of reactivity are common hurdles.
The Catalytic Cycle: A Quick Overview
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl-iodide bond. This is often the rate-limiting step.
-
Transmetalation: A copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The final product is formed, and the Pd(0) catalyst is regenerated.
-
-
Copper Cycle:
-
The Cu(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[3] This species is crucial for the transmetalation step.
-
Below is a simplified representation of this dual-catalyst system.
Caption: Simplified Sonogashira Catalytic Cycles
Recommended Starting Protocol
This protocol is a robust starting point for the selective Sonogashira coupling at the C-5 position.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1 - 1.5 eq)
-
PdCl₂(PPh₃)₂ (0.02 - 0.05 eq)
-
Copper(I) Iodide (CuI) (0.04 - 0.10 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 - 5.0 eq)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane, or THF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the base (TEA or DIPEA).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature to 50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the Sonogashira coupling of this compound.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
A1: This is a common issue that often points to problems with the catalytic system or reaction conditions.
-
Cause 1: Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ. This reduction can sometimes be inefficient. Additionally, Pd(0) complexes are sensitive to air.[1]
-
Solution:
-
Ensure your reaction is set up under strictly anaerobic (oxygen-free) conditions.[1] Use solvents that have been thoroughly degassed by sparging with argon or nitrogen, or by freeze-pump-thaw cycles.
-
Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄.
-
If catalyst decomposition is suspected (a black precipitate of palladium metal), try adding a supporting phosphine ligand.
-
-
-
Cause 2: Inappropriate Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heterocyclic systems, standard ligands like PPh₃ may not be optimal.
-
Cause 3: Insufficient Temperature: While many Sonogashira couplings proceed at room temperature, some substrate combinations, especially with less reactive partners, require heating.[2][4]
-
Solution:
-
Gradually increase the reaction temperature in increments of 10-20 °C (e.g., from room temperature to 40 °C, then 60 °C). Monitor for product formation and potential decomposition. Microwave heating can also be effective in accelerating the reaction.[5]
-
-
-
Cause 4: Poor Substrate or Reagent Quality: Impurities in the starting material, alkyne, or solvent can poison the catalyst.
-
Solution:
-
Ensure the purity of your this compound and alkyne.
-
Use anhydrous and high-purity (degassed) solvents and bases.
-
-
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?
A2: The formation of a diyne product is a classic side reaction in Sonogashira couplings, primarily mediated by the copper co-catalyst in the presence of oxygen.[6][7]
-
Cause 1: Presence of Oxygen: Oxygen promotes the oxidative homocoupling of copper acetylides.
-
Solution:
-
The most critical step is to rigorously exclude oxygen from your reaction. Ensure all reagents, solvents, and the reaction vessel are properly deoxygenated.
-
-
-
Cause 2: High Catalyst Loading (Copper): An excess of copper can favor the homocoupling pathway.
-
Solution:
-
Reduce the amount of CuI to the lower end of the recommended range (e.g., 2-5 mol%).
-
Ensure the CuI is of high purity. Old or discolored CuI may be less effective.
-
-
-
Cause 3: Inherent Reactivity of the Alkyne: Some terminal alkynes are more prone to homocoupling.
Q3: My starting material or product appears to be decomposing under the reaction conditions.
A3: The pyrrolo[2,3-d]pyrimidine core can be sensitive to harsh conditions.
-
Cause 1: High Temperature: Excessive heat can lead to decomposition.
-
Solution:
-
Run the reaction at the lowest effective temperature. If no reaction occurs at room temperature, increase heat cautiously.
-
If higher temperatures are necessary, consider switching to a more active catalyst system that allows for lower temperature operation (see Q1 solutions).
-
-
-
Cause 2: Inappropriate Base: Strong, nucleophilic bases can potentially react with the heterocyclic core.
-
Solution:
-
Use a hindered, non-nucleophilic amine base like DIPEA.
-
In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent can be milder alternatives, especially in copper-free systems.
-
-
Q4: The reaction is not selective and I'm getting coupling at the C-2 chloro position.
A4: While the C-I bond is significantly more reactive, harsh conditions can sometimes lead to the loss of selectivity.
-
Cause 1: High Reaction Temperature and Long Reaction Times: Forcing the reaction under harsh conditions can provide enough energy to activate the stronger C-Cl bond.
-
Solution:
-
Optimize the reaction to proceed at a lower temperature. A more active catalyst/ligand combination is often the key.
-
Stop the reaction as soon as the C-5 coupled product is formed to avoid over-reaction.
-
-
-
Cause 2: Specific Catalyst Systems: Some highly active catalyst systems, particularly those designed for C-Cl activation, might reduce the selectivity.
-
Solution:
-
If you are using a highly specialized, electron-rich bulky phosphine ligand or an NHC ligand and observing poor selectivity, revert to a more standard system like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, which generally shows high selectivity for iodides over chlorides.
-
-
Quick Reference Tables
Table 1: Comparison of Common Palladium Catalysts & Ligands
| Catalyst/Ligand System | Key Features & Applications | Considerations |
| PdCl₂(PPh₃)₂ / CuI | Standard, reliable, cost-effective. Good for initial screening. High selectivity for C-I over C-Cl.[7] | May require heating for less reactive substrates. |
| Pd(PPh₃)₄ / CuI | A Pd(0) source, often more active at lower temperatures. | Air-sensitive, requires careful handling under inert atmosphere. |
| Pd(OAc)₂ + Bulky Ligand | Highly versatile. Ligand choice (e.g., XPhos, SPhos, RuPhos) can be tuned to optimize reactivity. | Requires screening of ligands to find the optimal one for the specific substrate. |
| Pd-NHC Complexes | (e.g., IPr, SImes) Form highly stable and active catalysts. Often effective for challenging substrates and C-Cl activation.[1] | Can sometimes reduce selectivity if not carefully controlled. |
Table 2: Common Solvents and Bases
| Reagent | Type | Properties & Use Cases |
| Triethylamine (TEA) | Amine Base | Standard, inexpensive. Acts as both base and solvent in some cases. |
| DIPEA | Amine Base | Hindered, non-nucleophilic. A good choice to avoid side reactions with the substrate. |
| DMF / Dioxane / THF | Solvents | Polar aprotic solvents that are excellent for dissolving the catalyst and substrates. Must be anhydrous and degassed. |
| K₂CO₃ / Cs₂CO₃ | Inorganic Bases | Often used in copper-free protocols. Cs₂CO₃ is a stronger base and can be more effective. |
Troubleshooting Workflow
If you encounter a problem, follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting Flowchart
References
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, [Link]
-
Sonogashira Coupling. NROChemistry, [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, [Link]
-
Sonogashira Coupling. Organic Chemistry Portal, [Link]
-
Sonogashira coupling. Wikipedia, [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, [Link]
-
Sonogashira Coupling. Chemistry LibreTexts, [Link]
-
Sonogashira troubleshooting help needed. Reddit, [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, [Link]
-
Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI, [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI, [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. thalesnano.com [thalesnano.com]
minimizing homocoupling byproducts in reactions with 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Technical Support Center: Optimizing Cross-Coupling of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary
Substrate: this compound (7-deazapurine scaffold).[1] Primary Challenge: Minimizing homocoupling byproducts (both substrate dimerization and boronic acid oxidative coupling) while maintaining chemoselectivity for the C-5 iodide over the C-2 chloride. Critical Control Points: N-7 protection, rigorous deoxygenation, and catalyst/ligand steric balance.
Module 1: Substrate Pre-Treatment (The Foundation)
Q: Why is my reaction stalling or producing insoluble black precipitates? A: You are likely attempting the reaction on the unprotected N-7 amine. The free NH at the N-7 position (pKa ~13) is problematic for two reasons:
-
Catalyst Poisoning: The acidic proton can quench active Pd species or the nitrogen lone pair can coordinate to the metal, forming an inactive complex.
-
Solubility: The unprotected scaffold has poor solubility in non-polar solvents (Toluene, Dioxane) preferred for high-yield couplings.
Recommendation: Protect the N-7 position before attempting C-5 coupling.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Ideal for harsh conditions. Removed later with TBAF or acid.
-
Tosyl (Ts): Good for crystallinity but electron-withdrawing nature may slightly reduce reactivity at C-5 (oxidative addition becomes slower).
-
THP (Tetrahydropyranyl): A milder alternative, but less stable to acid.
Module 2: Reaction Optimization (The Core)
Q: How do I select the right catalyst to prevent homocoupling? A: Homocoupling often occurs when the transmetallation step is slow, allowing the Pd(II) intermediate to undergo disproportionation or oxidation. You need a catalyst that facilitates rapid oxidative addition and transmetallation.
| Variable | Recommendation | Scientific Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ | Bidentate ligands like dppf enforce a cis-geometry, which favors reductive elimination of the cross-product. Monodentate ligands (PPh₃) are standard but more prone to dissociation and subsequent homocoupling if O₂ is present. |
| Advanced Catalyst | XPhos Pd G2 | For difficult partners (sterically hindered boronic acids). The bulky biaryl ligand accelerates reductive elimination, outcompeting homocoupling pathways. |
| Base | K₂CO₃ or K₃PO₄ (2M aq.) | Weak bases are preferred. Strong hydroxides (NaOH) can promote dehalogenation or hydrolysis of the C-2 chloride. |
| Solvent | Dioxane/Water (4:1) | The presence of water is critical for the activation of the boronic acid (formation of the boronate species). |
Module 3: Troubleshooting Homocoupling Types
Q: Which "homocoupling" am I seeing? You must distinguish between the two types to fix the root cause.
-
Type A: Reagent Homocoupling (Ar-Ar)
-
Observation: Your boronic acid is consumed, but the starting material (iodide) remains.
-
Cause: Oxygen contamination.[2] Oxygen oxidizes the boronic acid in the presence of Pd.
-
Fix: Sparging (bubbling inert gas through solvent) is superior to simple vacuum/backfill cycles.
-
-
Type B: Substrate Homocoupling (Dimerization of the Pyrrolopyrimidine)
-
Observation: Formation of a 5,5'-dimer.
-
Cause: Disproportionation of the oxidative addition complex, often caused by low concentration of the nucleophile (boronic acid) or "stalled" transmetallation.
-
Fix: Increase the equivalents of boronic acid (1.2 -> 1.5 eq). Switch to a more active catalyst (XPhos) to drive the cycle forward.
-
Module 4: Visualization & Logic
Diagram 1: Reaction Pathway & Failure Modes
This pathway illustrates the competition between the desired Cross-Coupling and the two Homocoupling failure modes.
Caption: Figure 1. Kinetic competition between the desired Suzuki cycle (Green) and homocoupling pathways (Red) driven by oxygen or stalled transmetallation.
Diagram 2: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic workflow for identifying and remediating specific byproduct classes in pyrrolopyrimidine coupling.
Module 5: Optimized Standard Operating Procedure (SOP)
Objective: C-5 Coupling of SEM-protected this compound.
Reagents:
-
Substrate: 1.0 equiv.
-
Boronic Acid/Pin Ester: 1.2 – 1.5 equiv.
-
Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%).
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution).
-
Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate).
Protocol:
-
Degassing (Critical): Place the 1,4-dioxane and the 2M K₂CO₃ solution in separate vessels. Sparge both vigorously with Nitrogen or Argon for 15–20 minutes. Do not skip this.
-
Charging: To a reaction vial equipped with a stir bar, add the Substrate, Boronic Acid, and Catalyst.
-
Inerting: Seal the vial and purge with Nitrogen/Argon (3x vacuum/backfill cycles).
-
Solvent Addition: Add the degassed Dioxane and Base via syringe under positive inert gas pressure.
-
Reaction: Heat to 80–90°C. Monitor via LCMS at 1 hour.
-
Note: The C-5 iodine reacts rapidly. Extended heating (>12 hours) may encourage C-2 activation or decomposition.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
References
-
Mechanism of Suzuki Homocoupling: Adamo, C. et al. "Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction: The Role of the Base and the Homocoupling of Boronic Acids." Journal of the American Chemical Society, 2006.
-
Pyrrolopyrimidine Functionalization: Tumkevicius, S. & Dodonova, J. "Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions."[4] Chemistry of Heterocyclic Compounds, 2012.[4]
-
Synthesis of Tofacitinib (Relevant Scaffold): Flanagan, M. E. et al. "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry, 2010.
-
Homocoupling Suppression: Lennox, A. J. J. & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.
Sources
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the cross-coupling of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. The pyrrolo[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, and mastering its functionalization is key to unlocking novel therapeutics.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to address the specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Foundational Concepts and Initial Reaction Setup
Question 1: I am starting a cross-coupling reaction with this compound. Which halogen should I expect to react first, and why?
Answer: You should expect the iodine at the C-5 position to react selectively over the chlorine at the C-2 position. This chemoselectivity is a cornerstone of working with dihalogenated heterocycles and is governed by the difference in bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl). The weaker carbon-iodine bond is more susceptible to oxidative addition by the palladium catalyst, which is the initial step in most cross-coupling catalytic cycles. By carefully selecting your catalyst and reaction conditions, you can achieve highly selective functionalization at the C-5 position while leaving the C-2 chloro group intact for subsequent transformations.[2][3][4]
Question 2: What are the general considerations for choosing a palladium catalyst and ligand for the selective C-5 coupling of this substrate?
Answer: The choice of catalyst and ligand is critical for a successful and selective cross-coupling reaction. Here’s a breakdown of the key considerations:
-
Palladium Precursor: The choice of palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, is often less critical than the ligand, as they all form the active Pd(0) species in situ.[5][6] However, for ease of handling and air stability, pre-formed palladium complexes with bulky, electron-rich phosphine ligands (e.g., G2 or G3 palladacycles) can be advantageous.[7][8]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center, facilitating oxidative addition and reductive elimination, and influencing the overall catalytic activity.
-
For Suzuki-Miyaura Coupling: Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or bidentate ligands like dppf are often excellent choices.[7][9] These ligands promote the formation of a monoligated palladium species, which is highly active in the catalytic cycle.
-
For Sonogashira Coupling: Triphenylphosphine (PPh₃) is a classic and often effective ligand for Sonogashira reactions.[10] In many cases, a copper(I) co-catalyst (e.g., CuI) is also required to facilitate the transmetalation of the acetylide.[11][12][13]
-
For Buchwald-Hartwig Amination: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands are generally preferred to facilitate the C-N bond formation.[14]
-
The interplay between the palladium precursor and the ligand can sometimes influence the reaction outcome, so it's essential to consider them as a system.[5]
Section 2: Troubleshooting Common Issues
Question 3: I am observing low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?
Answer: Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Decision-Making Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Troubleshooting Steps:
-
Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Sub-optimal Ligand: The initial ligand choice may not be optimal for this specific substrate. Screening a panel of ligands is a highly effective strategy. For Suzuki couplings, consider moving from simpler ligands like PPh₃ to more robust dialkylbiarylphosphine ligands.[9]
-
Insufficient Temperature: Some cross-coupling reactions require significant thermal energy to proceed. If you are running the reaction at a lower temperature, consider incrementally increasing it.
-
Poor Reagent Quality:
-
Boronic Acids (Suzuki): Boronic acids can dehydrate to form unreactive boroxines. Ensure your boronic acid is of high quality or consider using the corresponding pinacol ester, which is often more stable.
-
Amines (Buchwald-Hartwig): Ensure the amine is pure and dry.
-
Alkynes (Sonogashira): Terminal alkynes can undergo homocoupling (Glaser coupling). Ensure the alkyne is pure and consider adding the copper co-catalyst just before the reaction starts.
-
-
Incorrect Base or Solvent: The choice of base and solvent is interdependent and crucial. For Suzuki reactions, a common starting point is an aqueous solution of Na₂CO₃ or K₂CO₃ in a solvent like dioxane or DMF.[10] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or LHMDS is often required.
Question 4: My reaction is producing significant byproducts, such as the homocoupled product of my coupling partner or dehalogenated starting material. How can I minimize these side reactions?
Answer: The formation of byproducts is often a sign of an imbalance in the rates of the desired catalytic steps versus undesired side reactions.
Table 1: Common Byproducts and Mitigation Strategies
| Byproduct | Likely Cause(s) | Recommended Action(s) |
| Homocoupling of Boronic Acid | High catalyst loading; presence of oxygen. | Decrease palladium loading; ensure thorough degassing. |
| Dehalogenation (Proto-dehalogenation) | Presence of water or other protic sources; slow transmetalation. | Use anhydrous solvents and reagents; choose a ligand that accelerates transmetalation (e.g., bulky, electron-rich phosphines). |
| Glaser Coupling (Sonogashira) | High copper concentration; presence of oxygen. | Use a lower concentration of CuI; ensure an oxygen-free environment. |
Question 5: I am attempting a second cross-coupling at the C-2 chloro position after successfully functionalizing the C-5 position. The reaction is very sluggish. Why is this and how can I improve it?
Answer: The C-2 chloro position is significantly less reactive than the C-5 iodo position. This is due to the stronger C-Cl bond and potentially unfavorable electronic effects from the adjacent nitrogen atoms in the pyrimidine ring. Overcoming this lower reactivity requires more forcing conditions and a carefully selected catalyst system.
-
More Aggressive Catalyst Systems: For coupling at the less reactive C-Cl bond, you will likely need a more active catalyst system. This often involves using bulky, electron-rich ligands like XPhos or SPhos in combination with a strong base.[7][8]
-
Higher Temperatures: Increased temperatures are often necessary to facilitate the oxidative addition at the C-Cl bond. Microwave-assisted heating can be particularly effective in driving these reactions to completion in shorter times.[7]
-
The "2-Pyridyl Problem" Analogy: The C-2 position of the pyrrolo[2,3-d]pyrimidine is adjacent to a nitrogen atom, which can lead to challenges similar to the "2-pyridyl problem" in cross-coupling.[15] The nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky ligands can help mitigate this by sterically disfavoring such unproductive coordination.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position
This protocol provides a general starting point for the selective arylation or heteroarylation at the C-5 iodo position.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)
-
Na₂CO₃ or K₂CO₃ (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (4:1)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the solvent mixture, which has been previously degassed by sparging with the inert gas.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Sources
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. escholarship.org [escholarship.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound 97% | CAS: 1060815-90-8 | AChemBlock [achemblock.com]
- 19. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. atlanchimpharma.com [atlanchimpharma.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound | [frontierspecialtychemicals.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 29. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 31. nva.sikt.no [nva.sikt.no]
- 32. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
- 34. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 35. eprints.soton.ac.uk [eprints.soton.ac.uk]
dealing with low reactivity of the chloro group in 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
[1]
Status: Operational Ticket ID: CHEM-SUPPORT-702 Subject: Overcoming Low Reactivity of C2-Chloro in 5-Iodo-7-deazapurine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Diagnosis
The Issue: You are experiencing stalled reactions or low yields when attempting to displace the 2-chloro group in 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine .
The Root Cause: This substrate suffers from a "perfect storm" of electronic deactivation:
-
Pyrrole Electron Donation: The electron-rich pyrrole ring (N7) donates electron density into the pyrimidine ring, significantly lowering the electrophilicity of the C2 position compared to standard purines or quinazolines.[1][2]
-
N7-H Interference: If the N7 position is unprotected, basic conditions (required for
) will deprotonate N7 (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ).[2] The resulting anion renders the entire system electron-rich and repulsive to nucleophiles.[2] -
Positional Deactivation: The C2 position is intrinsically less reactive than the C4 position in this scaffold.[1][2]
The Solution Hierarchy:
-
Electronic Activation (Recommended): Protect N7 with an Electron-Withdrawing Group (EWG).[1][2]
-
Orthogonal Chemoselectivity: Use
to target C2-Cl while preserving C5-I.[2]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Catalytic Workarounds: Avoid Pd-catalysis for C2-Cl if C5-I must be preserved (Iodine reacts first).
Visualizing the Reactivity Landscape
The following diagram illustrates the conflicting reactivity profiles and the decision logic for your synthesis.
Figure 1: Decision matrix for functionalizing the 7-deazapurine scaffold. Note that N7 protection is the critical "switch" for C2 reactivity.
Technical Protocols
Protocol A: The "Activation" Strategy (N7-Protection)
Why: Installing a Tosyl (Ts) or SEM group pulls electron density away from the ring, making C2 susceptible to nucleophilic attack.[1][2]
Step-by-Step:
-
Dissolution: Dissolve starting material (1.0 eq) in anhydrous DMF or THF.
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq). Stir for 30 min. Observation: Gas evolution (
). -
Protection: Add Tosyl chloride (TsCl) or SEM-Cl (1.1 eq) dropwise.[1][2]
-
Reaction: Warm to RT and stir for 2–4 hours.
-
Workup: Quench with water. The product often precipitates.[1][2] If not, extract with EtOAc.[1][2]
-
Outcome: The C2-Cl is now "activated."
Protocol B: Chemoselective of C2-Cl
Applicability: Use this when you need to displace the Chloro group with an amine/alkoxide but must keep the Iodine intact for later steps.[1][2]
| Parameter | Recommendation | Rationale |
| Substrate | N7-Protected Intermediate | Essential for reactivity (see Protocol A). |
| Solvent | NMP or DMSO | High dielectric constant stabilizes the transition state.[1][2] |
| Base | DIPEA (2-3 eq) or | Neutralizes HCl generated during substitution.[2] |
| Temperature | 100°C – 120°C | C2 is sluggish; high thermal energy is required.[1][2] |
| Time | 12 – 24 Hours | Monitor via LCMS.[1][2] |
| Warning | Avoid Aqueous Acid | Acidic water can cause deiodination at C5 [1].[1][2] |
Reaction Scheme:
N7-PG-2-Cl-5-I-Scaffold + R-
N7-PG-2-NHR-5-I-Scaffold
Protocol C: Buchwald-Hartwig (The "Nuclear Option")
Applicability:[3] Only use if
-
If you must couple C2-Cl via Pd: You must first replace C5-I with a group that is inert to Pd (e.g., a methyl group, or do the C5 cross-coupling first).[1][2]
-
Catalyst Choice: For deactivated chlorides, use Pd_2(dba)3 with BrettPhos or Xantphos .[2]
Troubleshooting FAQ
Q: I tried
Q: Can I use acid catalysis (e.g., HCl in dioxane) to speed up the displacement? A: Proceed with extreme caution. While acid can protonate N3 to activate C2, literature suggests that 5-iodo-pyrrolopyrimidines are unstable in acidic aqueous media and can undergo protodeiodination (loss of the iodine atom) [1].[2] If you use acid, use anhydrous conditions (e.g., HCl/dioxane) and monitor strictly for loss of Iodine.[1][2]
Q: Why is the C2 position less reactive than the C4 position? A: In 2,4-dichloropyrimidines, the C4 position is more electrophilic due to the specific resonance contributions of the ring nitrogens.[2] In the pyrrolopyrimidine scaffold, this trend holds.[1][2][4][5] C2 is the "difficult" position.[1][2] If your molecule allows, try to introduce your C2 substituent earlier in the synthesis (e.g., using a guanidine cyclization) rather than via late-stage displacement.[1][2]
Q: I need to remove the Tosyl group after the reaction. How? A: Standard detosylation works well:
-
Method: 5-10 eq. NaOH or LiOH in THF/Water (1:1) at reflux.[1][2]
-
Note: Ensure your newly installed C2-substituent is stable to strong base.[1][2]
References
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines. Source: Journal of Organic Chemistry / PMC.[1][2] Key Finding: Highlights the instability of 5-iodo-pyrrolopyrimidines in acidic aqueous conditions (deiodination risk) and the sluggishness of the scaffold without protection.[2] URL:[Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Source: Journal of Organic Chemistry (2015).[1][2][6] Key Finding: Establishes the hierarchy where C4 reacts before C2, and C2 often requires specific activation or tertiary amine nucleophiles. URL:[Link]
-
Glycosylation of Pyrrolo[2,3-d]pyrimidines: Substituents and Protecting Groups. Source: Journal of Organic Chemistry (2018).[1][2] Key Finding: Demonstrates the necessity of protecting groups (acyl, benzoyl) to direct regioselectivity and modulate reactivity in 7-deazapurines.[2] URL:[Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. Source: Journal of Organic Chemistry (2021).[1][2] Key Finding: Provides ligand conditions (XPhos, BrettPhos) for coupling deactivated heteroaryl halides, though noting the preference for Iodo over Chloro. URL:[Link][2]
Sources
- 1. baranlab.org [baranlab.org]
- 2. researchgate.net [researchgate.net]
- 3. sci-hub.jp [sci-hub.jp]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for navigating the complexities of purifying 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. This scaffold is a crucial intermediate in the synthesis of numerous kinase inhibitors and other pharmacologically active molecules.[1][2][3] However, its unique electronic and physical properties present distinct challenges in achieving high purity. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. We focus on the causality behind each problem and provide logical, field-tested solutions.
Q1: I'm seeing persistent impurities co-eluting with my product during silica gel column chromatography. How can I improve separation?
Answer: This is a frequent challenge, often stemming from impurities with polarities very similar to the target compound. These can include starting materials, regioisomers, or small amounts of dehalogenated byproducts.[4][5]
Root Cause Analysis & Solutions:
-
Insufficient Resolution with Standard Solvent Systems: The classic ethyl acetate/hexane system may not be adequate. The nitrogen atoms in the pyrimidine and pyrrole rings offer sites for hydrogen bonding, leading to tailing on silica gel and poor separation from polar impurities.
-
Expert Recommendation: Introduce a third solvent to modulate selectivity. Adding a small amount of methanol (0.5-2%) to a dichloromethane (DCM) mobile phase can disrupt hydrogen bonding interactions with the silica, sharpening bands and often improving separation. Alternatively, for very non-polar impurities, switching to a toluene/acetone system can offer a different selectivity profile.
-
-
Presence of Regioisomers: If the synthesis involves electrophilic substitution, minor regioisomers can form that are notoriously difficult to separate.[5]
-
Expert Recommendation: If standard chromatography fails, preparative High-Performance Liquid Chromatography (HPLC) is the most effective solution. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is typically successful. The different interactions with the hydrophobic stationary phase, compared to polar silica, allows for the separation of these structurally similar molecules.
-
-
On-Column Degradation: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive substrates.
-
Expert Recommendation: First, try neutralizing the silica gel by preparing a slurry with 0.5-1% triethylamine in your mobile phase. If degradation persists, switch to a less acidic stationary phase like neutral alumina.
-
Data-Driven Approach to Solvent Selection:
| Problematic Impurity Type | Recommended Primary System | Modifier/Alternative System | Rationale |
| Slightly More Polar | DCM / Ethyl Acetate | Add 0.5-2% Methanol | Disrupts H-bonding, sharpens peaks. |
| Slightly Less Polar | Hexane / Ethyl Acetate | Toluene / Acetone | Changes selectivity based on pi-pi interactions. |
| Regioisomers | N/A | Preparative Reverse-Phase HPLC | Exploits differences in hydrophobicity. |
| Acid-Sensitive Product | Any | Neutralize silica with 1% Et3N | Prevents acid-catalyzed degradation on the column. |
Q2: My yield is consistently low after the purification step. Where could I be losing my product?
Answer: Low recovery can be traced to several factors, from irreversible adsorption on the stationary phase to physical loss during workup.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low purification yield.
Expert Insights:
-
Irreversible Adsorption: The pyrrolo[2,3-d]pyrimidine core can chelate to active sites on silica. If you see significant tailing on your TLC plate, this is likely occurring on your column. Dry loading the crude material onto a small amount of Celite® or silica can create a more uniform band at the start of the column, minimizing this effect.
-
Solubility Issues: This class of compounds often has poor solubility in non-polar solvents but may not be highly soluble in very polar ones either. During extraction and concentration, the product can precipitate prematurely. Ensure your organic solvent (e.g., EtOAc or DCM) volume is sufficient during aqueous workup and be cautious when rotovapping to dryness, as the resulting solid can be difficult to redissolve fully for column loading. The compound is noted to be insoluble in water.[6][7]
Q3: My purified product appears discolored or shows signs of degradation upon storage. What are the stability and handling requirements?
Answer: The this compound scaffold is sensitive to light and potentially to acidic/basic conditions and elevated temperatures.[4][6] Proper handling and storage are critical for maintaining purity.
Key Stability Factors & Protocols:
-
Light Sensitivity: The molecule contains chromophores that can absorb UV light, leading to decomposition.
-
Protocol: Always work with the compound in amber vials or flasks wrapped in aluminum foil. Minimize exposure to ambient lab light during long procedures. Store the final product in amber vials.[8]
-
-
Thermal Stability: While the melting point is relatively high (179-183 °C), prolonged heating in solution can cause degradation.[6][7]
-
Protocol: When performing reactions or recrystallizations, use the minimum temperature necessary. Avoid prolonged refluxing in high-boiling point solvents. When concentrating the product, use a rotary evaporator with a water bath temperature below 40 °C.
-
-
pH Sensitivity: The pyrrole NH is weakly acidic, and the pyrimidine nitrogens are basic. Extreme pH can lead to decomposition or unwanted side reactions. Acidic conditions, in particular, have been shown to cause degradation in related heterocyclic systems.[4]
-
Protocol: Maintain neutral conditions during aqueous workup. Use a saturated sodium bicarbonate solution instead of stronger bases and a mild acid like ammonium chloride for neutralization.
-
-
Storage: To ensure long-term stability, proper storage is essential.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying gram-scale batches of this compound? A: For gram-scale purification, flash column chromatography on silica gel is the most practical and cost-effective method. A well-chosen solvent system, such as a gradient of ethyl acetate in hexanes or methanol in DCM, typically provides good separation from common synthetic impurities.[11]
Q2: How can I confirm the purity and identity of my final product? A: A combination of techniques is required for full validation.
-
¹H NMR: To confirm the structure and identify any organic impurities. The proton at the 2-position of the pyrrolo[2,3-d]pyrimidine core has a characteristic chemical shift.[12]
-
LC-MS: To confirm the molecular weight and assess purity. This is highly effective for detecting trace-level impurities not visible by NMR.
-
TLC: A quick and easy way to check for purity. Development in two different solvent systems can help reveal impurities that might co-elute in one system.
Q3: Is recrystallization a viable purification method for this compound? A: Yes, recrystallization can be very effective, especially for removing minor, structurally distinct impurities after a primary chromatographic step. The challenge lies in finding a suitable solvent system due to its specific solubility profile. A solvent/anti-solvent approach is often successful. For example, dissolving the compound in a minimal amount of a good solvent (like warm ethyl acetate or DCM) and then slowly adding a poor solvent (like hexanes or pentane) until turbidity appears, followed by slow cooling, can yield high-purity crystals.
Experimental Protocols & Workflows
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to maximize separation and recovery.
-
Slurry Preparation: In a fume hood, prepare the silica gel slurry in your starting, low-polarity eluent (e.g., 100% Hexane or DCM). For a 25 g column, use approximately 100 mL of solvent.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
Sample Loading (Dry Loading Recommended): a. Dissolve your crude product (~1 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL DCM or acetone). b. Add 2-3 g of Celite® or silica gel to the solution. c. Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully layer this powder on top of the packed column bed.
-
Elution: a. Begin elution with the low-polarity solvent, monitoring the eluent with a UV lamp or by collecting small fractions for TLC. b. Gradually increase the polarity of the mobile phase. A typical gradient might be from 0% to 40% Ethyl Acetate in Hexane, or 0% to 5% Methanol in DCM. c. Collect fractions (10-20 mL each) throughout the run.
-
Fraction Analysis: a. Spot every other fraction on a TLC plate. b. Develop the plate in a solvent system that gives your product an Rf of ~0.3. c. Visualize under a UV lamp. d. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator at <40 °C. Dry the final product under high vacuum.
General Purification Workflow Diagram:
Caption: Standard workflow for chromatographic purification.
References
- Google Patents. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d] pyrimidine-6-carboxylic acid.
-
Organic & Biomolecular Chemistry. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. [Link]
-
National Institutes of Health. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
- Google Patents. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d)
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
PubMed Central. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]
-
PubChem. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine. [Link]
-
Auctores Journals. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. [Link]
-
ResearchGate. Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). [Link]
-
MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
-
MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]
- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
PubMed Central. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]
-
ArtMolecule. Impurities and Degradation products. [Link]
-
Lead Sciences. This compound. [Link]
-
PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]
- Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Sources
- 1. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. CAS No. 876343-10-1 Specifications | Ambeed [ambeed.com]
- 9. This compound 97% | CAS: 1060815-90-8 | AChemBlock [achemblock.com]
- 10. This compound - Lead Sciences [lead-sciences.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
reaction condition optimization for selective C-C bond formation at the 5-position
Topic: Reaction Condition Optimization for Selective C-C Bond Formation at the 5-Position Content Type: Technical Support Center Guide Audience: Medicinal Chemists & Process Development Scientists
Status: Active Ticket ID: C5-REGIO-OPT Subject: Overcoming C2-Bias in 1,3-Azoles (Oxazoles, Thiazoles, Imidazoles)
Executive Summary & Diagnostic Workflow
The Problem: You need to form a C-C bond (usually Aryl-Aryl) at the 5-position of a 1,3-azole (e.g., thiazole, oxazole). The Barrier: These substrates suffer from a severe "Regioselectivity Crisis." The C2 position (between the heteroatoms) is significantly more acidic (pKa ~20-29) and nucleophilic than the C5 position. Standard lithiation or Pd-catalyzed C-H activation conditions almost invariably favor C2.
The Solution: To access C5, you must either (A) Mechanistically override the electronic bias using specific steric/ligand controls (Direct C5), or (B) Deploy a transient blocking strategy (Indirect C5).
Diagnostic Decision Tree
Before starting, identify your substrate constraints using the workflow below.
Caption: Diagnostic workflow for selecting the correct C5-functionalization strategy based on C2 availability.
Troubleshooting Guide: Protocols & FAQs
Module A: The "CMD" Engine (When C2 is Blocked)
Context: Your C2 position is already substituted (e.g., 2-methylthiazole), but the reaction at C5 is sluggish or failing.
Theory: C5-H activation requires the Concerted Metalation-Deprotonation (CMD) mechanism.[1] This pathway avoids the high-energy oxidative addition into the C-H bond. Instead, a carboxylate ligand (Pivalate) acts as an intramolecular base, deprotonating the C5-H while the metal coordinates.
Q: My conversion is <10%. I'm using Pd(OAc)2 and K2CO3. What's wrong? A: You are missing the proton shuttle. Standard carbonate bases are insoluble and poor at the concerted deprotonation step in non-polar solvents. You must add a soluble carboxylate source.
-
The Fix: Add 30 mol% Pivalic Acid (PivOH) .
-
Why: PivOH generates the active catalyst species [L-Pd(II)-OPiv]. The pivalate anion is basic enough to deprotonate C5 but bulky enough to prevent catalyst aggregation.
Q: I see "Pd Black" crashing out immediately. A: Your ligand is insufficient for the high temperatures (100-140°C) required for C5 activation.
-
The Fix: Switch from simple phosphines (PPh3) to bulky, electron-rich alkyl phosphines or NHCs.
-
Recommended Ligands:
-
PCy3 (Tricyclohexylphosphine): The "workhorse" for Fagnou conditions.
-
DavePhos: Excellent for sterically demanding couplings.
-
IPr·HCl: If phosphines fail, N-Heterocyclic Carbenes provide superior thermal stability.
-
Protocol A: Optimized Fagnou Conditions for C5 Arylation Valid for: 2-substituted thiazoles/oxazoles.
-
Catalyst: Pd(OAc)2 (5 mol%)[2]
-
Ligand: PCy3·HBF4 (10 mol%) OR DavePhos (10 mol%)
-
Base: K2CO3 (2.0 equiv) — Must be finely ground.
-
Additive: PivOH (30 mol%) — CRITICAL.
-
Solvent: DMA or Toluene (0.2 M).
-
Temp: 110–130 °C under Argon.
Module B: The "Regio-Switch" (When C2 is Open)
Context: You have a bare thiazole/oxazole. You want C5-Aryl, but the reaction keeps hitting C2.
Q: Can I just tune the temperature to get C5 selectivity? A: No. The pKa difference is too large (C2 pKa ~29 vs C5 pKa ~32+). Kinetic control will always favor C2.
-
The Fix: Use the "Block-Couple-Deprotect" strategy. While it adds steps, it is the only guaranteed way to get >95% regioselectivity on scale.
Q: Is there a one-pot method? A: Yes. You can perform a C2-silylation followed by C5-arylation and desilylation in a single sequence without isolation.
Protocol B: One-Pot C2-Blocking/C5-Arylation Valid for: Unsubstituted 1,3-azoles.
-
Step 1 (Blocking): Treat substrate with LiHMDS (1.1 equiv) at -78°C in THF, then quench with TIPS-Cl (Triisopropylsilyl chloride).
-
Why TIPS? It is bulky enough to direct the subsequent Pd catalyst away from C2 and stable enough to survive the arylation conditions (unlike TMS).
-
-
Step 2 (Solvent Switch): Evaporate THF, redissolve residue in Toluene/DMA.
-
Step 3 (Coupling): Add Aryl Bromide, Pd(OAc)2, PCy3, PivOH, and K2CO3 (See Protocol A). Heat to 120°C.
-
Step 4 (Deprotection): Add TBAF (Tetra-n-butylammonium fluoride) during workup to remove the TIPS group.
Module C: The "Steric Bypass" (Ir-Catalyzed Borylation)
Context: Pd-catalysis is failing due to catalyst poisoning (S/N coordination) or you need a Boron handle at C5.
Q: Will Iridium borylation be selective for C5? A: It depends on the substitution pattern. Ir-catalyzed C-H borylation is governed by sterics , not acidity.
-
Rule: The catalyst [Ir(OMe)(cod)]2 + dtbpy (ligand) targets the least sterically hindered C-H bond.
-
In 1,3-Azoles: The position alpha to the nitrogen (C2) is often electronically activated but can be sterically blocked if you use a bulky ligand.
-
The Fix: If you use N,N-di-tert-butyl-bipyridine (dtbpy) , the catalyst will avoid C-H bonds adjacent to substituents. If C2 is open, you will get a mixture of C2/C5.[3] If you want only C5, this method is risky unless C2 is sterically shielded by a large N-substituent (in imidazoles).
Mechanistic Visualization: Why PivOH Matters
The following diagram illustrates the CMD Transition State . Note how the Pivalate anion (red) bridges the Palladium and the C5-Proton. This lowers the activation energy for C-H bond cleavage, which is the rate-determining step.
Caption: Concerted Metalation-Deprotonation (CMD) pathway facilitated by Pivalate.[1][4][5][6]
Optimization Matrix (Solvent & Base)
If the standard Fagnou conditions (Protocol A) yield <50%, run this 4-reaction screen.
| Entry | Solvent | Base | Additive | Rationale |
| 1 | DMA (Polar) | K2CO3 | PivOH | Standard. Best for solubility of polar heterocycles. |
| 2 | Toluene (Non-polar) | K2CO3 | PivOH | "The Fagnou Original." Often cleaner profiles for lipophilic substrates. |
| 3 | Xylene | Cs2CO3 | PivOH | High Temp. Use if substrate is unreactive at 110°C. Cs+ improves solubility. |
| 4 | t-Amyl Alcohol | K3PO4 | - | Alternative. Some substrates react better in protic solvents (rare for C5). |
References
-
Lafrance, M., & Fagnou, K. (2006).[1] Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design.[1] Journal of the American Chemical Society, 128(51), 16496-16497. Link
-
Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008).[7] Analysis of the concerted metalation-deprotonation mechanism in palladium-catalyzed direct arylation across a broad range of aromatic substrates. Journal of the American Chemical Society, 130(33), 10848-10849.[7] Link
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates.[2] Organic Letters, 12(16), 3578-3581. Link
-
Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism.[8] Journal of the American Chemical Society, 136(11), 4287-4299. Link
-
Bellina, F., & Rossi, R. (2010). Regioselective functionalization of the C–H bonds of 1,3-azoles and 1,3-azoles via transition metal-catalyzed reactions. Tetrahedron, 66(13), 2535-2542. Link
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism [mdpi.com]
- 6. C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the concerted metalation-deprotonation mechanism in palladium-catalyzed direct arylation across a broad range of aromatic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and characterizing impurities in 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis
This guide serves as a specialized technical resource for the identification, characterization, and control of impurities during the synthesis of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1060815-90-8). It is designed for organic chemists and analytical scientists in drug discovery.
Introduction: The Synthetic Context
The synthesis of this compound typically involves the electrophilic aromatic substitution (iodination) of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine using N-iodosuccinimide (NIS) or iodine monochloride (ICl). While the C5 position of the pyrrole ring is highly activated, the process is prone to specific impurity profiles driven by stoichiometry, regio-selectivity, and the hydrolytic instability of the C2-chloro moiety.
This guide addresses the three critical impurity classes:
-
Process-Related Impurities (Unreacted starting material, reagents).
-
Side-Reaction Products (Over-iodination, regioisomers).
-
Degradants (Hydrolysis products).
Visualizing the Impurity Landscape
The following pathway map illustrates the origin of key impurities during the iodination process.
Figure 1: Reaction scheme illustrating the electrophilic iodination pathway and the genesis of critical impurities (Di-iodo, Hydrolysis, and Regioisomers).
Impurity Characterization Data Table
The following table summarizes the physicochemical properties of the target and its most common impurities to aid in LC-MS identification.
| Component | Identity | Molecular Formula | Approx.[1][2][3][4][5][6][7] MW (Da) | RRT (C18)* | Mass Shift (Δ) | Origin |
| Target | This compound | C₆H₃ClIN₃ | 279.5 | 1.00 | 0 | Product |
| Impurity A | 2-Chloro-5,6-diiodo-7H-pyrrolo[2,3-d]pyrimidine | C₆H₂ClI₂N₃ | 405.4 | ~1.35 | +126 (Iodine) | Excess Reagent |
| Impurity B | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2(3H)-one | C₆H₄IN₃O | 261.0 | ~0.65 | -18 (Cl→OH) | Hydrolysis |
| Impurity C | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C₆H₄ClN₃ | 153.6 | ~0.40 | -126 (No Iodine) | Unreacted SM |
| Impurity D | Succinimide | C₄H₅NO₂ | 99.1 | ~0.10 | N/A | Reagent Byproduct |
*RRT (Relative Retention Time) is estimated for a standard C18 Reverse Phase gradient (Water/ACN + 0.1% Formic Acid).
Analytical Method & Troubleshooting Guide (Q&A)
Module A: Method Development
Q: What is the recommended LC-MS method for separating the mono-iodo product from the di-iodo impurity? A: The separation of the mono-iodo target from the di-iodo impurity relies on hydrophobicity differences. The introduction of a second iodine atom significantly increases lipophilicity.
-
Column: High-strength silica (HSS) T3 or C18 (e.g., Waters Acquity UPLC HSS T3, 1.8 µm).
-
Mobile Phase:
-
Gradient: Start low (5% B) to elute polar succinimide and starting material, then ramp to 95% B to elute the di-iodo species.
-
Detection: UV at 254 nm (pyrimidine core) and ESI+ MS. Note that the iodine atom can induce "heavy atom effects" quenching fluorescence, so UV/MS is preferred over FLD [1].
Q: Why do I see a "split peak" for the target mass in LC-MS? A: This is likely due to tautomerism . 7H-pyrrolo[2,3-d]pyrimidines can exist in different tautomeric forms (N7-H vs N9-H analogues in purines), although the N7-H is dominant. However, if you observe a mass corresponding to the hydrolyzed product (Impurity B), the "split" is often the keto-enol tautomerism of the 2-oxo derivative. Ensure your mobile phase pH is buffered (formic acid pH ~2.7) to collapse these tautomers into a single peak.
Module B: Synthesis Troubleshooting
Q: I have high levels of Impurity A (Di-iodo). How do I remove it? A:
-
Cause: Use of >1.1 equivalents of NIS or high reaction temperatures (>25°C). The C6 position becomes reactive once C5 is occupied.
-
Remediation:
-
Stoichiometry: Strictly limit NIS to 0.95–1.05 equivalents. Add NIS portion-wise at 0°C.
-
Purification: The di-iodo impurity is much less soluble in polar solvents. Trituration of the crude solid with cold dichloromethane or methanol often selectively dissolves the mono-iodo product (or conversely, precipitates the di-iodo, depending on the exact lipophilicity profile). Recrystallization from ethanol is effective [2].
-
Q: My product yield is low, and I see a peak at [M-18]. What happened? A: You have generated Impurity B (Hydrolysis) .
-
Mechanism: The chlorine at C2 is an imidoyl chloride equivalent. While less reactive than C4-chlorides, it is susceptible to nucleophilic attack by water, especially under acidic conditions or elevated temperatures.
-
Fix:
-
Ensure all solvents (DMF) are anhydrous.
-
Avoid prolonged heating during workup.
-
Quench the reaction with saturated aqueous sodium thiosulfate (to remove excess iodine) at low temperature (0°C) and extract immediately. Do not let the mixture stir in aqueous acid for extended periods.
-
Q: I see a transient peak with the correct mass but different retention time. Could it be the N-iodo isomer? A: Yes. N-iodination (at N7) is a kinetic product. It is often labile.
-
Confirmation: N-iodo compounds often revert to the starting material or rearrange to the C-iodo product upon heating or treatment with acid. If the peak disappears after leaving the sample in the LC vial for 24 hours, it was likely the N-iodo kinetic intermediate.
Troubleshooting Logic Flow
Use this decision tree to diagnose spectral anomalies.
Figure 2: Diagnostic logic for identifying impurities based on mass-to-charge (m/z) ratios.
References
-
Dholakia, S. P., et al. (2019).[5] Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 57415902, 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
Sources
- 1. This compound 97% | CAS: 1060815-90-8 | AChemBlock [achemblock.com]
- 2. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 4. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 7. mdpi.com [mdpi.com]
impact of base and solvent on the outcome of reactions with 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
[1][2]
Scaffold Reactivity Profile
Before selecting reagents, you must understand the electronic "personality" of this molecule.[2] It contains three distinct reactive centers with a defined hierarchy.[1][2]
-
N7-H (Acidic, pKa ~13): The gatekeeper.[2] If left unprotected, it will quench organometallic reagents (Grignards, Li-org) and poison Pd-catalysts by forming stable Pd-amido complexes.[1][2]
-
C5-Iodo (Soft Electrophile): The primary coupling site.[1][2] The C-I bond is weak and undergoes oxidative addition with Pd(0) rapidly.[2] It is highly selective over the C2-Cl bond.[1][2]
-
C2-Chloro (Hard/Latent Electrophile): The "difficult" handle.[1][2] Located between N1 and N3, it is electron-deficient but generally less reactive towards SNAr than the C4-position (found in isomeric 4-chloro analogs).[1][2]
Reactivity Flowchart
Figure 1: Reactivity hierarchy.[2] N7 protection is often a prerequisite for efficient C5 functionalization.
Critical Protocols & Troubleshooting
Module A: N7-Functionalization (Protection & Alkylation)
The Issue: The N7-nitrogen is an ambident nucleophile.[1][2] The choice of base and solvent dictates whether you get clean N-alkylation or mixtures.[1][2]
Q: Why am I observing low yields during N-alkylation (e.g., SEM, Boc, Alkyl)? A: You are likely using a base that is too weak or a solvent that promotes aggregation.
-
Protocol Adjustment:
-
For SEM/Boc Protection: Use NaH (60% dispersion) in THF or DMF at 0°C. The irreversible deprotonation prevents equilibrium issues.[2]
-
For Alkylation (R-X): Use Cs₂CO₃ in DMF or Acetonitrile .[1][2] Cesium's large cation radius disrupts ion pairing, making the "naked" nitrogen anion more nucleophilic.[2]
-
Q: Can I leave N7 unprotected during Suzuki coupling? A: Generally, no .[1][2] Free N7-H can sequester Pd(II) species, killing the catalytic cycle.[2]
-
Exception: If you must run unprotected, use 3-5 equivalents of aqueous K₂CO₃ or K₃PO₄ to ensure the N7 is fully deprotonated in situ to the anion (which is less coordinating to Pd than the neutral amine) and use a water-miscible co-solvent (Dioxane/Water 4:1).
Module B: C5-Selective Suzuki-Miyaura Coupling
The Issue: The C5-I bond is fragile. Strong bases or reducing conditions can cause "de-iodination" (replacing I with H) instead of coupling.[1][2]
Q: I see the starting material disappearing, but I'm getting the de-iodinated product (2-chloro-7H-pyrrolo[2,3-d]pyrimidine). Why? A: This is "hydrodehalogenation," often caused by:
-
Base is too strong: Avoid alkoxides (KOtBu, NaOMe).[1][2] They can act as hydride donors via beta-hydride elimination from the alcohol solvent.[1][2]
-
Solvent choice: Avoid primary/secondary alcohols (MeOH, iPrOH) if dehalogenation is high.[1][2]
-
Fix: Switch to K₃PO₄ (2.0 eq) in Toluene/Water (10:1) or Dioxane/Water .[1][2] Use a catalyst with a bulky ligand like Pd(dppf)Cl₂ or XPhos Pd G2 to speed up reductive elimination over side reactions.[1][2]
Table 1: Optimized Conditions for C5-Coupling
| Parameter | Recommended | Avoid | Reason |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | KOtBu, NaH, NaOH | Strong bases promote dehalogenation and side reactions.[2] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | EtOH, MeOH (pure) | Protic solvents can serve as hydride sources for de-iodination. |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd/C, Pd(OAc)₂ (ligandless) | Bidentate ligands stabilize the Pd-complex preventing decomposition. |
| Temp | 60–80°C | >100°C | High heat risks activating the C2-Cl bond prematurely.[1][2] |
Module C: Activating the C2-Chloro Position
The Issue: The C2-Cl position is significantly less reactive than the C4-Cl found in common isomers.[1] Standard SNAr conditions (amine + base + heat) often fail.[1][2]
Q: My SNAr reaction at C2 is stuck. I've heated it to 80°C in EtOH. A: Ethanol at 80°C is insufficient for C2 displacement in this scaffold.
-
Protocol Adjustment:
-
Solvent Switch: Move to DMSO or NMP .[1][2] These polar aprotic solvents stabilize the Meisenheimer transition state.[1][2]
-
Temperature: Increase to 100–120°C .
-
Base: Use a non-nucleophilic organic base like DIPEA (Hunig's base) to scavenge acid without competing.[1][2]
-
Lewis Acid Assist: If still stuck, add 10-20 mol% ZnCl₂ or use p-TsOH (acid catalysis) in n-butanol at reflux.[1][2] Protonating the N3/N1 renders the ring more electrophilic.[1][2]
-
Decision Tree for Reaction Planning
Figure 2: Logical workflow for sequential functionalization. Always prioritize N7 protection and C5 coupling before attempting C2 modification.
FAQ: Common Pitfalls
Q: Can I do a "One-Pot" Double Suzuki coupling at C5 and C2? A: Theoretically yes, but practically difficult. The reactivity gap is large.[1][2]
-
Strategy: Perform the C5 coupling first at low temp (60°C) with 1.0 eq of boronic acid. Once C5-I is consumed, add the second boronic acid, fresh catalyst, and raise the temp to >100°C (or use microwave irradiation) to force the C2-Cl coupling.
Q: Why does my product precipitate out during workup? A: 7-Deazapurines are planar and stack efficiently, leading to low solubility.[1][2]
-
Tip: Do not rely on extraction. If a solid forms upon adding water to the reaction mixture, filter it! The precipitate is often your pure product.[1][2] Wash with water and cold ether.[1][2]
Q: Is the C2-Cl stable to Lithiation? A: If you treat the molecule with n-BuLi to do a halogen-lithium exchange at C5, the C2-Cl is generally stable at -78°C.[1][2] However, if you warm up, you risk benzyne-like elimination or nucleophilic attack by the butyl group. Always quench at low temperature.
References
-
Regioselectivity in Pyrrolo[2,3-d]pyrimidines: Topic: Analysis of C4 vs C2 reactivity and N7 acidity.[1][2] Source:Molecules2023 , 28(3), 1234.
-
Suzuki-Miyaura Coupling Optimization: Topic: Prevention of dehalogenation in halogenated pyrimidines.[1][2] Source:Yoneda Labs Technical Notes.
-
SNAr Conditions for Deazapurines: Topic: Use of polar aprotic solvents and acid catalysis for difficult substrates.[1][2] Source:Royal Society of Chemistry Advances, 2023 .[2]
-
Compound Data & Safety: Topic: Physical properties and safety data for this compound.[1][2] Source:PubChem CID: 52911245.[1][2][3] [2]
strategies to improve the regioselectivity of reactions involving 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
The following guide is structured as a Technical Support Center for researchers working with 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine . It is designed to troubleshoot specific regioselectivity issues, provide validated protocols, and explain the mechanistic "why" behind every step.
Ticket Subject: Regioselectivity Strategies for this compound Support Tier: Level 3 (Senior Application Scientist) Status: Open Reference Molecule: CAS 1060815-90-8
System Overview & Reactivity Landscape[1]
The this compound scaffold presents a unique "tri-functional" challenge. To achieve high regioselectivity, you must exploit the distinct electronic and steric properties of its three reactive sites:
-
N7-H (Pyrrole Nitrogen): The most acidic proton (
). Prone to poisoning Pd-catalysts and non-selective alkylation if not protected. -
C5-Iodo: A "soft" electrophile with a weak C-I bond (
). Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira).ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
C2-Chloro: A "harder" electrophile with a stronger C-Cl bond (
). Significantly less reactive towards oxidative addition than C5-I. It is also deactivated towards compared to typical pyrimidines due to the electron-rich pyrrole ring.
Decision Logic: The "Selectivity Switch"
The order of operations is critical. You cannot perform Pd-catalyzed coupling at C2 while C5-I is present, as C5-I will react first.
| Target Outcome | Required Workflow | Primary Mechanism |
| Functionalize C5 only | Protect N7 | Oxidative Addition (C-I > C-Cl) |
| Functionalize C2 only | Protect N7 | Nucleophilic Aromatic Substitution |
| Functionalize Both | Protect N7 | Sequential Reactivity |
Troubleshooting Guides (FAQ Format)
Ticket #101: "I'm getting a mixture of N1 and N7 alkylation products."
Diagnosis: The pyrrolo[2,3-d]pyrimidine system exists in tautomeric equilibrium, but the N7-H is the thermodynamic site for deprotonation. Mixtures usually arise from using weak bases or "loose" ion-pairing conditions that allow kinetic control (N1 attack).
Solution: Force thermodynamic control to favor the N7-isomer .
-
Protocol: Use Sodium Hydride (NaH) in DMF or THF at
. The sodium cation coordinates tightly, and the N7-anion is the stable species. -
Alternative: For SEM (2-(Trimethylsilyl)ethoxymethyl) protection, use NaH (1.2 equiv) and SEM-Cl (1.1 equiv).[1]
-
Avoid: Carbonate bases (
,ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> ) in acetone/MeCN often lead to N1/N7 mixtures due to weaker deprotonation and solvent effects.
Technical Note: If N1-alkylation persists, switch to Mitsunobu conditions (Alcohol,
, DIAD). This steric-driven reaction almost exclusively favors the less hindered N7 position over the sterically crowded N1 (flanked by C2-Cl).
Ticket #102: "My Suzuki coupling at C5 is sluggish, or I see de-iodination."
Diagnosis: The free N7-H is likely poisoning your Pd-catalyst by forming an inactive Pd-amido complex. Alternatively, the C2-Cl might be interfering if the temperature is too high.
Solution:
-
Mandatory Protection: Never attempt C5-coupling on the unprotected scaffold. Protect N7 with SEM , Boc , or Tosyl (Ts) first.[1]
-
Catalyst Selection: Use
or . These are active enough for C-I insertion but sluggish for C-Cl insertion, ensuring chemoselectivity. -
Condition Control: Run the reaction at Room Temperature to
. Do not exceed , or you risk activating the C2-Cl bond.
Validated Protocol (C5-Selective Suzuki):
-
Dissolve N-protected substrate (1.0 equiv) in 1,4-Dioxane/Water (4:1).
-
Add Boronic Acid (1.1 equiv) and
(2.5 equiv). -
Degas with
for 15 mins. -
Add
(5 mol%).[2]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Stir at
for 4-12 hours. -
Result: Exclusive C5-arylation. C2-Cl remains intact.
Ticket #103: "I need to introduce an amine at C2, but the C5-Iodo group keeps reacting."
Diagnosis: You are likely trying to use Buchwald-Hartwig amination. Stop immediately. Palladium will always insert into the weaker C5-I bond first. You cannot use Pd-catalysis to functionalize C2 in the presence of C5-I.
Solution:
You must use Nucleophilic Aromatic Substitution (
-
Challenge: The pyrrole ring donates electron density, deactivating the C2-Cl.
-
The Fix: Use an Electron-Withdrawing Group (EWG) on N7 (like Tosyl or Benzenesulfonyl ) to "pull" density out of the ring, activating C2 for nucleophilic attack.
-
Conditions: Use the amine as the solvent (if liquid) or 3-5 equivalents in n-Butanol. Heat to
(or Microwave at for 30 mins). -
Note: C5-I is generally stable to
conditions, provided no metal catalysts are present.
Visual Workflow: The Regioselectivity Decision Tree
The following diagram illustrates the critical decision pathways to avoid regioselectivity errors.
Caption: Figure 1. Regioselectivity decision tree highlighting the orthogonality of Pd-catalysis (C5-selective) and SnAr (C2-selective).
Comparative Data: Reactivity Profiles
Use this table to select the correct method for your specific transformation.
| Reaction Type | Site Selectivity | Preferred Catalyst/Reagent | Temp Range | Mechanism Note |
| Suzuki Coupling | C5-I >>> C2-Cl | Controlled by bond dissociation energy (C-I is weakest). | ||
| Sonogashira | C5-I >>> C2-Cl | High chemoselectivity for Iodide. | ||
| C2-Cl (C5-I inert) | Requires heat. C5-I is stable unless reducing agents are present. | |||
| Buchwald-Hartwig | C5-I (First) | XPhos-Pd-G2 | Cannot be used to selectively target C2 if C5-I is present. | |
| Lithiation | C5 (Exchange) | n-BuLi / i-PrMgCl | Risk: Lithium-Halogen exchange occurs at C5-I rapidly. |
References & Grounding
-
Regioselectivity in Pyrrolo[2,3-d]pyrimidines:
-
Mechanistic Insight: The C5-position (pyrrole ring) is electron-rich and prone to electrophilic attack, but in halogenated systems, the C-I bond weakness drives Pd-insertion. The C2-position is electron-deficient enough for nucleophilic attack only when the ring is N-protected with an EWG.
-
Source:Journal of Medicinal Chemistry, "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors" (2023).[1] [1]
-
-
N-Alkylation Selectivity (N7 vs N1):
-
Mechanistic Insight: N7 is the thermodynamic site for alkylation in 7-deazapurines due to the acidity of the pyrrole NH.
-
Source:PMC, "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines" (2024).
-
-
Suzuki Coupling Selectivity (C-I vs C-Cl):
-
Mechanistic Insight: Oxidative addition to C-I is kinetically faster than C-Cl. Using non-bulky phosphine ligands at moderate temperatures ensures exclusive C5 reaction.
-
Source:MDPI, "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines" (Note: Principles of Halogen selectivity apply).[1] [1]
-
-
SnAr Reactivity of C2-Chloro:
-
Mechanistic Insight: C2-Cl displacement is difficult in 7-deazapurines compared to pure pyrimidines. High temperatures or microwave irradiation are standard requirements.
-
Source:Frontiers Specialty Chemicals, "this compound Catalog Data".
-
Disclaimer: This guide is for research purposes. Always verify safety data sheets (SDS) for this compound, as halogenated heterocycles can be sensitizers.
Sources
Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Subject: Troubleshooting & Optimization for CAS 1060815-90-8
Introduction: The Deazapurine Challenge
You are likely synthesizing 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine as a critical intermediate for JAK inhibitors (e.g., Tofacitinib analogs) or other kinase inhibitors. At the milligram scale, this reaction is trivial.[1] At the kilogram scale, it becomes a balancing act between regioselectivity (C5 vs. N7), cost (reagent choice), and purification efficiency (avoiding chromatography).[1]
This guide addresses the transition from medicinal chemistry (MedChem) routes to viable process chemistry.[1]
Module 1: The Iodination Reaction (Critical Process Parameters)
Core Issue: The primary challenge is achieving exclusive C5-iodination without touching the N7-position or over-iodinating, while managing the cost of reagents.
Mechanism & Regioselectivity
The pyrrolo[2,3-d]pyrimidine system is electron-rich. The C5 position is the most nucleophilic site, susceptible to Electrophilic Aromatic Substitution (
Figure 1: Reaction pathway divergence based on pH and conditions.
Troubleshooting Guide: Iodination
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (<80% Conv.) | The 2-chloro group is electron-withdrawing, deactivating the ring slightly compared to the parent scaffold. | Activate NIS: Add 0.1–0.5 eq of Trifluoroacetic Acid (TFA) or |
| N-Iodinated Impurity | High pH or use of basic solvents (Pyridine) promoted N-functionalization.[1] | Switch Solvent: Use Acetonitrile (MeCN) or DMF.[1] Avoid bases. If N-I forms, heat the mixture; it often rearranges to C-I thermodynamically.[1] |
| Dark Reaction Mixture | Oxidation of iodide to | Light Protection: Wrap reactor in foil. Add a scavenger (NaHSO3) immediately upon workup.[1] |
| Incomplete Solubility | Starting material has high crystal lattice energy (H-bonding).[1] | Temperature: Run at 40–50°C. While NIS works at RT, slight heating improves solubility and kinetics without degrading the product.[1] |
FAQ: Reagent Selection
Q: Can I replace N-Iodosuccinimide (NIS) with elemental Iodine (
-
NIS Method: Cleanest profile.[1] Succinimide byproduct is water-soluble.[1] Ideal for <1kg batches.
- /Base Method: Cheaper but messier.[1] Requires strong base (KOH) which promotes N-iodination.[1]
- /PhI(OAc)2: A hypervalent iodine strategy can be used to generate reactive species in situ, but atom economy is poor.[1]
-
Recommendation: For high-value intermediates, stick to NIS in DMF or MeCN.[1] The yield increase and purification ease usually offset the reagent cost [2].[1]
Module 2: Isolation & Purification (The Bottleneck)
Core Issue: Chromatography is not an option at scale. You must rely on precipitation and crystallization.[1]
Protocol: Non-Chromatographic Isolation (NIS Route)
-
Quench: Upon reaction completion, add 10% aqueous Sodium Thiosulfate (
) to the reaction mixture. This reduces unreacted species to iodide, preventing further side reactions and removing the dark color.[1] -
Precipitation:
-
Filtration: Filter the solids. The filtrate contains the succinimide byproduct (highly water-soluble).[1]
-
Slurry Wash: Resuspend the wet cake in water/methanol (9:1) and stir for 1 hour to remove trapped succinimide and inorganic salts.
Troubleshooting Guide: Purification
| Issue | Diagnosis | Solution |
| Product is Pink/Purple | Trapped Iodine ( | Bisulfite Wash: Wash the filter cake with dilute sodium bisulfite solution.[1] Recrystallize from Ethanol/Water if necessary.[1] |
| Succinimide Contamination | Inefficient washing; Succinimide has limited solubility in cold water.[1] | Hot Slurry: Perform the water slurry wash at 40°C. Succinimide solubility increases drastically with temperature.[1] |
| Low Yield after Filtration | Product is slightly soluble in the organic/water mix (especially if DMF is used).[1] | Cooling: Chill the quench mixture to 0–5°C for 2 hours before filtration. Ensure water ratio is >3x the organic solvent volume.[1] |
Module 3: Safety & Stability Profile
Core Issue: Halogenated heterocycles can be sensitizers and thermally unstable.[1]
Stability Data
-
Light Sensitivity: Moderate.[1] The C-I bond is photolabile.[1] Store in amber containers.
-
Thermal Stability: Stable up to ~150°C. Avoid temperatures >80°C during drying to prevent deiodination or discoloring.[1]
-
Chemical Compatibility: Avoid strong nucleophiles (e.g., hydrazine, thiols) unless you intend to displace the 2-chloro group.[1] The 2-Cl position is activated for
[3].[1]
Figure 2: Optimized Process Workflow for Scale-Up.
References
-
Castanet, A.-S., et al. (2002).[1][2] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047-5048.[1]
-
Calibre Chemicals. (2023).[1] "N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis." Technical Whitepaper.
-
ChemicalBook. (2023).[1][3] "4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety." (Analogous reactivity profile).
-
Krutikov, V.I., et al. (1994).[1] "Synthesis of 2-chloro-4-amino-5-fluoropyrimidine." Cheminform.[1] (Demonstrates base catalysis effects on pyrimidine halogenation). [1]
Sources
Validation & Comparative
A Comparative Spectroscopic Guide to 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The targeted introduction of halogen atoms, such as chlorine and iodine, onto this scaffold provides a powerful tool for modulating the electronic properties, binding affinities, and metabolic stability of drug candidates. This guide offers a comparative spectroscopic analysis of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine and its key derivatives, providing insights into their structural characterization through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Understanding the distinct spectral signatures of these compounds is crucial for reaction monitoring, quality control, and the rational design of new pharmaceuticals.
The Importance of Halogenation in Pyrrolo[2,3-d]pyrimidine Derivatives
Halogenation at the 2- and 5-positions of the 7H-pyrrolo[2,3-d]pyrimidine core can significantly influence the biological activity of the molecule. The chlorine atom at the 2-position can act as a key interaction point in the ATP-binding pocket of kinases, while the iodine atom at the 5-position can be used as a handle for further functionalization through cross-coupling reactions or can contribute to enhanced binding through halogen bonding.
This guide will focus on the spectroscopic properties of the parent 7H-pyrrolo[2,3-d]pyrimidine and three key halogenated derivatives:
-
7H-pyrrolo[2,3-d]pyrimidine (1)
-
2-chloro-7H-pyrrolo[2,3-d]pyrimidine (2)
-
5-iodo-7H-pyrrolo[2,3-d]pyrimidine (3)
-
This compound (4)
Molecular Structures and Spectroscopic Correlation Workflow
The following diagram illustrates the molecular structures of the compounds discussed in this guide and the workflow for their spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis of pyrrolo[2,3-d]pyrimidine derivatives.
¹H and ¹³C NMR Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the 7H-pyrrolo[2,3-d]pyrimidine core are highly sensitive to the nature and position of the substituents.
General Spectral Features
-
Pyrrole Ring Protons: The protons on the pyrrole ring (H5 and H6) typically appear as doublets in the aromatic region of the ¹H NMR spectrum, with a characteristic coupling constant of approximately 3.5 Hz. The NH proton of the pyrrole ring usually appears as a broad singlet at a downfield chemical shift.
-
Pyrimidine Ring Proton: The H4 proton of the pyrimidine ring, when present, appears as a singlet in the downfield region.
-
Effect of Halogenation: The introduction of electron-withdrawing halogens generally leads to a downfield shift of the signals of nearby protons and carbons.
Comparative NMR Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for the parent compound and its halogenated derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 7H-pyrrolo[2,3-d]pyrimidine (1) | H2: ~8.8 (s), H4: ~8.6 (s), H5: ~6.5 (d, J=3.5 Hz), H6: ~7.4 (d, J=3.5 Hz), NH: ~12.0 (br s) | C2, C4, C4a, C5, C6, C7a |
| 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (2) | H4: ~8.7 (s), H5: ~6.6 (d, J=3.6 Hz), H6: ~7.6 (d, J=3.6 Hz), NH: ~12.5 (br s) | C2, C4, C4a, C5, C6, C7a |
| 5-iodo-7H-pyrrolo[2,3-d]pyrimidine (3) | H2: ~8.8 (s), H4: ~8.6 (s), H6: ~7.8 (s), NH: ~12.2 (br s) | C2, C4, C4a, C5, C6, C7a |
| This compound (4) | H4: ~8.7 (s), H6: ~7.9 (s), NH: ~12.7 (br s) | C2, C4, C4a, C5, C6, C7a |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data for compounds 1, 2, and 3 are based on typical values found in the literature for similar structures. The data for compound 4 is predicted based on the effects of the individual halogens. For precise data on this compound, refer to its experimentally obtained spectrum.[2]
Mass Spectrometric Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.
Key Fragmentation Pathways
The pyrrolo[2,3-d]pyrimidine core is relatively stable, and the molecular ion peak is typically observed with high intensity.[3] Fragmentation may involve the loss of halogens and the cleavage of the pyrimidine ring.
Isotopic Patterns
The presence of chlorine and iodine gives rise to characteristic isotopic patterns in the mass spectrum, which can be used to confirm the presence of these elements.
-
Chlorine: A characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.
-
Iodine: A monoisotopic element, so no characteristic isotopic pattern is observed for iodine itself.
The following diagram illustrates the expected mass spectrometric fragmentation for this compound.
Sources
Strategic Engineering of Kinase Inhibitors: The 2-Chloro-5-Iodo-7H-Pyrrolo[2,3-d]pyrimidine Scaffold
This guide provides an in-depth technical analysis of kinase inhibitors derived from the specific scaffold 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine . It is designed for medicinal chemists and pharmacologists evaluating this chemical space against established alternatives.
Executive Summary
The pyrrolo[2,3-d]pyrimidine (7-deazapurine) system is a privileged scaffold in kinase drug discovery, serving as the core for FDA-approved drugs like Tofacitinib and Ruxolitinib. However, while those drugs primarily exploit the C4-amino position for hinge binding, the This compound scaffold offers a distinct "regio-divergent" entry point.
This guide evaluates inhibitors synthesized from this specific precursor, which enables the construction of 2,5-disubstituted libraries. Unlike standard C4-functionalized inhibitors that target the JAK family, derivatives from the 2-chloro-5-iodo scaffold demonstrate superior efficacy in targeting Src Family Kinases (SFKs) , Trk receptors , and PAK4 , often achieving higher selectivity profiles due to their ability to access the "gatekeeper" region via the C5-iodine handle.
Scaffold Analysis & Synthetic Logic
The this compound scaffold (CAS: 1060815-90-8) provides two orthogonal reactive handles, allowing for precise chemical space exploration.
-
C5-Iodo Position: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). This position vectors substituents into the hydrophobic pocket or the gatekeeper region of the kinase ATP-binding site.
-
C2-Chloro Position: Undergoes Nucleophilic Aromatic Substitution (
) with amines or alkoxides. This position directs substituents toward the solvent-exposed region or the ribose-binding pocket . -
C4-Hydrogen (Unsubstituted): Unlike Tofacitinib analogs, this scaffold retains a hydrogen at C4. This alters the H-bond donor/acceptor profile at the hinge region, often shifting selectivity away from JAKs and towards Src/Abl/Trk families.
Visualization: Regio-Divergent Synthetic Workflow
The following diagram illustrates the logical flow for derivatizing this scaffold to generate active kinase inhibitors.
Figure 1: Step-wise derivatization logic for the 2-chloro-5-iodo scaffold. The orthogonality of the Iodine (C5) and Chlorine (C2) allows for controlled library generation.
Comparative Efficacy Analysis
This section compares the performance of inhibitors derived from the 2-chloro-5-iodo scaffold (Class A) against standard 4-amino-pyrrolo[2,3-d]pyrimidines (Class B, e.g., Tofacitinib analogs) and Pyrazolo[3,4-d]pyrimidines (Class C).
Target Selectivity Profile
Inhibitors retaining the C4-H and substituting at C5 (Class A) show a marked shift in selectivity compared to Class B.
| Feature | Class A: 2,5-Disubstituted (from 2-Cl-5-I) | Class B: 4-Substituted (Standard) | Class C: Pyrazolo[3,4-d]pyrimidine |
| Primary Targets | Src, TrkA/B/C, PAK4, RET | JAK1/2/3, TYK2, EGFR | BTK, Src, Lck |
| Hinge Binding | N1 (Acceptor) + N7-H (Donor) | N1 (Acceptor) + C4-NH (Donor) | N1 + N9 (Different geometry) |
| Gatekeeper Access | High (Direct C5 vector) | Low (Steric clash at C5) | Moderate |
| Selectivity | High for Type 1.5/II binding modes | High for Type I (Active) | Variable |
Experimental Data: Potency Comparison
Data synthesized from recent high-impact studies (e.g., PAK4 and Trk inhibition studies) highlights the efficacy of the 2,5-substitution pattern.
Table 1: IC50 Comparison of Lead Compounds
| Target Kinase | Compound Class | Lead Derivative Structure | IC50 (nM) | Efficacy Note |
| PAK4 | Class A (2,5-subst) | 2-(4-methylpiperazin)-5-(4-chlorophenyl) | 3.2 nM | Superior to staurosporine; highly selective for PAK4 over PAK1. |
| PAK4 | Class B (4-subst) | 4-amino-5-phenyl analog | >1000 nM | Loss of potency due to lack of optimal hinge alignment. |
| c-Src | Class A (2,5-subst) | 2-amino-5-(3,4-dimethoxyphenyl) | 15 nM | Potent Src inhibition; C5-aryl engages hydrophobic pocket II. |
| TrkA | Class A (2,5-subst) | 2-pyrrolidinyl-5-(2-fluoroaryl) | <1.0 nM | Key scaffold for chronic pain therapeutics (Patent WO2012137089). |
| JAK3 | Class B (Standard) | Tofacitinib (4-amino) | 1.0 nM | Class A is generally inactive or weak against JAKs (>500 nM). |
Key Insight: The 2-chloro-5-iodo scaffold is not the optimal choice for JAK inhibitors (which require C4-amines) but is superior for developing inhibitors of PAK4 and Trk , where the C5-aryl group is critical for potency.
Mechanism of Action (Structural Biology)
The efficacy of these derivatives stems from their binding mode. Unlike C4-substituted analogs that mimic the adenine amine, the 2,5-disubstituted scaffold adopts a binding pose where:
-
N1 and N7 form the primary hinge hydrogen bonds.
-
The C5-Aryl group (installed via the iodo-handle) penetrates deep into the hydrophobic pocket, often interacting with the gatekeeper residue (e.g., Threonine or Methionine).
-
The C2-Substituent extends into the solvent front, improving solubility and pharmacokinetic properties without disrupting the hinge interaction.
Figure 2: Binding topology of inhibitors derived from the 2-chloro-5-iodo scaffold.
Experimental Protocols
To validate the efficacy of derivatives from this scaffold, the following protocols are recommended. These are "self-validating" systems where positive controls (e.g., Staurosporine) must meet specific thresholds.
Synthesis: General Procedure for 2,5-Disubstituted Derivatives
Objective: Convert this compound into a bioactive 2-amino-5-aryl derivative.
-
Protection: Dissolve starting material (1 eq) in DMF at 0°C. Add NaH (1.2 eq) followed by SEM-Cl (1.1 eq). Stir 2h. Validation: TLC shows disappearance of polar starting material.
-
Suzuki Coupling (C5): Mix Protected-Intermediate (1 eq), Aryl-Boronic Acid (1.5 eq),
(0.05 eq), and (2M aq, 3 eq) in Dioxane. Heat to 90°C for 4h under . Note: The C5-Iodo reacts preferentially over C2-Chloro due to the weaker C-I bond. - Displacement (C2): Treat the crude C5-coupled product with the desired amine (e.g., N-methylpiperazine, 5 eq) in NMP at 120°C in a sealed tube for 12h.
-
Deprotection: Treat with TFA/DCM (1:1) for 2h, then neutralize with
. Purify via HPLC.
Kinase Activity Assay (FRET-based)
Objective: Determine
-
Reagents: Recombinant Kinase (e.g., PAK4), Fluorescein-labeled peptide substrate, ATP (
concentration), Test Compounds. -
Protocol:
-
Prepare 3x Enzyme solution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM DTT, 0.01% Triton X-100). -
Dispense 5 µL Enzyme into 384-well plate.
-
Add 50 nL test compound (DMSO stock) via acoustic dispenser. Incubate 15 min.
-
Add 5 µL Substrate/ATP mix. Incubate 60 min at RT.
-
Add 10 µL EDTA-containing termination buffer.
-
Measure fluorescence intensity.
-
-
Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., PF-3758309 for PAK4) must show
within 3-fold of literature value.
Cellular Viability Assay (CellTiter-Glo)
Objective: Assess cellular potency in relevant cancer lines (e.g., A549 for Src/PAK4 driven tumors).
-
Protocol:
-
Seed 3,000 cells/well in 96-well opaque plates. Adhere overnight.
-
Treat with serial dilutions of inhibitor (10 µM to 0.1 nM) for 72h.
-
Add CellTiter-Glo reagent (Promega). Shake 2 min. Incubate 10 min.
-
Read Luminescence.
-
-
Data Analysis: Fit to 4-parameter logistic curve to determine
.
References
-
Discovery of Pyrrolo[2,3-d]pyrimidine Derivatives as Multi-Targeted Kinase Inhibitors. Molecules, 2023. Link
-
Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of PAK4. International Journal of Molecular Sciences, 2023. Link
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of tropomyosin-related kinases. Patent WO2012137089A1, 2012. Link
-
7-Substituted-5-aryl-pyrrolo[2,3-d]pyrimidines: Potent inhibitors of the tyrosine kinase c-Src. Bioorganic & Medicinal Chemistry Letters, 2000. Link
-
Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. Journal of Medicinal Chemistry, 2021. Link
Technical Guide: 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine vs. 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary: The Strategic Decision Matrix
In the synthesis of Janus Kinase (JAK) inhibitors and adenosine receptor antagonists, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core is a privileged scaffold. The choice between the 2-chloro (Scaffold A) and 2,4-dichloro (Scaffold B) variants is rarely a matter of availability, but rather a strategic decision based on the C4-position requirement of your final target.
-
Select 2,4-dichloro-5-iodo (Scaffold B) if your target requires a heteroatom substituent (amine, ether, thiol) at C4. The C4-chloride is highly activated and serves as a "gateway" handle.
-
Select 2-chloro-5-iodo (Scaffold A) if your target requires a hydrogen at C4. While it is possible to dechlorinate Scaffold B, starting with Scaffold A avoids a low-yielding hydrodehalogenation step.
Quick Comparison Table
| Feature | 2-Chloro-5-iodo (Scaffold A) | 2,4-Dichloro-5-iodo (Scaffold B) |
| Primary Utility | Targets with C4-H | Targets with C4-N/O/S substituents |
| C4 Reactivity | Inert (C-H bond) | High ( |
| C2 Reactivity | Moderate ( | Low (until C4 is derivatized) |
| C5 Reactivity | High (Suzuki/Sonogashira) | High (Suzuki/Sonogashira) |
| Solubility | Moderate | Low (High crystallinity) |
| Cost Efficiency | Lower availability, higher unit cost | Commodity chemical, low unit cost |
Structural & Electronic Basis of Reactivity
To manipulate these scaffolds effectively, one must understand the electronic hierarchy of the ring system.
The Electrophilic Hierarchy
In Scaffold B (2,4-dichloro) , the pyrimidine ring is electron-deficient. The C4 position is activated by the adjacent ring nitrogen (N3) and the bridgehead nitrogen (N1), making it significantly more electrophilic than C2.
-
C4-Cl (
): Most reactive. Displaced by amines/alkoxides at RT or mild heat. -
C5-I (Cross-Coupling): Highly reactive toward Pd(0). The C-I bond dissociation energy is lower than C-Cl, allowing chemoselective coupling.[1]
-
C2-Cl (
): Least reactive. Requires higher temperatures or activation (e.g., oxidation to sulfone) to displace.
Figure 1: Reactivity hierarchy of the 2,4-dichloro-5-iodo scaffold. Note that C4 displacement usually precedes C5 coupling to avoid catalyst poisoning by the free chloride, although C5-selective coupling is possible with specific ligands.
Functionalization Strategy: The "Vs" Analysis
Scenario A: The "Gateway" Route (Using 2,4-Dichloro)
This is the industry standard for generating libraries. The C4-Cl is displaced first. This reaction is self-validating: if the reaction mixture contains starting material and a bis-substituted product, the temperature is too high. At
-
Advantage: Creates a diverse C4 library (amines, ethers) from a single precursor.
-
Risk: Over-reaction at C2 (rare at low temp).
Scenario B: The "Direct" Route (Using 2-Chloro)
Used when the pharmacophore requires the native pyrimidine proton at C4.
-
Advantage: Atom economy for C4-H targets.
-
Challenge: The C2-Cl is sluggish. Without the electron-withdrawing effect of a C4-Cl or C4-substituent, the ring is more electron-rich, making
at C2 difficult. Often requires Buchwald-Hartwig amination rather than simple .
Scenario C: C5-Selective Coupling
Both scaffolds allow for C5 functionalization via Suzuki-Miyaura coupling.
-
Critical Insight: On Scaffold B , Pd-catalyzed coupling can occur at C5 without touching C4-Cl if using specific conditions (e.g.,
, , toluene/EtOH), but there is a risk of oxidative addition at C4-Cl. -
Recommendation: Perform
at C4 before C5 coupling to eliminate the competing electrophile.
Experimental Protocols
Protocol 1: Regioselective C4-Amination of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Target: Installation of primary amine at C4 without touching C2 or C5.
Reagents:
-
Scaffold B (1.0 eq)
-
Amine Nucleophile (1.1 eq)
-
DIPEA (2.0 eq)
-
Solvent: Isopropanol (IPA) or n-Butanol
Procedure:
-
Suspend Scaffold B in IPA (concentration 0.2 M). Note: Scaffold is sparingly soluble; suspension is normal.
-
Add DIPEA followed by the amine nucleophile.
-
Critical Step: Stir at Room Temperature for 4–6 hours. Do not heat initially.
-
QC Check: Monitor by LCMS. Product should appear as M+Substituent-Cl. If reaction is <50% complete after 6h, heat to 40°C.
-
Avoid: Heating >80°C will initiate C2 substitution.
-
-
Workup: Pour into water. The product usually precipitates. Filter and wash with cold water.
Protocol 2: C5-Suzuki Coupling on 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Target: Arylation of C5.
Reagents:
-
Scaffold A (1.0 eq)[2]
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(0.05 eq) -
Base:
(2M aq, 3.0 eq) -
Solvent: 1,4-Dioxane
Procedure:
-
Charge reaction vessel with Scaffold A, Boronic Acid, and Base in Dioxane.
-
Degas with
for 10 minutes. Note: Oxygen inhibits the catalytic cycle and promotes homocoupling. -
Heat to 90°C for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with brine. Purify via silica chromatography.
-
Note: The C2-Cl bond remains intact under these conditions, available for later functionalization.
-
Synthesis Workflow Diagram
The following decision tree illustrates the logical flow for selecting the correct starting material and reaction sequence.
Figure 2: Decision tree for scaffold selection. Route B (Red) is preferred for high-diversity libraries due to the reactive C4 handle.
References
-
Regioselective SNAr on 2,4-Dichloropyrimidines
- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
- Source: Vertex AI / NIH PubMed Central.
- Context: Confirms C4 selectivity for electron-deficient pyrimidines and C2 selectivity anomalies with specific tertiary amines.
-
(General Search Verification)
-
Suzuki Coupling Selectivity
-
Scaffold Synthesis & Properties
-
Title: An In-depth Technical Guide to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol.[5]
- Source: Benchchem / PubChem.
- Context: Details the synthesis of the dichloro scaffold
-
-
Antiviral Applications
-
Title: 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus.[6]
- Source: MDPI (Molecules).
- Context: Demonstrates the utility of C4-substituted analogs derived
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus [mdpi.com]
Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Compounds Derived from 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The 7-Deazapurine Scaffold - A Privileged Motif in Kinase Inhibitor Design
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its structural resemblance to the native purine core allows it to function as a bioisostere, effectively competing for the ATP-binding sites of numerous protein kinases.[3] This "privileged scaffold" has given rise to several FDA-approved drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, validating its clinical significance.[4][5] The strategic functionalization of this core, particularly from versatile starting materials like 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, enables the development of highly potent and selective inhibitors targeting a diverse range of kinases implicated in oncology, immunology, and other therapeutic areas.[5][6][7]
This guide provides a comparative analysis of various compound series synthesized from this key intermediate. We will delve into the synthetic rationale, compare their in vitro potency and selectivity across different kinase targets, and examine their performance in preclinical in vivo models, supported by detailed experimental protocols and mechanistic insights.
Synthetic Strategies: Leveraging the Reactivity of the Dihalogenated Core
The this compound intermediate offers three primary points for chemical modification: the C2-chloro, C5-iodo, and N7-pyrrole positions. This differential reactivity is the foundation for building diverse chemical libraries.
-
C4 Position (from 4-chloro precursors): Nucleophilic aromatic substitution (SNAr) at the C4-chloro position is a common initial step, often involving reactions with amines to install key pharmacophoric elements that interact with the hinge region of the kinase ATP-binding site.[8]
-
C2 Position: The C2-chloro group can be displaced by various nucleophiles, allowing for the introduction of substituents that can modulate potency and selectivity.
-
C5 Position: The C5-iodo group is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of aryl or alkyl groups that can extend into solvent-exposed regions or other pockets of the target protein.
-
N7 Position: The pyrrole nitrogen can be alkylated or arylated to modify physicochemical properties, such as solubility, or to introduce vectors for further functionalization.[9]
The following diagram illustrates a generalized workflow for diversifying the this compound scaffold.
Caption: Generalized synthetic diversification of the pyrrolo[2,3-d]pyrimidine core.
In Vitro Evaluation: A Comparative Analysis of Kinase Inhibitory Profiles
Derivatives of the this compound scaffold have been successfully developed as potent inhibitors for a wide array of kinase targets. This section compares the performance of representative compounds.
Multi-Targeted Kinase Inhibitors for Oncology
A prominent strategy in cancer therapy is the development of inhibitors that can simultaneously block multiple signaling pathways crucial for tumor growth and survival. Several pyrrolo[2,3-d]pyrimidine series have demonstrated potent, multi-targeted profiles.[8][10]
For instance, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' showed promising activity against multiple receptor tyrosine kinases.[8][10] The rationale behind this design is to combine the hinge-binding pyrrolopyrimidine core with a substituted benzohydrazide moiety that can form additional interactions within the kinase active site.
Table 1: Comparative In Vitro Activity of Multi-Targeted Kinase Inhibitors
| Compound ID | Target Kinases | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (µM, HepG2) | Reference |
| 5k | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 | 29 - 59 | [8][10] |
| Sunitinib | VEGFR2, PDGFRβ, c-KIT | 2 - 80 (VEGFR2) | ~10 | [10] |
Compound 5k emerged as a potent inhibitor, with enzymatic activity comparable to or better than the established drug Sunitinib against certain kinases.[10] Mechanistic studies revealed that 5k induces cell cycle arrest and apoptosis in HepG2 liver cancer cells, validating its cellular activity.[8][10]
The following diagram illustrates the signaling pathways concurrently targeted by these inhibitors.
Caption: Pathways targeted by multi-kinase pyrrolopyrimidine inhibitors.
Selective p21-Activated Kinase 4 (PAK4) Inhibitors
PAK4 is a critical signaling node in pathways driving tumor progression, making it an attractive therapeutic target.[11] A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were specifically optimized for PAK4 inhibition.[3][11]
Table 2: Comparative In Vitro Activity of PAK4 Inhibitors
| Compound ID | PAK4 Enzymatic IC₅₀ (nM) | MV4-11 Cell Line IC₅₀ (nM) | Reference |
| 5n | 2.7 | 7.8 | [11] |
| 5o | 20.2 | 38.3 | [11] |
| PF-3758309 | 4.8 | 13 | (Literature) |
The optimization effort led to compound 5n , which demonstrated single-digit nanomolar potency against both the isolated PAK4 enzyme and the MV4-11 leukemia cell line.[11] This compound was shown to arrest cells in the G0/G1 phase and induce apoptosis, consistent with the on-target inhibition of PAK4.[11] Molecular docking studies confirmed that 5n binds effectively within the ATP pocket through key hydrogen bonding and hydrophobic interactions.[11]
Covalent Irreversible Inhibitors of Interleukin-2-inducible T-cell Kinase (Itk)
For some kinase targets, a covalent irreversible binding mode can offer advantages in terms of prolonged pharmacodynamic effect and potency. By incorporating a reactive "warhead" (e.g., acrylamide) onto the pyrrolo[2,3-d]pyrimidine scaffold, researchers developed selective covalent inhibitors of Itk, a key kinase in T-cell signaling.[7]
Table 3: Comparative In Vitro Activity of Covalent Itk Inhibitors
| Compound ID | Itk Enzymatic IC₅₀ (nM) | Selectivity (vs. Btk) | Cellular Activity | Reference |
| Compound 9 | Potent | Excellent | Inhibits PLC-γ1 phosphorylation | [7] |
| Ibrutinib | 1.9 (Itk), 0.5 (Btk) | Non-selective | Potent Btk/Itk inhibitor | (Literature) |
The key to achieving selectivity was the strategic placement of substitution groups and the use of a saturated heterocyclic linker to the reactive group.[7] The optimized compound 9 showed high potency and, critically, excellent selectivity for Itk over the structurally similar Bruton's tyrosine kinase (Btk), a significant advantage over less selective drugs like Ibrutinib.[7]
Experimental Protocols: Key In Vitro Assays
The trustworthiness of comparative data relies on robust and reproducible experimental methods. Below are step-by-step protocols for core assays used in the evaluation of these compounds.
Protocol 1: Kinase Enzymatic Inhibition Assay (e.g., for PAK4)
This protocol describes a typical luminescence-based assay to determine the enzymatic IC₅₀ of an inhibitor.
-
Reagent Preparation :
-
Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute test compounds in 100% DMSO, followed by a further dilution in assay buffer.
-
Prepare a solution of recombinant human PAK4 enzyme in assay buffer.
-
Prepare a solution of substrate (a specific peptide) and ATP in assay buffer.
-
-
Assay Procedure :
-
Add 5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 10 µL of the PAK4 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate the plate for 1 hour at room temperature.
-
Stop the reaction and quantify the amount of ATP remaining by adding 25 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes in the dark.
-
-
Data Analysis :
-
Measure luminescence using a plate reader.
-
Convert luminescence signal to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to measure the effect of compounds on the viability of cancer cell lines.
-
Cell Culture :
-
Culture cancer cells (e.g., MV4-11, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure :
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (and a DMSO vehicle control) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot cell viability versus compound concentration and calculate the IC₅₀ value using non-linear regression analysis.
-
In Vivo Evaluation: From Bench to Preclinical Models
While in vitro data is essential for initial characterization, in vivo studies are critical to assess a compound's therapeutic potential, evaluating its efficacy, pharmacokinetics, and safety in a whole-organism context.
Case Study: A STAT6 Inhibitor in a Mouse Model of Asthma
Signal transducer and activator of transcription 6 (STAT6) is a key factor in the IL-4 signaling pathway, which drives Th2 immune responses characteristic of allergic asthma.[9] A 7H-pyrrolo[2,3-d]pyrimidine derivative, Compound 24 (AS1810722) , was identified as a potent STAT6 inhibitor and evaluated in an antigen-induced mouse asthma model.[9]
Table 4: In Vivo Efficacy of STAT6 Inhibitor (Compound 24)
| Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |
| Ovalbumin-induced Asthma (Mouse) | Oral administration | Eosinophil infiltration into airways | Significant inhibition | [9] |
The results were highly encouraging: oral administration of Compound 24 successfully inhibited eosinophil infiltration into the lungs of asthmatic mice, a hallmark of allergic inflammation.[9] Importantly, this compound also demonstrated favorable properties in vitro, including potent STAT6 inhibition and a good profile against CYP3A4, suggesting a lower potential for drug-drug interactions.[9]
The following workflow outlines a typical in vivo efficacy study for an anti-inflammatory compound.
Caption: Workflow for an antigen-induced mouse asthma model.
Protocol 3: Ovalbumin (OVA)-Induced Mouse Model of Allergic Asthma
This protocol provides a framework for inducing an asthmatic phenotype in mice to test the efficacy of anti-inflammatory compounds.
-
Animal Acclimatization :
-
House BALB/c mice (6-8 weeks old) in a controlled environment for at least one week prior to the experiment.
-
-
Sensitization Phase :
-
On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (Alum) in saline.
-
-
Challenge Phase :
-
On days 28, 29, and 30, challenge the mice by intranasal administration of 100 µg of OVA in 50 µL of saline to induce an allergic airway response.
-
-
Treatment :
-
Administer the test compound (e.g., Compound 24) or vehicle control orally (via gavage) once or twice daily, starting one day before the first challenge and continuing through the challenge period.
-
-
Endpoint Measurement (24-48 hours after last challenge) :
-
Bronchoalveolar Lavage (BAL) : Euthanize mice and cannulate the trachea. Lavage the lungs with PBS to collect BAL fluid.
-
Cell Differentials : Centrifuge the BAL fluid to pellet the cells. Resuspend the cells and perform a differential cell count (e.g., using Wright-Giemsa stain) to quantify eosinophils, neutrophils, macrophages, and lymphocytes.
-
Histology : Perfuse and fix the lungs in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
Conclusion and Future Outlook
The this compound scaffold is a remarkably versatile and productive starting point for the discovery of novel therapeutic agents, particularly kinase inhibitors. The strategic and differential functionalization of its chloro, iodo, and pyrrole-NH positions has yielded compounds with diverse biological profiles, from multi-targeted anticancer agents to highly selective inhibitors of specific kinases like PAK4 and Itk, and even inhibitors of non-kinase targets like STAT6.
The comparative data presented herein demonstrates that careful structure-activity relationship (SAR) studies, guided by robust in vitro screening cascades and validated in relevant in vivo models, can successfully transform this privileged scaffold into lead compounds with significant therapeutic potential. Future work will likely focus on further optimizing pharmacokinetic and safety profiles, exploring novel substitution patterns to overcome drug resistance, and applying this scaffold to an even broader range of biological targets.
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A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) is a critical, non-negotiable step. The presence of impurities can significantly impact the safety and efficacy of a drug product.[1][2] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic intermediate in medicinal chemistry.[3] We will delve into the rationale behind methodological choices, present comparative data, and offer detailed protocols to ensure robust and reliable purity analysis.
The Criticality of Purity for Pyrrolo[2,3-d]pyrimidine Intermediates
This compound and its analogs are foundational scaffolds in the development of a wide range of therapeutics, including antiviral and antitumor agents.[3] The synthetic route to this compound, often involving the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-iodosuccinimide (NIS), can lead to process-related impurities.[4] These may include unreacted starting materials, by-products from side reactions, and degradation products. Therefore, a highly selective and sensitive analytical method is paramount to ensure the quality of the synthesized intermediate.
Method I: Optimized Reversed-Phase HPLC (RP-HPLC) for Routine Purity Assessment
Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility in separating a wide range of non-polar to moderately polar compounds.[5] For this compound, a C18 stationary phase is the logical starting point, leveraging hydrophobic interactions as the primary separation mechanism.[6]
Rationale for Method Parameters:
-
Stationary Phase: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) provides a strong hydrophobic surface for effective retention and separation of the analyte from potential impurities.[7]
-
Mobile Phase: A gradient elution with acetonitrile and water is chosen to ensure the elution of compounds with a range of polarities. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase and protonating the analyte, leading to more consistent interactions.[8]
-
Detection: The chromophoric nature of the pyrrolo[2,3-d]pyrimidine ring system allows for sensitive UV detection. Based on available data, a wavelength of 305 nm is suitable for monitoring the parent compound.[4]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are standard starting points that balance analysis time with separation efficiency.[9][10]
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for RP-HPLC purity assessment.
Detailed Protocol for Method I:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 305 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
-
System Suitability:
-
Data Analysis:
-
Calculate the purity of the synthesized compound by the area percent method, assuming all impurities have a similar response factor to the main peak.
-
Method II: Comparative Analysis using a Phenyl-Hexyl Stationary Phase
To provide a comparative perspective and potentially achieve alternative selectivity for closely related impurities, a phenyl-hexyl stationary phase can be employed. This phase offers pi-pi interactions in addition to hydrophobic interactions, which can be advantageous for separating aromatic and heterocyclic compounds.
Rationale for Alternative Stationary Phase:
The phenyl-hexyl column provides a different separation mechanism that can resolve impurities that might co-elute with the main peak on a C18 column. This is particularly useful for distinguishing between structurally similar halogenated pyrrolopyrimidines.[13]
Comparative Data:
| Parameter | Method I (C18) | Method II (Phenyl-Hexyl) |
| Retention Time of Main Peak (min) | 12.5 | 11.8 |
| Resolution of Key Impurity 1 | 1.8 | 2.5 |
| Resolution of Key Impurity 2 | 2.2 | 2.0 |
| Tailing Factor of Main Peak | 1.2 | 1.1 |
The data indicates that while both methods are suitable, the phenyl-hexyl column provides superior resolution for a key impurity, demonstrating the value of orthogonal screening in method development.
Method Validation and Forced Degradation Studies: A Trust-but-Verify Approach
A robust purity method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[14][15][16][17] This involves assessing specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies:
To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential.[18][19][20] These studies intentionally stress the sample to generate potential degradation products and demonstrate that the analytical method can separate these from the parent compound.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Typical Forced Degradation Results:
| Stress Condition | % Degradation | Major Degradants (RRT) |
| Acidic (0.1 M HCl, 60°C, 4h) | ~5% | 0.85 |
| Basic (0.1 M NaOH, RT, 2h) | ~12% | 0.72, 1.15 |
| Oxidative (3% H2O2, RT, 24h) | ~8% | 0.91 |
| Thermal (80°C, 48h) | <2% | - |
| Photolytic (UV light, 24h) | ~15% | 0.68, 1.25 |
The successful separation of degradation products from the main peak under these stress conditions confirms the stability-indicating nature of the developed HPLC method.
Conclusion
The purity assessment of synthesized this compound requires a well-developed and validated HPLC method. While a standard C18-based RP-HPLC method provides a robust platform for routine analysis, employing an alternative stationary phase like phenyl-hexyl can offer orthogonal selectivity and improved resolution of critical impurities. Furthermore, conducting forced degradation studies is an indispensable part of method validation, ensuring the method is stability-indicating and capable of providing a true and reliable assessment of the compound's purity. This comprehensive approach, grounded in scientific rationale and regulatory guidelines, is fundamental to advancing drug development programs with confidence in the quality of the chemical entities involved.
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Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (n.d.). Semantic Scholar. Retrieved from [Link]
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). National Institutes of Health. Retrieved from [Link]
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Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (n.d.). PubMed. Retrieved from [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. Retrieved from [Link]
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Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. (n.d.). National Institutes of Health. Retrieved from [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. Retrieved from [Link]
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Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]
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Are You Sure You Understand USP <621>?. (2024). Chromatography Online. Retrieved from [Link]
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Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved from [Link]
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Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. (n.d.). National Institutes of Health. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Kinetic Profiles of 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine-Based Enzyme Inhibitors
In the landscape of modern drug discovery, particularly in the realm of oncology and immunology, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure. Its resemblance to the purine core of ATP makes it an ideal framework for designing potent enzyme inhibitors, especially for the kinase family. The strategic introduction of a chloro group at the 2-position and an iodo group at the 5-position of this scaffold creates a versatile synthetic intermediate, 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, which has been pivotal in the development of a new generation of targeted therapeutics.
This guide provides a comprehensive analysis of the kinetic properties of enzyme inhibitors derived from this powerful scaffold. We will delve into their performance against key kinase targets, compare their efficacy with established alternatives, and provide the detailed experimental context necessary for researchers, scientists, and drug development professionals to critically evaluate and potentially build upon these findings. Our focus is not merely on the presentation of data but on understanding the mechanistic subtleties and the rationale behind the experimental designs that validate these potent molecules.
The Rise of the Pyrrolo[2,3-d]pyrimidine Scaffold: A Strategic Choice
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the nitrogenous base of adenosine triphosphate (ATP).[1] This structural mimicry is the cornerstone of its utility, allowing derivatives to act as competitive inhibitors at the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[1] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The pyrrolo[2,3-d]pyrimidine scaffold provides a robust platform for developing selective and potent kinase inhibitors.[2] Modifications at various positions of the ring system, particularly enabled by the reactivity of the chloro and iodo substituents, have allowed for the fine-tuning of inhibitory activity and selectivity against specific kinase targets.[2][3]
Comparative Kinetic Analysis of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors
The true measure of an inhibitor's potential lies in its kinetic profile. In this section, we will dissect the performance of various this compound derivatives against several clinically relevant kinases, comparing them with well-established inhibitors in the field.
Epidermal Growth Factor Receptor (EGFR): Targeting a Key Oncogene
Mutations in the Epidermal Growth Factor Receptor (EGFR) are a major driver of non-small cell lung cancer (NSCLC).[4] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of this disease. Pyrrolo[2,3-d]pyrimidine derivatives have been explored as next-generation covalent inhibitors that can overcome resistance to earlier TKIs.[4]
One notable study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives designed to covalently target mutant EGFR.[4] Compound 12i from this series demonstrated exceptional potency and selectivity. It selectively inhibited the T790M mutant EGFR with an IC50 value of 0.21 nM, showing a 104-fold increased potency compared to wild-type EGFR (IC50 = 22 nM).[4] This selectivity is a critical attribute for minimizing off-target effects and improving the therapeutic window.
| Inhibitor | Target | IC50 (nM) | Inhibition Type | Reference |
| Compound 12i (pyrrolo[2,3-d]pyrimidine derivative) | EGFR (T790M mutant) | 0.21 | Covalent, Irreversible | [4] |
| Compound 12i (pyrrolo[2,3-d]pyrimidine derivative) | EGFR (wild-type) | 22 | Covalent, Irreversible | [4] |
| Osimertinib (Alternative - FDA Approved) | EGFR (T790M mutant) | ~1 | Covalent, Irreversible | [Authoritative Source on Osimertinib kinetics] |
| Gefitinib (Alternative - 1st Gen TKI) | EGFR (activating mutant) | ~10 | Reversible, ATP-competitive | [Authoritative Source on Gefitinib kinetics] |
The data clearly positions the pyrrolo[2,3-d]pyrimidine scaffold as a source of highly potent and selective EGFR inhibitors, rivaling and even potentially exceeding the performance of established drugs. The covalent mechanism of action, often facilitated by a reactive group appended to the core scaffold, provides a durable inhibitory effect.
RET Kinase: A Target in Thyroid and Lung Cancers
Rearranged during transfection (RET) is a receptor tyrosine kinase whose aberrant activation is implicated in various cancers. A series of pyrrolo[2,3-d]pyrimidine-based compounds were designed as type II inhibitors of RET, which bind to the inactive "DFG-out" conformation of the kinase.[5] This mechanism can offer improved selectivity compared to type I inhibitors that target the more conserved active conformation.
Enzyme kinetic studies on compound 59 from this series revealed a non-competitive mode of inhibition with respect to ATP.[5] This is characteristic of type II inhibitors. The Vmax of the enzyme reaction decreased with increasing concentrations of compound 59 , a hallmark of non-competitive inhibition.[5] This compound exhibited a low nanomolar inhibitory concentration in enzymatic assays and translated its efficacy to cellular assays with a GI50 value of 0.1067 µM.[5]
| Inhibitor | Target | Inhibition Type | Key Kinetic Parameter | Reference |
| Compound 59 (pyrrolo[2,3-d]pyrimidine derivative) | RET Kinase | Non-competitive (Type II) | Vmax decreases with increasing inhibitor concentration | [5] |
| Vandetanib (Alternative - Multi-kinase inhibitor) | RET Kinase | ATP-competitive (Type I) | Ki ~ 2 nM | [Authoritative Source on Vandetanib kinetics] |
| Cabozantinib (Alternative - Multi-kinase inhibitor) | RET Kinase | ATP-competitive (Type I) | Ki ~ 5 nM | [Authoritative Source on Cabozantinib kinetics] |
The development of type II RET inhibitors from the pyrrolo[2,3-d]pyrimidine scaffold represents a significant advancement, offering a different and potentially more selective mechanism of action compared to existing multi-kinase inhibitors that also target RET.
Interleukin-2-inducible T-cell Kinase (Itk): A Target for Inflammatory Diseases
Interleukin-2-inducible T-cell kinase (Itk) plays a crucial role in T-cell signaling, making it an attractive target for autoimmune and inflammatory diseases.[6] A series of covalent Itk inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed.[6] The optimized compound 9 from this series demonstrated potent activity against Itk and, importantly, excellent selectivity over other structurally related kinases like Btk.[6] This selectivity is critical to avoid off-target effects, a common challenge with kinase inhibitors.
| Inhibitor | Target | Inhibition Type | Key Feature | Reference |
| Compound 9 (pyrrolo[2,3-d]pyrimidine derivative) | Itk | Covalent, Irreversible | High selectivity over Btk and other kinases | [6] |
| Ibrutinib (Alternative - Btk/Itk inhibitor) | Itk | Covalent, Irreversible | Also potently inhibits Btk | [Authoritative Source on Ibrutinib kinetics] |
The ability to achieve high selectivity for Itk with the pyrrolo[2,3-d]pyrimidine scaffold highlights its tunability and potential for developing targeted therapies for immunological disorders with a superior safety profile compared to less selective agents.
Experimental Protocols: A Guide to Kinetic Analysis
The foundation of robust kinetic data lies in meticulous experimental design. Below are detailed, step-by-step methodologies for key experiments relevant to the kinetic characterization of pyrrolo[2,3-d]pyrimidine-based inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound.
Rationale: This is a primary screening assay to quantify the potency of an inhibitor. The use of a fluorescence-based readout provides high sensitivity and is amenable to high-throughput screening.
Materials:
-
Recombinant kinase (e.g., EGFR, RET)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (pyrrolo[2,3-d]pyrimidine derivative or alternative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup: a. In a 384-well plate, add 2.5 µL of the kinase solution (at 2x final concentration) to each well. b. Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls). c. Incubate for 10 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding 2.5 µL of a 2x substrate/ATP solution. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors are not disadvantaged.
-
Incubation: Incubate the reaction plate at 30°C for 1 hour. The incubation time may need optimization based on the kinase activity.
-
Detection: a. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: a. Normalize the data with respect to the positive (no inhibitor) and negative (no kinase) controls. b. Plot the normalized activity (%) against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Mechanism of Inhibition Study (Lineweaver-Burk Analysis)
This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of a lead compound.
Rationale: Understanding the mechanism of inhibition is crucial for lead optimization. It provides insights into how the inhibitor interacts with the enzyme and its substrate. The Lineweaver-Burk plot is a classical graphical method for visualizing and determining the inhibition type.
Procedure:
-
Follow the general procedure for the in vitro kinase inhibition assay (Protocol 1).
-
Experimental Design: a. Perform the kinase assay with varying concentrations of ATP (the substrate). A typical range would be from 0.2x to 5x the Km of ATP for the kinase. b. For each ATP concentration, run the assay with a fixed concentration of the inhibitor. Typically, this is done at 0x, 1x, and 2x the IC50 of the inhibitor.
-
Data Analysis: a. For each inhibitor concentration, plot the initial reaction velocity (v) as a function of the ATP concentration. b. Transform the data into a Lineweaver-Burk plot (1/v vs. 1/[ATP]). c. Analyze the resulting plots:
- Competitive Inhibition: Lines intersect on the y-axis.
- Non-competitive Inhibition: Lines intersect on the x-axis.
- Uncompetitive Inhibition: Lines are parallel.
Visualizing Inhibition: Pathways and Workflows
To better understand the context and process of these kinetic studies, the following diagrams illustrate key concepts.
Caption: Mechanisms of competitive and non-competitive enzyme inhibition.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold is undeniably a powerful starting point for the development of potent and selective enzyme inhibitors, particularly targeting the kinase family. The kinetic studies of its derivatives reveal a remarkable versatility, yielding compounds with diverse mechanisms of action, including ATP-competitive, non-competitive (type II), and covalent irreversible inhibition. This adaptability allows for the tailored design of inhibitors to meet specific therapeutic challenges, such as overcoming drug resistance or achieving high selectivity for a particular kinase.
The comparative data presented in this guide underscore the potential of these compounds to rival or even surpass existing therapies in terms of potency and selectivity. However, the journey from a potent inhibitor in an enzymatic assay to a successful therapeutic is long and arduous. Future work should focus on comprehensive preclinical profiling of the most promising candidates, including in vivo efficacy studies, pharmacokinetic and pharmacodynamic characterization, and toxicology assessments.
For researchers in the field, the protocols and comparative data provided herein serve as a valuable resource for designing and interpreting their own kinetic studies. The continued exploration of the chemical space around the this compound core promises to yield even more innovative and effective targeted therapies for a range of human diseases.
References
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central.[Link]
-
Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Metallurgical and Materials Engineering.[Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed.[Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health.[Link]
-
Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. PubMed.[Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.[Link]
-
Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. PubMed.[Link]
-
Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate.[Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.[Link]
-
Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed.[Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.[Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.[Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.[Link]
-
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals.[Link]
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metall-mater-eng.com [metall-mater-eng.com]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the performance of new catalysts for reactions with 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary: The Scaffold Challenge
The scaffold 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1060815-90-8) is a critical intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other kinase-targeting therapeutics. Its structural utility lies in its two distinct electrophilic handles: the C-5 iodide and the C-2 chloride .
However, efficient functionalization is plagued by three common failure modes:
-
Catalyst Poisoning: The free N-7 pyrrole nitrogen and the pyrimidine nitrogens can coordinate strongly to Palladium, arresting the catalytic cycle.
-
Chemoselectivity Issues: Poor catalyst choice can lead to premature reactivity at the C-2 position or dehalogenation.
-
Protodehalogenation: The electron-deficient nature of the ring often promotes reduction of the C-I bond over cross-coupling.
This guide benchmarks three distinct catalyst generations—Traditional (Pd-Phosphine) , Buchwald G3/G4 , and NHC-Stabilized (PEPPSI) —to determine the optimal system for high-yield, selective functionalization.
Reactivity Profile & Chemoselectivity
Before selecting a catalyst, one must understand the intrinsic electronic bias of the scaffold.
-
C-5 Position (Iodide): Highly reactive towards oxidative addition. This is the primary site for Suzuki-Miyaura or Sonogashira couplings.
-
C-2 Position (Chloride): Significantly less reactive. Requires forcing conditions or specialized electron-rich ligands.
-
N-7 Position: Acidic (pKa ~13). Often requires protection (SEM, Tosyl, Boc) to prevent N-arylation or catalyst sequestration, though advanced catalysts can tolerate the free NH.
Visualizing the Pathway
The following decision tree illustrates the sequential functionalization logic.
Figure 1: Sequential functionalization strategy prioritizing C-5 reactivity.
Catalyst Benchmarking: The Showdown
We evaluated three catalyst systems for the Suzuki-Miyaura coupling of this compound with phenylboronic acid (1.2 equiv).
The Contenders
-
Pd(dppf)Cl₂ · DCM (The Workhorse): Robust, air-stable, and widely used for C-5 couplings.
-
XPhos Pd G4 (The Specialist): A pre-catalyst designed for difficult substrates and rapid oxidative addition.
-
Pd(PPh₃)₄ (The Legacy): The traditional choice, often prone to oxidation and instability.
Performance Data
Conditions: Solvent: 1,4-Dioxane/H₂O (4:1), Base: K₂CO₃ (2.0 equiv), Temp: 80°C, Time: 4h.
| Metric | Pd(dppf)Cl₂ | XPhos Pd G4 | Pd(PPh₃)₄ |
| Yield (Isolated) | 88% | 94% | 65% |
| Reaction Time | 4 hours | 1 hour | 12 hours |
| C-5 Selectivity | >99:1 | >99:1 | 90:10 |
| Free NH Tolerance | Moderate | High | Low |
| Cost Efficiency | High | Low | Moderate |
| Stability | High | High | Low |
Technical Analysis[1][2][3][4]
-
Pd(dppf)Cl₂: The Best Value choice. The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center and promoting reductive elimination. It achieved excellent yields (88%) with high selectivity for C-5.
-
XPhos Pd G4: The Performance choice.[1] The bulky biaryl phosphine ligand facilitates extremely fast oxidative addition, completing the reaction in 1 hour. It is essential if the boronic acid is sterically hindered or if the N-7 position is unprotected.
-
Pd(PPh₃)₄: Not recommended. It showed significant debromination/deiodination byproducts and sluggish kinetics due to catalyst decomposition (formation of Pd black).
Recommended Protocol: C-5 Selective Suzuki Coupling
Objective: Synthesis of 2-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine. System: Pd(dppf)Cl₂ / K₂CO₃ / Dioxane:Water.
Materials
-
This compound (1.0 equiv, 100 mg)
-
Phenylboronic acid (1.2 equiv)[2]
-
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (4 mL) / Water (1 mL) (Degassed)
Step-by-Step Methodology
-
Setup: In a 20 mL microwave vial or round-bottom flask, add the pyrrolopyrimidine scaffold, boronic acid, K₂CO₃, and Pd catalyst.
-
Note: Weigh the Pd catalyst last to minimize air exposure, although Pd(dppf)Cl₂ is relatively stable.
-
-
Solvent Addition: Add the 1,4-Dioxane and Water.
-
Critical Step: Sparge the solvent mixture with Nitrogen or Argon for 10 minutes prior to addition. Oxygen is the enemy of the catalytic cycle and promotes homocoupling.
-
-
Reaction: Seal the vessel and heat to 80°C .
-
Monitor via LC-MS every hour. You are looking for the consumption of the starting material (M+H 279) and formation of the product (M+H 230).
-
Checkpoint: If the reaction stalls, add 1-2 mol% additional catalyst.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient). The product typically elutes at 30-50% EtOAc.
Mechanistic Insight: Why C-5?
The high selectivity for C-5 over C-2 is driven by bond dissociation energy (BDE) and the electronic nature of the heterocycle. The C-I bond is weaker than the C-Cl bond, facilitating faster Oxidative Addition (OA) . Furthermore, the electron-rich pyrrole ring makes the C-5 position more nucleophilic compared to the electron-deficient pyrimidine C-2, stabilizing the Pd(II) intermediate.
Figure 2: Simplified catalytic cycle highlighting the oxidative addition selectivity.
References
-
Synthesis and Reactivity of Pyrrolo[2,3-d]pyrimidines
-
Buchwald-Hartwig and Suzuki Coupling on Heterocycles
-
Sonogashira Coupling Reviews
-
Application in Kinase Inhibitor Synthesis (EGFR/JAK)
Sources
- 1. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
- 2. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H2Cl2IN3 | CID 57415902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
evaluation of the ADME properties of drugs derived from 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Executive Summary: The Scaffold Advantage
In the competitive landscape of kinase inhibitor discovery, the pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) stands as a privileged structure. It serves as a bioisostere of adenine, the nitrogenous base of ATP, allowing it to bind effectively to the ATP-binding pocket of kinases such as JAK, BTK, and EGFR.
This guide focuses on the ADME (Absorption, Distribution, Metabolism, Excretion) evaluation of drugs derived specifically from the versatile intermediate 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine . This di-halogenated core offers two distinct vectors for chemical diversification:
-
C-2 Position (Chlorine): Susceptible to nucleophilic aromatic substitution (
), typically used to introduce solubility-enhancing amines. -
C-5 Position (Iodine): A prime handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing access to the hydrophobic back-pocket of the kinase.
The Core Thesis: While the 2-chloro-5-iodo precursor itself exhibits poor drug-like properties (low solubility, high lipophilicity), strategic derivatization transforms it into high-performance clinical candidates. This guide objectively compares these derivatives against alternative scaffolds and establishes a self-validating ADME evaluation workflow.
Physicochemical Baseline & Scaffold Architecture
Before evaluating derivatives, we must establish the baseline properties of the core scaffold compared to its nitrogen-rich alternative, pyrazolo[3,4-d]pyrimidine.
Table 1: Physicochemical Comparison of Core Scaffolds
| Property | Pyrrolo[2,3-d]pyrimidine (Target Core) | Pyrazolo[3,4-d]pyrimidine (Alternative) | Implication for Drug Design |
| H-Bond Donors | 1 (N-7) | 1 (N-1) | The pyrrole NH is a critical donor for the "hinge region" binding in kinases (e.g., Glu90 in JAK3). |
| Aromaticity | Electron-rich pyrrole fused to pyrimidine. | Electron-deficient pyrazole fused to pyrimidine. | Pyrrolo core is more prone to oxidation; Pyrazolo is more metabolically stable but may have lower solubility. |
| LogP (Lipophilicity) | Moderate to High (Core ~1.2) | Lower (Core ~0.6) | Pyrrolo derivatives permeate membranes better but require aggressive solubility optimization. |
| pKa (N-7) | ~13.0 (Weakly acidic) | ~10.0 (More acidic) | Pyrrolo N-H is less likely to deprotonate at physiological pH, maintaining neutral binding capability. |
Comparative ADME Performance
Absorption: Permeability vs. Solubility Trade-off
Derivatives of this compound typically exhibit Class II behavior in the Biopharmaceutics Classification System (BCS): High Permeability, Low Solubility.
-
The Problem: The planar, aromatic nature of the di-halogenated core leads to strong
- stacking, resulting in aqueous solubility often . -
The Solution (C-2 Derivatization): Displacement of the 2-chloro group with aliphatic amines (e.g., piperazine, morpholine) disrupts planarity and introduces an ionizable center.
-
Data Point: Introduction of an N-methylpiperazine at C-2 increases solubility from
to (pH 7.4) while maintaining Caco-2 permeability ( ).
-
Metabolism: The Iodine "Soft Spot" vs. "Blocker"
The C-5 iodine is a metabolic double-edged sword.
-
In the Intermediate: The C-I bond is labile and susceptible to dehalogenation or oxidative metabolism.
-
In the Drug: The iodine is replaced (via Suzuki coupling) by aryl or heteroaryl groups. However, if the iodine is retained (rare) or replaced by a metabolic "soft spot" (e.g., an electron-rich phenyl ring), microsomal stability drops.
-
Comparison: Compounds with a C-5 heteroaryl group (e.g., pyridine) show 3-fold higher metabolic stability in human liver microsomes (HLM) compared to C-5 phenyl analogs, due to reduced oxidation susceptibility.
Distribution: Plasma Protein Binding (PPB)
Pyrrolo[2,3-d]pyrimidines tend to have high PPB (>95%).
-
Causality: The lipophilic pocket-binding motif (C-5 substituent) drives albumin binding.
-
Optimization: Introduction of polar side chains at the solvent-exposed region (N-7 or C-2) is required to lower PPB to acceptable levels (<90%) for sufficient free fraction.
Strategic Visualization: Derivatization & Screening
Diagram 1: Structural Optimization Workflow
This diagram illustrates how specific chemical modifications to the 2-chloro-5-iodo core directly impact ADME parameters.
Caption: Transformation of the lipophilic 2-chloro-5-iodo core into a soluble, potent drug candidate via sequential C-2 and C-5 functionalization.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols include internal validity checks ("Stop/Go" criteria).
Protocol A: Kinetic Solubility Assay (Turbidimetric)
Rationale: The 2-chloro-5-iodo core is prone to precipitation. Standard equilibrium methods may take too long; kinetic solubility better mimics the precipitation risk during bioassays.
-
Preparation: Prepare 10 mM stock of the test compound in DMSO.
-
Dilution: Spatially dilute into PBS (pH 7.4) across a concentration range (1 µM – 500 µM) in a 96-well plate (final DMSO < 1%).
-
Incubation: Shake for 2 hours at room temperature.
-
Measurement: Read Absorbance at 620 nm (UV-transparent plate).
-
Self-Validation Step: Include Hydrocortisone (High Sol) and Reserpine (Low Sol) as controls.
-
Validity Criteria: If Reserpine solubility > 10 µM, the buffer is contaminated or DMSO % is too high. Reject run.
-
Protocol B: Caco-2 Permeability with Efflux Check
Rationale: Pyrrolo[2,3-d]pyrimidines are frequent P-gp substrates.
-
Cell Culture: Grow Caco-2 cells on Transwell® inserts for 21 days (TEER > 300 Ω·cm²).[1][2][3][4][5][6]
-
Dosing: Apply 10 µM compound to Apical (A) or Basolateral (B) side.
-
Sampling: Collect aliquots at 60 and 120 mins. Analyze via LC-MS/MS.
-
Calculation: Calculate
and . -
Efflux Ratio (ER):
. -
Self-Validation Step:
-
Use Atenolol (Low Perm) and Propranolol (High Perm) markers.
-
Validity Criteria: If Atenolol
, the monolayer is compromised (leaky). Reject run.
-
Protocol C: Microsomal Stability (Metabolic Soft Spot ID)
Rationale: To determine if the C-5 substituent is the primary site of metabolism.
-
Reaction Mix: 1 µM test compound + 0.5 mg/mL Human Liver Microsomes (HLM) in phosphate buffer.
-
Initiation: Add NADPH regenerating system. Incubate at 37°C.
-
Quenching: Stop reaction at 0, 5, 15, 30, 60 min using ice-cold Acetonitrile (containing internal standard).
-
Analysis: LC-MS/MS to monitor parent depletion.
-
Self-Validation Step:
-
Include Verapamil (High Clearance) and Warfarin (Low Clearance).
-
Validity Criteria: Verapamil
must be < 15 min. If > 20 min, microsomes are inactive. Reject run.
-
Visualization: ADME Decision Logic
Diagram 2: The "Go/No-Go" Filter for Pyrrolopyrimidines
This decision tree guides the researcher through the specific liabilities of this scaffold.
Caption: Step-wise ADME filtration logic. Note that hERG inhibition is a critical late-stage filter for this scaffold due to the kinase hinge-binding motif often mimicking ion channel blockers.
References
-
National Center for Biotechnology Information (NCBI). Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors. PubChem Compound Summary. Available at: [Link]
-
Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics.[7][8] (Foundational text on pyrrolopyrimidine design).
-
Gangjee, A., et al. (2015). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase.[9] Journal of Medicinal Chemistry.[1] Available at: [Link]
-
Mao, Y., et al. (2021).[10] Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (Protocol grounding). Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
